molecular formula C5H4Br2F6 B1597038 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane CAS No. 371-83-5

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Cat. No.: B1597038
CAS No.: 371-83-5
M. Wt: 337.88 g/mol
InChI Key: XYMBGGTVDWPIBA-UHFFFAOYSA-N
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Description

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a useful research compound. Its molecular formula is C5H4Br2F6 and its molecular weight is 337.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-1,1,3,3,5,5-hexafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2F6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMBGGTVDWPIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)Br)(F)F)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371596
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-83-5
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. More than half of all recently approved small-molecule drugs feature at least one fluorine atom, a testament to its profound impact on pharmacokinetic and pharmacodynamic properties.[1] Fluorinated building blocks—specialized intermediates—are the essential tools that enable medicinal chemists to harness these benefits with precision.[2]

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS: 371-83-5) has emerged as a particularly valuable reagent in this context. It is not merely a fluorinated molecule, but a carefully designed bifunctional linker precursor. Its structure, featuring a five-carbon chain with three geminal difluoro groups and terminal bromine atoms, offers a unique combination of conformational constraint, metabolic stability, and defined reactivity. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and scientists in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in the laboratory.

Core Properties

The defining characteristics of this compound are summarized below. The presence of six fluorine atoms significantly influences its physical properties, rendering it a dense, non-polar liquid.

PropertyValueSource(s)
CAS Number 371-83-5[3][4]
Molecular Formula C₅H₄Br₂F₆[3][4]
Molecular Weight 337.88 g/mol [3][4]
Physical Form Clear, colorless liquid[5]
Purity Typically ≥97%[3][5]
Storage Ambient Temperature[5]
InChI Key XYMBGGTVDWPIBA-UHFFFAOYSA-N[5]
Safety and Handling

As with any halogenated compound, appropriate safety measures are imperative. The compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.

  • GHS Classification : Warning[5]

  • Pictogram : GHS07 (Exclamation Mark)[5]

  • Hazard Statements :

    • H315: Causes skin irritation[5]

    • H319: Causes serious eye irritation[5]

    • H335: May cause respiratory irritation[5]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5]

    • P280: Wear protective gloves/eye protection/face protection[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]

Causality in Handling : The volatility, though not extreme, combined with its irritant nature necessitates handling within a well-ventilated fume hood. The use of standard personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory to prevent contact with skin and eyes.

Synthesis and Purification: A Plausible Synthetic Pathway

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Dimerization & Elongation cluster_3 Step 4: Bromination A Diethyl Malonate B Diethyl 2,2-difluoromalonate A->B Electrophilic Fluorinating Agent (e.g., Selectfluor®) C 2,2-Difluoro-1,3-propanediol B->C Strong Reducing Agent (e.g., LiAlH₄) D 1,1,3,3,5,5-Hexafluoro-1,5-pentanediol C->D Multi-step sequence: 1. Tosylation/Mesylation 2. Malonic ester synthesis 3. Reduction E 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane D->E Brominating Agent (e.g., PBr₃ or HBr/H₂SO₄)

Caption : Proposed synthetic workflow for the target compound.

Detailed Protocol: Synthesis via Dibromination of a Hexafluorinated Diol

This protocol details the final, critical step of the proposed synthesis: the conversion of the diol precursor to the target dibromide. This transformation is analogous to well-established methods for converting alcohols to alkyl bromides.[7]

Step 1: Reaction Setup

  • To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,1,3,3,5,5-Hexafluoro-1,5-pentanediol (1.0 eq).

  • Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

Step 2: Reagent Addition

  • Slowly add phosphorus tribromide (PBr₃, 0.8 eq, ~2.4 eq of Br) to the stirred diol via the dropping funnel over a period of 30-45 minutes.

    • Causality : This slow, cooled addition is crucial to control the exothermic reaction between PBr₃ and the alcohol, preventing side reactions and ensuring safety.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (typically 60-70 °C, depending on solvent if used) and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diol is consumed.

Step 4: Workup and Isolation

  • Cool the reaction mixture back to room temperature and then carefully pour it over crushed ice with stirring.

    • Causality : This step quenches any remaining PBr₃, converting it to phosphorous acid and HBr, which are water-soluble.

  • Transfer the mixture to a separatory funnel. The dense, fluorinated organic layer should separate at the bottom.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidity) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Step 5: Purification

  • The crude product is purified by vacuum distillation.

    • Trustworthiness : Purity should be assessed post-distillation using GC-MS and NMR spectroscopy to confirm the structure and ensure it meets the required specification (typically >97%).

Core Application: A Key Linker in PROTAC Development

The primary application driving interest in this compound is its role as a building block for linkers in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[8]

A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together.[9] The nature of this linker is critical; it dictates the distance and relative orientation between the POI and the E3 ligase, which is a key determinant of forming a stable and productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[10]

G cluster_0 PROTAC Ternary Complex Formation POI {Protein of Interest (POI)|Target for Degradation} PROTAC POI Ligand Linker E3 Ligase Ligand POI->PROTAC:f0 Binds Degradation Ubiquitination & Proteasomal Degradation of POI POI->Degradation Leads to E3 {E3 Ubiquitin Ligase|e.g., CRBN, VHL} E3->PROTAC:f2 Binds

Caption : Mechanism of action for a PROTAC molecule.

The structure of this compound is uniquely suited for this role:

  • Bifunctionality : The two terminal bromine atoms provide reactive handles for sequential nucleophilic substitution, allowing for the attachment of the POI and E3 ligase ligands.

  • Metabolic Stability : The C-F bond is one of the strongest in organic chemistry.[2] The gem-difluoro groups at positions 1, 3, and 5 effectively block sites that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the resulting PROTAC.[1]

  • Conformational Influence : The fluorinated backbone introduces conformational preferences that can help pre-organize the PROTAC into a bioactive conformation, potentially improving binding affinity and the efficiency of ternary complex formation.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the chemistry of its terminal gem-difluoroalkyl bromide groups.

Nucleophilic Substitution

The primary reaction pathway for this molecule is nucleophilic substitution at the bromine-bearing carbons. This allows for the facile introduction of a wide range of functionalities, typically for linker elongation or direct attachment to a ligand.

Reaction Scheme: Br-CF₂-CH₂-CF₂-CH₂-CF₂-Br + 2 Nu⁻ → Nu-CF₂-CH₂-CF₂-CH₂-CF₂-Nu + 2 Br⁻ (where Nu⁻ is a nucleophile, e.g., RS⁻, N₃⁻, RO⁻, or an amine)

Mechanistic Insight : The reaction proceeds via a standard Sₙ2 mechanism. However, the strong electron-withdrawing effect of the two fluorine atoms on the α-carbon makes the carbon center highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key feature, allowing for milder reaction conditions compared to non-fluorinated analogues.

Protocol: Synthesis of a Diamine Linker Precursor

This protocol describes a typical first step in converting the dibromide into a more versatile linker component, such as a diamine, using sodium azide followed by reduction.

Step 1: Diazide Formation (Sₙ2 Reaction)

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 2.2 eq) to the solution.

  • Heat the mixture to 50-60 °C and stir for 12-18 hours.

    • Causality : The use of a polar aprotic solvent stabilizes the transition state of the Sₙ2 reaction, accelerating the displacement of the bromide by the azide nucleophile.

  • After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate to yield the crude 1,5-diazido-1,1,3,3,5,5-hexafluoropentane.

Step 2: Reduction to Diamine (Staudinger Reaction)

  • Dissolve the crude diazide from the previous step in a mixture of Tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (PPh₃, 2.2 eq). Nitrogen gas will evolve.

  • Stir at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide stretch at ~2100 cm⁻¹).

  • Concentrate the reaction mixture and purify by column chromatography or acid-base extraction to isolate the final 1,5-diamino-1,1,3,3,5,5-hexafluoropentane. This product can then be used for amide bond formation with the POI and E3 ligase ligands.

Spectroscopic Characterization: An Interpretive Guide

While a publicly available, fully assigned spectrum for this specific molecule is elusive, its structure allows for a detailed prediction of its key spectroscopic features. This serves as a self-validating system for researchers synthesizing or using this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

NucleusPredicted Chemical Shift (δ)Predicted MultiplicityCoupling Constant(s) (J)Assignment & Rationale
¹H NMR ~3.0 - 4.0 ppmTriplet of triplets (tt)²JHF ≈ 15-20 Hz, ³JHH ≈ 7-8 Hz-CH₂- The protons are flanked by two CF₂ groups. They will be significantly deshielded and will appear as a complex multiplet due to coupling to both the adjacent fluorines (triplet, n+1 rule) and the adjacent protons (triplet).
¹³C NMR ~115 - 125 ppmTriplet (t)¹JCF ≈ 240-280 Hz-CF₂Br The carbon is directly bonded to two highly electronegative fluorine atoms, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[11]
~30 - 40 ppmTriplet of triplets (tt)²JCF ≈ 20-25 Hz, ¹JCH-CH₂- This carbon will be split into a triplet by the two geminal fluorines on the adjacent carbon, and each of those peaks will be further split by the two geminal fluorines on the other adjacent carbon.
¹⁹F NMR ~ -60 to -70 ppmTriplet (t)²JFH ≈ 15-20 Hz-CF₂Br Referenced to CFCl₃, the chemical shift is typical for a CF₂ group adjacent to a bromine. The signal is split into a triplet by the two geminal protons on the adjacent carbon.[12][13]
~ -110 to -120 ppmQuintet (p) or Triplet of triplets (tt)²JFH ≈ 15-20 Hz, ⁴JFF ≈ 5-10 Hz-CH₂-CF₂-CH₂- This central CF₂ group is coupled to the two adjacent CH₂ groups (appearing as a quintet if the couplings are similar) and potentially shows long-range coupling to the terminal CF₂ groups.

Expertise in Interpretation : The key to confirming the structure is the combination of these spectra. For instance, in the proton-decoupled ¹³C NMR spectrum, the presence of two distinct triplets with vastly different ¹JCF coupling constants would be strong evidence for the -CF₂Br and -CH₂-CF₂-CH₂- environments.[11] Similarly, ¹⁹F NMR is exceptionally clean and informative due to its high sensitivity and wide chemical shift range, making it ideal for confirming the presence and connectivity of the different fluorinated environments.[14]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy : The IR spectrum will be dominated by strong C-F stretching absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ . The presence of C-H stretching bands around 2900-3000 cm⁻¹ will also be evident. The absence of a broad O-H stretch (~3300 cm⁻¹) is a key indicator of successful conversion from a diol precursor.[15]

  • Mass Spectrometry (MS) : Under Electron Impact (EI) conditions, the molecule will likely fragment through the loss of bromine atoms (Br•, mass 79/81) and subsequent cleavage of the carbon chain. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with a ~1:2:1 ratio).

Conclusion

This compound is a highly valuable and specialized building block for advanced organic synthesis and medicinal chemistry. Its unique structural features—bifunctional reactivity, high fluorine content, and defined chain length—make it an ideal precursor for constructing metabolically robust and conformationally defined linkers for PROTACs and other complex molecular architectures. By understanding its synthesis, reactivity, and detailed spectroscopic signature, researchers can confidently and effectively leverage this powerful tool to accelerate the development of next-generation therapeutics.

References

  • MolecularCloud. (2025, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gem-difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity.
  • Reactivity of gem-difluoroalkenes.
  • Fluorine-Retentive Strategies for the Functionaliz
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  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed.
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  • Molecular symmetry change of perfluoro-n-alkanes in 'Phase I' monitored by infrared spectroscopy. PMC - NIH.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH.
  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

  • St. John's Organics. (n.d.). 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Bruker. (2023, September 12). Detecting PFAS (Polyfluorinated Alkyl Substances) | FT-IR Spectroscopy ALPHA II | Chemical Analysis [Video]. YouTube. [Link]

  • UC Santa Barbara. (n.d.). Fluorine NMR. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1957. [Link]

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  • Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience, 12(1), 1-16. [Link]

  • Mares, A., et al. (2021). Are we ready to design oral PROTACs®?. Drug Discovery Today, 26(11), 2549-2556. [Link]

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physical properties of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Introduction: A Versatile Fluorinated Building Block

This compound is a halogenated alkane of significant interest to the chemical research and pharmaceutical development communities. Its structure, featuring terminal dibromo functionalities and a fluorinated carbon backbone, makes it a valuable synthetic intermediate. The presence of fluorine atoms can impart unique properties to target molecules, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity, which are highly desirable traits in modern drug discovery.

This guide provides a comprehensive overview of the core , offering field-proven insights and experimental protocols essential for its effective handling, application, and characterization in a laboratory setting. Understanding these fundamental characteristics is the first step toward leveraging this compound's full potential in complex synthetic pathways.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is paramount before any experimental work. The following identifiers and structural representation define this compound.

  • CAS Number: 371-83-5[1][2]

  • Molecular Formula: C₅H₄Br₂F₆[2][3]

  • Molecular Weight: 337.88 g/mol [1][2][3]

  • InChI Key: XYMBGGTVDWPIBA-UHFFFAOYSA-N

Br1 Br C1 C Br1->C1 F1a F C1->F1a C2 CH₂ C1->C2 inv1 C1->inv1 F1b F C3 C C2->C3 F3a F C3->F3a C4 CH₂ C3->C4 inv3 C3->inv3 F3b F C5 C C4->C5 F5a F C5->F5a Br2 Br C5->Br2 inv5 C5->inv5 F5b F inv1->F1b inv3->F3b inv5->F5b

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical properties of a reagent dictate its storage, handling, and application in chemical reactions and purifications. The high degree of halogenation in this molecule results in a high density and a specific boiling point profile.

PropertyValueSource(s)
Appearance Clear, colorless liquid[4]
Boiling Point 152-153 °C (at 760 mmHg)
54.2 °C (at 14 mmHg)
Density 1.991 - 2.003 g/mL (at 25 °C)[5]
Refractive Index (n²⁰/D) 1.3985 - 1.4035[4]
Water Solubility Low to immiscible (predicted)[5]
Expert Analysis of Physical Properties
  • Boiling Point: The atmospheric boiling point of 152-153 °C is moderately high, indicating significant intermolecular forces, likely dipole-dipole interactions from the C-F and C-Br bonds. The substantially lower boiling point under reduced pressure (54.2 °C at 14 mmHg) is a critical piece of data for purification. It demonstrates that this compound is amenable to vacuum distillation, a technique that allows for purification at lower temperatures to prevent thermal decomposition, a common risk with complex halogenated molecules.

  • Density: With a density of approximately 2.0 g/mL, this liquid is twice as dense as water.[5] This is expected due to the presence of six heavy fluorine atoms and two even heavier bromine atoms on a short five-carbon chain. In a laboratory setting, this high density means that in biphasic systems with aqueous solutions, it will form the lower layer, a key consideration for reaction workups and extractions.

  • Refractive Index: The refractive index is a unique and precise physical constant for a pure compound. The narrow specified range of 1.3985-1.4035 at 20 °C is a reliable indicator of purity.[4] Any significant deviation from this value could suggest the presence of impurities or contaminants. It is a fast and non-destructive method for quality control assessment.

Experimental Protocol: Determination of Refractive Index

This protocol describes a self-validating system for verifying the purity of this compound using a standard Abbe refractometer.

Objective: To accurately measure the refractive index of a liquid sample and compare it to the established specification (1.3985 - 1.4035 @ 20°C) as a quality control metric.
Methodology Workflow

Caption: Workflow for Refractive Index Measurement.

Step-by-Step Procedure:
  • Equipment Preparation & Calibration:

    • Causality: The accuracy of the measurement is entirely dependent on the instrument's calibration. A miscalibrated instrument will provide consistently erroneous data.

    • Action: Turn on the Abbe refractometer and its light source. Using a certified refractive index standard (e.g., distilled water, n²⁰/D = 1.3330), calibrate the instrument according to the manufacturer's instructions.

  • Temperature Control:

    • Causality: Refractive index is highly sensitive to temperature fluctuations. A higher temperature decreases fluid density, lowering the refractive index. For reproducible and accurate results, the measurement temperature must be precisely controlled.

    • Action: Connect the refractometer prisms to a circulating water bath set to 20.0 ± 0.1 °C. Allow the instrument to equilibrate for at least 10 minutes until the prism temperature is stable.

  • Sample Application:

    • Causality: A properly applied sample ensures a uniform thin film of liquid between the prisms, which is necessary for the light to refract correctly. Air bubbles or an insufficient sample will lead to a blurry or inaccurate reading.

    • Action: Using a clean pipette, apply 2-3 drops of this compound onto the surface of the lower prism. Immediately close the prism assembly.

  • Measurement:

    • Causality: The use of a monochromatic light source (typically the sodium D-line, 589 nm) is critical to prevent chromatic dispersion, where different wavelengths of light bend at slightly different angles, resulting in a colored, indistinct borderline in the eyepiece.

    • Action: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Use the fine adjustment knob to bring the borderline between the fields into sharp focus exactly on the crosshairs. If a colored fringe is observed, adjust the chromatic dispersion compensator until a sharp, black-and-white line is achieved.

  • Data Recording and Cleaning:

    • Causality: Proper cleaning prevents cross-contamination between samples and protects the delicate prism surfaces from being etched by residual chemicals.

    • Action: Record the refractive index value displayed on the scale. Open the prisms and thoroughly clean both surfaces with a soft lens tissue moistened with an appropriate solvent (e.g., isopropanol or acetone), followed by a dry tissue.

Safety, Handling, and Storage

As a halogenated compound, appropriate safety measures are mandatory.

  • Hazards: This chemical is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[5] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is stable under normal conditions and should be stored at room/ambient temperature.[1] Keep away from strong oxidizing agents.[6]

Conclusion

This compound is a dense, non-aqueous liquid with well-defined physical properties. Its boiling point profile makes it suitable for purification by vacuum distillation, and its refractive index serves as a reliable benchmark for purity assessment. A thorough understanding and application of the data presented in this guide will enable researchers and scientists to safely and effectively utilize this versatile fluorinated building block in their synthetic endeavors.

References

  • LabNovo, CAS 371-83-5 MFCD00236657-1,5-Dibromo-1,1,3,3,5,5.... Available at: [Link]

  • INDOFINE Chemical Company, Inc., Safety Data Sheet. Available at: [Link]

  • Thermo Fisher Scientific, SAFETY DATA SHEET (2024-03-31). Available at: [Link]

  • Stellata, Inc., 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. Available at: [Link]

  • Thermo Fisher Scientific, SAFETY DATA SHEET (2025-10-08). Available at: [Link]

Sources

An In-depth Technical Guide to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, a fluorinated organic compound with potential applications in synthetic chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines established information with theoretical predictions based on the reactivity of analogous compounds. This approach aims to provide a foundational understanding for researchers interested in the properties and potential applications of this molecule.

Core Molecular Attributes

This compound is a halogenated alkane characterized by a five-carbon chain with bromine atoms at the terminal positions and fluorine atoms geminally substituted at the first, third, and fifth carbon atoms.

Molecular Structure

The structural formula of this compound is BrCF₂CH₂CF₂CH₂CF₂Br. The molecule possesses a symmetrical structure with two -CF₂Br groups at each end of a central -CH₂CF₂CH₂- unit.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₄Br₂F₆[1][2]
Molecular Weight 337.88 g/mol [1][2]
CAS Number 371-83-5[1][2]
Physical Form Liquid[3]
Purity Typically ≥97%[1]
Storage Room temperature[1]

Synthesis and Handling

Proposed Synthetic Routes

A more likely and controlled synthesis would involve the construction of the fluorinated carbon skeleton followed by the introduction of the bromine atoms. For instance, starting from a commercially available fluorinated diol, conversion of the hydroxyl groups to bromides could be achieved using standard brominating agents.

Caption: A generalized workflow for the proposed synthesis of this compound.

Handling and Safety

Based on the available safety data, this compound is classified as a warning-level hazard.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

Spectroscopic Characterization (Theoretical)

The following are predicted spectroscopic features for this compound based on its structure. These are theoretical and await experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The four protons on the methylene groups (-CH₂-) are chemically equivalent and are expected to appear as a single signal. This signal would likely be a triplet of triplets due to coupling with the adjacent -CF₂- groups.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum would provide key structural information. Two distinct fluorine environments are present: the terminal -CF₂Br groups and the central -CF₂- group. This would result in two signals in the ¹⁹F NMR spectrum. The signal for the terminal -CF₂Br groups would likely appear as a triplet due to coupling with the adjacent methylene protons. The central -CF₂- group's signal would be expected to be a quintet due to coupling with the four equivalent protons of the two adjacent methylene groups. The principles of ¹⁹F NMR suggest a wide chemical shift range which aids in resolving different fluorine environments.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum would show three distinct signals corresponding to the three unique carbon environments: the terminal -CF₂Br carbons, the methylene (-CH₂-) carbons, and the central -CF₂- carbon. Each of these signals would exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H, C-F, and C-Br bonds. Strong absorptions in the region of 1100-1300 cm⁻¹ would be indicative of the C-F stretching vibrations. The C-H stretching vibrations of the methylene groups would appear around 2900-3000 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the two terminal carbon-bromine bonds. These bonds are susceptible to nucleophilic substitution reactions, making this molecule a potentially valuable building block in organic synthesis.

Nucleophilic Substitution Reactions

The presence of electron-withdrawing fluorine atoms on the same carbon as the bromine atoms (-CF₂Br) will influence the reactivity of the C-Br bond towards nucleophiles. While detailed studies on this specific molecule are lacking, it is anticipated to undergo Sₙ2-type reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the terminal positions. The reactivity can be compared to other brominated fluorocarbons.

Potential Applications

Given its structure, this compound could serve as a precursor for the synthesis of:

  • Fluorinated Polymers: By reacting with difunctional nucleophiles, it could be used to synthesize novel fluorinated polymers with potentially interesting properties such as thermal stability and chemical resistance.

  • Pharmaceutical and Agrochemical Intermediates: The introduction of a fluorinated five-carbon chain can significantly alter the biological properties of a molecule. This compound could be used to synthesize novel drug candidates or agrochemicals.

  • PROTACs: The molecular formula is listed under the product family of Protein Degrader Building Blocks, suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Conclusion

This compound is a fluorinated building block with significant potential in various areas of synthetic chemistry. While detailed experimental data on its synthesis and reactivity are currently limited in the public domain, this guide provides a foundational understanding based on its structure and the known chemistry of analogous compounds. Further research into the synthesis and reaction scope of this molecule is warranted to fully explore its utility in the development of new materials and biologically active compounds.

References

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The Solubility Profile of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of the compound, theoretical principles governing its solubility, and practical methodologies for its experimental determination. In the absence of extensive published solubility data for this specific compound, this guide emphasizes predictive principles based on molecular structure and provides robust protocols for empirical validation.

Introduction: The Significance of this compound

This compound, with the CAS Number 371-83-5, is a halogenated alkane of interest in various fields of chemical synthesis.[1] Its bifunctional nature, possessing two reactive carbon-bromine bonds, combined with the presence of fluorine atoms, imparts unique chemical properties. This compound serves as a valuable building block in the synthesis of more complex molecules, including its use in creating protein degraders.[2] Understanding its solubility is paramount for its effective use in reaction chemistry, enabling appropriate solvent selection for homogenous reaction mixtures, facilitating purification processes, and ensuring predictable reaction kinetics.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its behavior in various solvents.

PropertyValueReference
Molecular Formula C5H4Br2F6[1]
Molecular Weight 337.88 g/mol [2]
Physical Form Liquid
Purity Typically ≥97%[2][3]
CAS Number 371-83-5[1][2]
Storage Temperature Ambient

Theoretical Framework for Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The intermolecular forces at play in this compound are a complex interplay of dipole-dipole interactions and London dispersion forces.

The presence of highly electronegative fluorine and bromine atoms induces bond polarization, creating partial positive and negative charges within the molecule. This leads to dipole-dipole interactions. However, the symmetrical nature of the molecule and the steric hindrance from the bulky halogen atoms can influence its overall polarity. The numerous electrons in the fluorine and bromine atoms contribute to significant London dispersion forces.

Caption: Intermolecular forces in this compound.

Based on its structure, this compound is expected to be a relatively nonpolar to weakly polar molecule. The high degree of fluorination can decrease its miscibility with hydrocarbon solvents compared to its non-fluorinated analogue, 1,5-dibromopentane.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Carbon TetrachlorideSoluble to Miscible Dominated by London dispersion forces, similar to the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Miscible Dipole-dipole interactions of the solvent can solvate the polar regions of the solute.
Polar Protic Methanol, Ethanol, WaterSlightly Soluble to Insoluble The solute cannot effectively disrupt the strong hydrogen bonding network of these solvents.
Chlorinated Dichloromethane, ChloroformSoluble to Miscible Similar polarities and ability to engage in dipole-dipole and dispersion forces.
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble to Miscible Moderate polarity and ability to act as hydrogen bond acceptors (though the solute has no donors).

Experimental Determination of Solubility

Due to the lack of published quantitative data, experimental determination of the solubility of this compound is crucial for its practical application. The following protocols outline methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in a range of solvents.

Qualitative_Solubility_Workflow start Start add_solute Add ~0.1 mL of This compound to a vial start->add_solute add_solvent Add 1 mL of solvent in 0.2 mL increments add_solute->add_solvent vortex Vortex for 30 seconds after each addition add_solvent->vortex observe Observe for dissolution vortex->observe soluble Soluble observe->soluble Homogeneous solution insoluble Insoluble/Slightly Soluble observe->insoluble Two phases remain end End soluble->end insoluble->end Quantitative_Solubility_Workflow start Start prepare_mixture Prepare a supersaturated mixture of solute and solvent in a sealed vial start->prepare_mixture equilibrate Equilibrate at a constant temperature (e.g., 24 hours with agitation) prepare_mixture->equilibrate settle Allow phases to separate equilibrate->settle sample Withdraw a known volume of the solvent phase using a syringe settle->sample filter Filter the sample to remove any undissolved solute sample->filter analyze Analyze the concentration of the solute in the filtrate (e.g., by GC-MS or HPLC) filter->analyze calculate Calculate solubility (e.g., in g/L or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Protocol:

  • Add an excess of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Cease agitation and allow the two phases to fully separate.

  • Carefully withdraw a known volume of the solvent (supernatant) phase using a calibrated pipette or syringe.

  • To ensure no undissolved droplets of the solute are transferred, it is advisable to centrifuge the sample and withdraw from the supernatant, or use a syringe filter.

  • Prepare a series of standards of known concentrations of this compound in the same solvent.

  • Analyze the standards and the saturated solvent sample using a suitable analytical technique such as Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Construct a calibration curve from the standards and determine the concentration of the solute in the saturated sample. This concentration represents the quantitative solubility.

Applications and Implications of Solubility

The solubility of this compound is a critical parameter in its synthetic applications. For instance, in reactions where it is used as a linker or building block, its solubility in the reaction solvent will dictate the reaction rate and efficiency. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower and incomplete reactions.

In purification processes such as liquid-liquid extraction, knowledge of its differential solubility in immiscible solvents is essential for efficient separation of the desired product from byproducts and unreacted starting materials. For example, its predicted high solubility in nonpolar organic solvents and low solubility in water would allow for effective extraction from an aqueous workup.

Conclusion

References

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An In-Depth Technical Guide to the Safe Handling and Application of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, safety protocols, and strategic applications of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS Number: 371-83-5). As a key bifunctional building block, particularly in the burgeoning field of targeted protein degradation, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, application-focused perspective for the scientific community.

Compound Profile and Strategic Importance

This compound is a halogenated alkane characterized by a five-carbon chain with terminal dibromo functionalities and a fluorinated backbone. This unique structure imparts specific reactivity and properties that are highly valuable in medicinal chemistry and drug discovery.

Its primary application is as a specialized linker or building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The fluorinated pentane chain of this particular dibromide offers a semi-rigid scaffold with altered lipophilicity and metabolic stability compared to its non-fluorinated counterparts, which can be critical in optimizing the pharmacokinetic properties of a PROTAC.[4]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 371-83-5[1][5]
Molecular Formula C₅H₄Br₂F₆[1]
Molecular Weight 337.88 g/mol [1]
Appearance Clear, colorless liquid[5]
Purity Typically ≥97%[1]
Storage Room temperature, in a dry, well-ventilated place[1][5]

Hazard Identification and Risk Assessment

Based on available safety data, this compound is classified as a hazardous substance requiring careful handling. The primary risks are associated with its irritant properties.

Globally Harmonized System (GHS) Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source:[6]

The causality behind these classifications lies in the reactivity of the terminal alkyl bromide groups and the potential for the compound to interact with biological macromolecules on mucosal surfaces. While comprehensive toxicological data for this specific molecule is not publicly available, related halogenated alkanes are known to pose various health risks, warranting a cautious approach.[7][8]

Safe Handling and Storage Protocols

A self-validating system of protocols is essential when working with this compound. This means that adherence to the procedures inherently minimizes risk and provides a safe working environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a well-maintained laboratory environment and appropriate PPE.

  • Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and change them immediately if contamination occurs.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls lab_coat Lab Coat gloves Chemically Resistant Gloves goggles Safety Goggles/Face Shield fume_hood Chemical Fume Hood eyewash Eyewash Station shower Safety Shower compound 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane compound->fume_hood Handled In researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->compound Handles

Caption: Essential safety barriers for handling the compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from sources of ignition such as heat, sparks, and open flames.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous reactions.[10]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Step-by-Step First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[5]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5]

G cluster_routes cluster_actions exposure Exposure Event eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush eyes for 15 min eye->flush_eyes wash_skin Wash skin for 15 min skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air drink_water Rinse mouth, drink water ingestion->drink_water medical Seek Immediate Medical Attention flush_eyes->medical wash_skin->medical if irritation persists fresh_air->medical if symptoms occur drink_water->medical G cluster_reactants Reactants cluster_process Process dibromide 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane (Excess) reaction Nucleophilic Substitution (SN2) dibromide->reaction nucleophile Amine Nucleophile (Nu-H) nucleophile->reaction base Non-nucleophilic Base (e.g., DIPEA) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Mono-substituted Product (Br-(CF₂)₂CH₂CF₂CH₂-Nu) purification->product

Sources

A Technical Guide to the Spectral Analysis of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane. As a molecule of interest in synthetic chemistry, particularly as a building block for fluorinated compounds, a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and reaction monitoring. This document moves beyond a simple listing of data points to explain the underlying principles and experimental considerations, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and Spectroscopic Rationale

This compound (C₅H₄Br₂F₆) possesses a symmetrical structure that dictates the simplicity of its predicted NMR spectra. The molecule contains two methylene groups (CH₂) flanked by difluoromethylene (CF₂) and dibromodifluoromethyl (CBrF₂) or similar terminal groups, and a central difluoromethylene group. This symmetry is a key determinant of the number of unique signals observed in the NMR spectra.

Caption: Ball-and-stick model of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be straightforward due to the molecular symmetry.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 4.5Triplet of triplets4H-CH ₂-
Expert Interpretation of ¹H NMR Spectrum
  • Chemical Shift: The methylene protons (-CH₂-) are positioned between two electron-withdrawing difluoromethylene groups. This deshielding environment is expected to shift their resonance significantly downfield, likely in the range of 3.5 to 4.5 ppm.[1] The exact chemical shift would be influenced by the solvent used.

  • Multiplicity: The protons on one methylene group are coupled to the two fluorine atoms on the adjacent CF₂ group, resulting in a triplet. They are also coupled to the two fluorine atoms on the other adjacent CF₂ group, leading to a further splitting into a triplet. This results in a "triplet of triplets" pattern. The magnitude of the through-bond coupling (J-coupling) between protons and fluorine atoms is typically observed over two and three bonds.

  • Integration: The integral of this signal will correspond to the four protons of the two equivalent methylene groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to symmetry, only three distinct carbon signals are expected.

Predicted Chemical Shift (δ) ppmMultiplicity (due to ¹³C-¹⁹F coupling)Assignment
~110 - 125TripletC F₂Br
~30 - 45Triplet-C H₂-
~115 - 130Triplet-C F₂-
Expert Interpretation of ¹³C NMR Spectrum
  • Chemical Shift: The carbon atoms bonded to highly electronegative fluorine atoms will be significantly deshielded and appear at a high chemical shift (downfield).[2][3] The carbon of the CF₂Br group is expected in the 110-125 ppm range. The central CF₂ group will also be in a similar high chemical shift region, likely around 115-130 ppm. The methylene carbon (-CH₂-), being adjacent to the electron-withdrawing CF₂ groups, will be shifted downfield compared to a simple alkane, predicted to be in the 30-45 ppm range.

  • Multiplicity: In a proton-decoupled ¹³C NMR spectrum, the carbon signals will be split by the directly attached fluorine atoms.[2] Therefore, the CF₂Br carbon will appear as a triplet due to coupling with two fluorine atoms. Similarly, the central CF₂ carbon will also be a triplet. The -CH₂- carbon will be split into a triplet by the two fluorine atoms on the adjacent carbon.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5][6]

Predicted Chemical Shift (δ) ppm (vs. CFCl₃)MultiplicityAssignment
~ -60 to -80TripletCF₂Br
~ -110 to -130Triplet-CF ₂-
Expert Interpretation of ¹⁹F NMR Spectrum
  • Chemical Shift: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[4][5] The fluorine atoms in the CF₂Br group are expected to resonate in the range of -60 to -80 ppm relative to the standard CFCl₃. The fluorine atoms of the central -CF₂- group, being further from the bromine atoms, will likely appear at a different chemical shift, predicted to be in the -110 to -130 ppm range.

  • Multiplicity: The fluorine atoms in the CF₂Br group will be coupled to the two protons of the adjacent methylene group, resulting in a triplet. The fluorine atoms of the central -CF₂- group are coupled to the two protons on the adjacent methylene group, which would also result in a triplet.

Predicted IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 3000MediumC-H stretch
1400 - 1450MediumC-H bend (scissoring)
1000 - 1350Strong, BroadC-F stretch
500 - 600StrongC-Br stretch
Expert Interpretation of IR Spectrum
  • C-H Vibrations: The C-H stretching vibrations of the methylene groups are expected in the 2950-3000 cm⁻¹ region. The corresponding C-H bending (scissoring) vibration should appear around 1400-1450 cm⁻¹.

  • C-F Vibrations: The most prominent feature in the IR spectrum will be the strong and broad absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1350 cm⁻¹ region.[7][8][9] The breadth and intensity are due to the high polarity of the C-F bond.

  • C-Br Vibrations: The C-Br stretching vibration is expected to appear at a lower frequency, in the 500-600 cm⁻¹ range, due to the larger mass of the bromine atom.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed. These protocols are designed to be self-validating systems for obtaining high-quality data.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.[10] For ¹⁹F NMR, an external standard like CFCl₃ or a sealed capillary with a known fluorine-containing compound can be used.[11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets due to C-F coupling). A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • For ¹⁹F NMR: Use a probe that is tuned to the fluorine frequency. Acquire the spectrum with proton decoupling to simplify the multiplets if desired, although the H-F coupling provides valuable structural information.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument H1_acq Acquire ¹H Spectrum instrument->H1_acq C13_acq Acquire ¹³C Spectrum (Proton Decoupled) instrument->C13_acq F19_acq Acquire ¹⁹F Spectrum instrument->F19_acq process Fourier Transform, Phase Correction, Baseline Correction H1_acq->process C13_acq->process F19_acq->process integrate Integration process->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

    • Place the sample in the instrument and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The predicted NMR and IR spectra of this compound are highly characteristic and informative. The symmetry of the molecule simplifies the spectra, and the presence of fluorine and bromine atoms leads to predictable chemical shifts and coupling patterns. This guide provides a comprehensive framework for the acquisition, interpretation, and understanding of the key spectral features of this important fluorinated building block. The provided protocols and interpretations are grounded in established spectroscopic principles, ensuring a reliable and scientifically sound approach to the analysis of this and similar molecules.

References

  • PubMed. Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. [Link]

  • Wikipedia. Hydrofluoric acid. [Link]

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  • University of Ottawa. (Br) Bromine NMR. [Link]

  • Infrared & Raman Users Group. IRUG. [Link]

  • The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

  • SpectraBase. 1,5-Dibromopentane - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 1,5-Dibromopentane. [Link]

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  • ResearchGate. (PDF) Special Feature Organo-Fluorine Chemical Science. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]

  • Thieme. 4. 13C NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. [Link]

  • The University of Queensland. 1,5-Dibromopentane | C5H10Br2 | MD Topology | NMR | X-Ray. [Link]

  • Sigma-Aldrich. This compound. [Link]

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  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

  • NIST. 1-Bromo-5-methylhexane. [Link]

  • ResearchGate. Infrared and Raman spectra, DFT-calculations and spectral assignments of 1,1,3,3,5,5-hexafluoro-1,3,5-trisilacyclohexane. [Link]

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An In-depth Technical Guide to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane: Commercial Availability, Applications, and Protocols for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS Number: 371-83-5) has emerged as a critical bifunctional building block for accessing complex molecular architectures. Its symmetrically difluorinated methylene groups adjacent to reactive bromine termini make it an ideal linker for introducing a flexible, fluorinated chain. This guide provides an in-depth analysis of its commercial availability, key properties, synthetic utility, and best practices for its handling and application, specifically for researchers, chemists, and drug development professionals.

Physicochemical Profile and Specifications

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. This compound is a liquid at room temperature with characteristics that necessitate specific handling procedures.[2][3]

PropertyValueSource
CAS Number 371-83-5[2][4]
Molecular Formula C₅H₄Br₂F₆[2]
Molecular Weight 337.88 g/mol [4]
Physical Form Liquid[2]
Typical Purity ≥97%[2][3][4]
Storage Temperature Ambient / Room Temperature[2][4]
InChI Key XYMBGGTVDWPIBA-UHFFFAOYSA-N[2]

Commercial Availability and Procurement

This compound is readily available from several specialized chemical suppliers, though it is typically considered a research-grade chemical rather than a bulk commodity. Procurement is generally restricted to professional laboratories and industrial users.[4]

SupplierTypical PurityAvailable Pack SizesNotes
Sigma-Aldrich (Aldrich Partner) 97%CustomShips from partner, typically within 7 days.[2]
Fluorochem 97.0%250 mg, 1 g, 5 gDirect supplier of fluorinated compounds.[3]
AA Blocks min 97%10 gListed as a "Protein Degrader Building Block".[4]
Apollo Scientific 97%InquireAvailable via partners like Sigma-Aldrich.[2]

Procurement Insight: When planning experiments, it is advisable to source this reagent well in advance. While stocked by major suppliers, it may not be held in large quantities at all distribution centers, potentially leading to delivery times of several days. For larger-scale campaigns, direct inquiry with manufacturers like Fluorochem or AA Blocks regarding bulk availability and pricing is recommended.

Applications in Synthetic Chemistry: A Versatile Fluorinated Linker

The primary utility of this compound lies in its function as a bifunctional electrophile. The two terminal bromine atoms can be displaced by a wide range of nucleophiles, allowing for the introduction of a C5F6 linker between two molecular fragments. This is particularly valuable in the field of drug discovery.

Key Application Areas:

  • PROTACs and Molecular Degraders: The compound is explicitly marketed as a building block for protein degraders.[4] In Proteolysis Targeting Chimeras (PROTACs), a flexible linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The physicochemical properties of this linker are critical for achieving the correct orientation and proximity for ubiquitination and subsequent degradation. The hexafluoropentane chain offers a unique combination of lipophilicity and conformational flexibility that can be advantageous for optimizing PROTAC permeability and efficacy.

  • Novel Polymer Synthesis: The difunctional nature of the molecule allows it to serve as a monomer in polymerization reactions, leading to novel fluorinated polymers with unique thermal and chemical resistance properties.

  • Scaffold Decoration in Medicinal Chemistry: It can be used to append fluorinated chains to a core scaffold, which can be used to probe steric and electronic interactions within a biological target or to block sites of metabolism.

Workflow: Application as a Bifunctional Linker

The following diagram illustrates the general synthetic workflow for using this compound to link two distinct nucleophilic molecules (NuA⁻ and NuB⁻). This process can be performed sequentially to generate hetero-bifunctional molecules or with an excess of a single nucleophile for symmetric additions.

G cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution reagent Br-(CF₂)₂CH₂CF₂CH₂CF₂-Br (this compound) intermediate NuA-(CF₂)₂CH₂CF₂CH₂CF₂-Br (Mono-substituted Intermediate) reagent->intermediate + NuA⁻ - Br⁻ nucA Nucleophile A (NuA-H) nucB Nucleophile B (NuB-H) product NuA-(CF₂)₂CH₂CF₂CH₂CF₂-B (Final Linked Product) intermediate->product + NuB⁻ - Br⁻

Caption: General workflow for sequential nucleophilic substitution.

Experimental Protocol: Synthesis of a Symmetrically Substituted Hexafluoropentane Derivative

This protocol provides a representative, self-validating methodology for the reaction of this compound with a generic N-nucleophile, such as an amine or imidazole.

Objective: To synthesize a symmetrically substituted product by reacting two equivalents of a nucleophile with the dibromoalkane.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Morpholine) (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate (3.0 eq).

    • Causality: A flame-dried flask and inert atmosphere are crucial to prevent the reaction of the base and nucleophile with atmospheric water and CO₂, ensuring anhydrous conditions which are optimal for this type of substitution.

  • Addition of Reagents: Add anhydrous acetonitrile to create a slurry. To this, add the nucleophile (2.2 eq) followed by this compound (1.0 eq) via syringe.

    • Causality: Acetonitrile is a polar aprotic solvent, which effectively dissolves the organic reagents while preventing undesired side reactions that protic solvents might cause. The slight excess of the nucleophile ensures the complete consumption of the limiting dibromoalkane. Potassium carbonate acts as a non-nucleophilic base to deprotonate the nucleophile (if it has an acidic proton) and to scavenge the HBr byproduct formed during the reaction.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting dibromoalkane is consumed.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate. Monitoring the reaction is a self-validating step to confirm completion and prevent the formation of degradation products from prolonged heating.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Causality: This removes the solid base and salts, simplifying the subsequent extraction.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Causality: The water wash removes residual acetonitrile and water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • Causality: This step removes all traces of water from the organic solution before concentration, which is essential for obtaining a pure, dry product.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

    • Causality: Chromatography is the final self-validating step, separating the desired product from any unreacted nucleophile, mono-substituted intermediate, or other minor impurities.

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

  • GHS Classification: The compound is classified with the GHS07 pictogram (Warning).[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5]

  • Precautionary Measures:

    • Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[5][6][7] Ensure that an eyewash station and safety shower are readily accessible.[5][6][8]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][8]

    • Handling: Avoid contact with skin, eyes, and clothing.[6][7] Avoid breathing vapors.[5][7] Wash hands thoroughly after handling.[5]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][7]

References

  • This compound, min 97%, 10 grams. AABlocks. [Link]

  • Material Safety Data Sheet - 1,5-Dibromopentane, 97%. Cole-Parmer. [Link]

  • 1,5-DIBROMOPENTANE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • 1,5-Dibromopentane | C5H10Br2. PubChem. [Link]

  • 1 5-Dibromo Pentane (CAS No. 111-24-0) Suppliers. ChemicalRegister.com. [Link]

  • 1,5-Dibromopentane CAS No: 111-24-0 - MATERIAL SAFETY DATA SHEET. KPL International Limited. [Link]

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The Strategic Utility of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Within this context, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS No. 371-83-5) has emerged as a pivotal chemical intermediate. Its unique structural feature, a five-carbon chain with geminal difluoro groups at the 1, 3, and 5 positions, flanked by two reactive bromine atoms, makes it a versatile building block for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the role of this compound as a strategic intermediate, with a particular focus on its application in the construction of fluorinated linkers for Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of novel fluorinated heterocyles.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a chemical intermediate is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 371-83-5[1][2]
Molecular Formula C5H4Br2F6[2][3]
Molecular Weight 337.88 g/mol [2][3]
Appearance Liquid[1]
Purity Typically ≥97%[1][3]
Flash Point 54.2 °C at 14 mmHg[1]
Storage Ambient Temperature[1][3]

Safety Information: this compound is classified as a warning-level hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1]

Synthesis of this compound: A Proposed Pathway

Experimental Protocol: Synthesis of this compound from 1,1,3,3,5,5-hexafluoropentane-1,5-diol

Disclaimer: This protocol is a proposed method based on analogous reactions and should be performed with all necessary safety precautions by trained personnel.

Objective: To convert 1,1,3,3,5,5-hexafluoropentane-1,5-diol to this compound.

Materials:

  • 1,1,3,3,5,5-hexafluoropentane-1,5-diol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1,1,3,3,5,5-hexafluoropentane-1,5-diol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.7 eq, a slight excess per hydroxyl group) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a liquid.

The Core Directive: this compound as a Bifunctional Electrophile

The synthetic utility of this compound stems from its nature as a bifunctional electrophile. The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions (S_N2), allowing for the sequential or simultaneous introduction of two nucleophilic partners. The presence of the electron-withdrawing fluorine atoms along the carbon backbone can influence the reactivity of the C-Br bonds, though the primary reactivity is that of a primary alkyl bromide.

Application in the Synthesis of Fluorinated PROTAC Linkers

The most prominent application of this compound is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5] The linker's length, rigidity, and physicochemical properties are critical for the efficacy of the PROTAC.[3]

Fluorination of the linker has been shown to be a valuable strategy to optimize the properties of PROTACs, including their metabolic stability, cell permeability, and conformational preferences.[3] this compound provides a readily available, five-atom long, fluorinated scaffold for linker synthesis.

Experimental Protocol: Synthesis of a Diamine-Linked Fluorinated Scaffold

Objective: To demonstrate the utility of this compound as a bifunctional electrophile in a reaction with a primary amine.

Materials:

  • This compound

  • Benzylamine (or another primary amine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzylamine (2.2 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (2.5 eq).

  • To this stirred suspension, add a solution of this compound (1.0 eq) in acetonitrile.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N,N'-dibenzyl-1,1,3,3,5,5-hexafluoropentane-1,5-diamine.

Synthesis_and_Application cluster_synthesis Synthesis cluster_application Application as an Intermediate Diol 1,1,3,3,5,5-Hexafluoropentane-1,5-diol Dibromide This compound Diol->Dibromide PBr₃ Product N,N'-Disubstituted-1,1,3,3,5,5-hexafluoropentane-1,5-diamine Dibromide->Product S_N2 Reaction Nucleophile Primary Amine (e.g., Benzylamine) Nucleophile->Product PROTAC_Linker Fluorinated PROTAC Linker Product->PROTAC_Linker Further Functionalization

Figure 1: Synthetic pathway to this compound and its subsequent reaction with a primary amine to form a key building block for fluorinated PROTAC linkers.

Synthesis of Fluorinated Heterocycles

Another important application of this compound is in the synthesis of fluorinated heterocyclic compounds. The two electrophilic centers can react with a variety of dinucleophiles to form saturated or unsaturated rings. For example, reaction with a diamine can lead to the formation of a fluorinated diazepane ring, a seven-membered nitrogen-containing heterocycle. Similarly, reaction with a diol or dithiol would yield the corresponding oxazepane or thiazepane derivatives. These fluorinated heterocycles are of great interest in medicinal chemistry due to their potential to confer unique conformational constraints and metabolic stability to drug candidates.

Heterocycle_Formation cluster_reactants Dinucleophiles cluster_products Fluorinated Heterocycles Dibromide This compound Diazepane Fluorinated Diazepane Dibromide->Diazepane Intramolecular S_N2 Oxazepane Fluorinated Oxazepane Dibromide->Oxazepane Intramolecular S_N2 Thiazepane Fluorinated Thiazepane Dibromide->Thiazepane Intramolecular S_N2 Diamine H₂N-R-NH₂ Diamine->Diazepane Diol HO-R-OH Diol->Oxazepane Dithiol HS-R-SH Dithiol->Thiazepane

Figure 2: General scheme for the synthesis of fluorinated seven-membered heterocycles from this compound and various dinucleophiles.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its primary role as a building block for fluorinated PROTAC linkers places it at the forefront of innovative therapeutic design. Furthermore, its utility in the synthesis of novel fluorinated heterocycles opens up new avenues for exploring chemical space. As the demand for sophisticated fluorinated molecules continues to grow, the importance of strategic intermediates like this compound is set to increase, making a thorough understanding of its synthesis and reactivity essential for the modern synthetic chemist.

References

  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis, 283 pp. [Link]

  • Google Patents. (n.d.). Novel synthesis method of 5-bromo-1-pentene.
  • National Center for Biotechnology Information. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to Fluorinated Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors. The unique physicochemical properties imparted by fluorine—including high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, basicity, and binding affinity. This guide provides an in-depth exploration of fluorinated building blocks, detailing the fundamental principles behind their utility, the major classes of building blocks and fluorinating agents, and the key synthetic strategies for their incorporation. Authored from the perspective of a senior application scientist, this paper emphasizes the causal relationships behind experimental choices and provides validated protocols for key transformations, offering researchers and drug development professionals a practical and authoritative resource for leveraging organofluorine chemistry.

The Fluorine Advantage: Modulating Molecular Properties

The introduction of fluorine is rarely a matter of chance; it is a deliberate strategy to modulate a molecule's properties in a predictable manner. Approximately 20-25% of all pharmaceuticals and about 30% of agrochemicals contain at least one fluorine atom, a testament to its profound impact.[][2] The rationale for this prevalence is rooted in the fundamental properties of the fluorine atom and the carbon-fluorine (C-F) bond.

  • Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol).[3] This exceptional strength makes it highly resistant to enzymatic cleavage. In drug design, fluorine is often strategically placed at a "metabolic soft spot"—a position on the molecule susceptible to oxidative metabolism by enzymes like Cytochrome P450.[4][5] By replacing a C-H bond with a C-F bond, chemists can effectively block this metabolic pathway, increasing the drug's half-life and bioavailability.[3][]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[7][8] When placed near a basic functional group, such as an amine, this effect can significantly lower the group's pKa. This modulation is critical for optimizing a drug's pharmacokinetic profile. A lower pKa can reduce unwanted ionization at physiological pH, which may improve membrane permeability and oral absorption.[4][7]

  • Lipophilicity Tuning: The effect of fluorine on lipophilicity (often measured as logP or logD) is highly context-dependent. While a single fluorine atom is a weak bioisostere for hydrogen, highly fluorinated groups like trifluoromethyl (CF₃) are significantly more lipophilic. This allows chemists to fine-tune a molecule's solubility and its ability to cross lipid bilayers, which is crucial for reaching its biological target.[9][10] Judicious fluorination has been shown to improve CNS penetration and oral bioavailability in numerous drug discovery programs.

  • Conformational Control and Binding Affinity: The introduction of fluorine can alter a molecule's preferred conformation through steric and electrostatic interactions.[] The polarized C-F bond can engage in favorable electrostatic interactions or form weak hydrogen bonds with biological targets like enzymes and receptors, thereby enhancing binding affinity and potency.[3]

The interplay of these effects is visually summarized in the diagram below.

G Fluorine Fluorine Incorporation pKa Lower pKa (Increased Acidity) Fluorine->pKa Inductive Effect Stability Increased Metabolic Stability Fluorine->Stability Strong C-F Bond Lipophilicity Modulated Lipophilicity Fluorine->Lipophilicity Hydrophobic Surface Binding Enhanced Binding Affinity Fluorine->Binding Electrostatic Interactions

Caption: Physicochemical consequences of fluorine incorporation.

The Synthetic Toolkit: An Overview of Fluorination Strategies

The synthesis of organofluorine compounds can be broadly approached in two ways: incorporating a pre-fluorinated building block or performing a direct fluorination reaction on a substrate. The choice of strategy depends on the desired fluorine motif, the complexity of the target molecule, and the stage of the synthesis.

Synthesis via Fluorinated Building Blocks

Using molecules where the C-F bond is already present is often the most efficient and reliable method.[11] This approach avoids handling potentially harsh fluorinating agents and provides regiochemical control. The commercial availability of a vast array of fluorinated building blocks has made this a preferred strategy in many drug discovery programs.[8][12]

Common Building Blocks:

  • Trifluoromethylated Intermediates: Compounds like trifluoromethylated anilines, phenols, and boronic acids are workhorses in medicinal chemistry.[8] Trifluoromethylated alkynes are also versatile intermediates for constructing complex fluorinated molecules.[13]

  • Fluorinated Heterocycles: Given that over 85% of biologically active compounds contain heterocycles, fluoro-functionalized heterocycles are highly valuable building blocks for drug discovery.[14]

  • Fluoroalkyl Chains: Building blocks containing -CH₂F, -CHF₂, and other fluoroalkyl groups are used to systematically probe the effects of fluorination.

Direct Fluorination Methodologies

When a suitable building block is unavailable, direct fluorination is necessary. These methods are classified by the nature of the fluorine source: nucleophilic, electrophilic, or radical.[15]

Fluorination Strategy Mechanism Common Reagents Advantages Limitations
Nucleophilic S_N_2 / S_N_ArKF, CsF, TBAFCost-effective, scalable, good for halogen exchange (Halex) reactions.[16][17]Requires activated substrates, harsh conditions (high temp.), basicity can cause side reactions.[15]
Electrophilic F⁺ transferSelectfluor®, NFSIHighly selective, mild conditions, broad substrate scope (enolates, aromatics).[15][18]Reagents can be expensive, stoichiometry control is key.[18]
Radical Radical addition/substitutionCF₃SO₂Cl, Togni/Umemoto reagents + initiatorAccess to trifluoromethylated compounds, useful for late-stage functionalization.[19][20]Can lack selectivity, requires careful control of radical initiation.[21]

The general workflow for selecting a fluorination strategy is depicted below.

G cluster_0 Strategic Decision cluster_1 Pathway 1: Building Block Synthesis cluster_2 Pathway 2: Direct Fluorination Start Target Molecule Synthesis Decision1 Is a suitable fluorinated building block available? Start->Decision1 UseBB Incorporate Building Block (e.g., Suzuki Coupling) Decision1->UseBB Yes Decision2 What is the nature of the substrate's reaction site? Decision1->Decision2 No End Final Fluorinated Product UseBB->End Nucleophilic Use Nucleophilic Fluorination (e.g., Halex Reaction) Decision2->Nucleophilic Electrophilic Site (e.g., C-Cl, C-OTs) Electrophilic Use Electrophilic Fluorination (e.g., α-Fluorination) Decision2->Electrophilic Nucleophilic Site (e.g., Enolate, Arene) Radical Use Radical Fluoroalkylation (e.g., Trifluoromethylation) Decision2->Radical Alkene or C-H bond (for CF3 group) Nucleophilic->End Electrophilic->End Radical->End

Caption: Decision workflow for incorporating fluorine.

Field-Proven Protocols and Methodologies

The following protocols are representative of common, reliable methods for introducing fluorine and trifluoromethyl groups. They are presented with causal explanations to ensure reproducibility and understanding.

Protocol 3.1: Nucleophilic Aromatic Substitution (S_N_Ar) - The Halex Reaction

Objective: To replace an activated leaving group (e.g., -Cl, -NO₂) on an aromatic ring with fluorine. The reaction is driven by a strong nucleophile (F⁻) and is most effective when the ring is activated by electron-withdrawing groups.

Methodology:

  • System Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloronitrobenzene (1.0 equiv).

  • Reagent Addition: Add anhydrous potassium fluoride (KF, 3.0 equiv) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv). Causality: KF is the fluoride source, but its low solubility in organic solvents necessitates a phase-transfer catalyst to shuttle the fluoride anion into the organic phase where the reaction occurs.

  • Solvent and Reaction: Add a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane) to dissolve the substrate. Heat the reaction mixture to 150-180 °C. Causality: Polar aprotic solvents effectively solvate the potassium cation, leaving a "naked," highly reactive fluoride anion. High temperatures are required to overcome the activation energy of C-Cl bond cleavage.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup and Purification: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-chloro-4-fluoronitrobenzene.

Protocol 3.2: Electrophilic α-Fluorination of a Ketone

Objective: To introduce a single fluorine atom at the α-position of a carbonyl group. The mechanism proceeds via an enol or enolate intermediate, which acts as the nucleophile attacking an electrophilic fluorine source.

Methodology:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting ketone (e.g., propiophenone, 1.0 equiv) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 1 hour. Causality: LDA is a strong, sterically hindered base that quantitatively deprotonates the α-carbon to form the lithium enolate without competing nucleophilic attack at the carbonyl carbon.

  • Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSI, 1.2 equiv), in anhydrous THF.[18] Add this solution dropwise to the enolate solution at -78 °C. Causality: NFSI is a stable, crystalline solid that acts as an "F⁺" donor. It is highly selective for fluorinating carbon nucleophiles over other functional groups.

  • Quench and Workup: Allow the reaction to warm to room temperature over 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting α-fluoroketone by flash chromatography.

Protocol 3.3: Copper-Catalyzed Aromatic Trifluoromethylation

Objective: To install a trifluoromethyl (CF₃) group onto an aryl ring using a copper catalyst and a suitable CF₃ source. This method is a powerful alternative to harsher, classical methods.[22]

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl iodide (e.g., 4-iodotoluene, 1.0 equiv), copper(I) iodide (CuI, 1.5 equiv), and a ligand such as 1,10-phenanthroline (1.5 equiv). Causality: The ligand stabilizes the copper center and facilitates the catalytic cycle, which is thought to involve an arylcopper(III) intermediate.[22]

  • Reagent Addition: Add the trifluoromethylating agent, methyl fluorosulfonyldifluoroacetate (a shelf-stable precursor to a "CuCF₃" species), and a polar aprotic solvent like DMF.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours. Causality: Heat is required to drive the generation of the active copper-trifluoromethyl complex and the subsequent cross-coupling reaction.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to afford the desired benzotrifluoride product.

Conclusion and Future Perspectives

Fluorinated building blocks are indispensable tools in modern synthesis. The ability of fluorine to profoundly alter molecular properties in a largely predictable manner has cemented its role in the development of new therapeutics and materials.[4][7] While the use of pre-functionalized building blocks remains a highly effective strategy, continuous innovation in direct fluorination and fluoroalkylation is expanding the synthetic chemist's toolkit.[23][24] Future advancements will likely focus on late-stage C-H bond fluorination, which promises to be the most efficient method for incorporating fluorine into complex molecules, as well as the development of novel fluorinated motifs beyond the common CF₃ group.[22] As our understanding of organofluorine chemistry deepens, so too will our capacity to design and synthesize molecules with precisely engineered functions.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Wikipedia. (n.d.). Trifluoromethylation.
  • LEAPCHEM Blog. (2025, November 5). How are fluorinated organic compounds synthesized?.
  • Alfa Chemistry. (n.d.). Fluorinated Building Blocks - Organofluorine.
  • PubMed. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
  • Ingenta Connect. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.
  • BOC Sciences. (n.d.). Fluorinated Building Blocks.
  • ChemRuminations. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
  • RSC Publishing. (2021, August 4). Modern methods for the synthesis of perfluoroalkylated aromatics.
  • Wikipedia. (n.d.). Electrophilic fluorination.
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Methodological & Application

Application Note: Strategic Synthesis of PROTACs Utilizing a Fluorinated Alkyl Linker, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's native ubiquitin-proteasome system.[1][2] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the target-binding "warhead" to the E3 ligase-recruiting ligand.[3][4] This application note provides a detailed guide for the synthesis, characterization, and evaluation of PROTACs using 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane as a novel, fluorinated linker. We will explore the scientific rationale for linker fluorination, provide detailed, field-tested protocols for sequential nucleophilic substitution, and outline methodologies for structural and functional validation.

The Rationale for Fluorinated Linkers in PROTAC Design

While traditional PROTAC synthesis has heavily relied on polyethylene glycol (PEG) and simple alkyl chains, the field is evolving towards more sophisticated linker designs to fine-tune the physicochemical properties of the final molecule.[3][5] The incorporation of fluorine into the linker backbone presents a compelling strategy for property modulation.

Key Advantages of Linker Fluorination:

  • Modulation of Physicochemical Properties: Strategic fluorination can significantly alter a molecule's lipophilicity, membrane permeability, and metabolic stability.[6] The high electronegativity of fluorine can lower the pKa of nearby protons and create localized molecular dipoles, influencing solubility and cell penetration.

  • Conformational Control: The introduction of fluorine atoms can impose specific conformational preferences on the flexible linker chain. This "conformational locking" can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability and formation efficiency of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7]

  • Reduced Metabolic Liability: Fluorine substitution at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the PROTAC's in vivo half-life.[5]

This compound (CAS 371-83-5) is an exemplary building block for this strategy.[8] Its five-carbon chain provides adequate length and flexibility, while the gem-difluoro groups at the 1, 3, and 5 positions offer the benefits of fluorination without excessive lipophilicity. The terminal bromine atoms serve as reactive handles for a sequential nucleophilic substitution strategy, allowing for a controlled, stepwise assembly of the PROTAC.

Synthesis Strategy Overview

The synthesis of a PROTAC using a dibromo-linker is predicated on a two-step sequential nucleophilic substitution. This approach allows for the modular and convergent assembly of the final heterobifunctional molecule. The key is to control the reaction conditions to favor mono-alkylation in the first step, thereby preventing the formation of undesired homo-dimeric species.

G reactant reactant intermediate intermediate final_product final_product reagent reagent E3_Ligand E3 Ligase Ligand (with Nucleophile, e.g., R¹-NH₂) Intermediate Intermediate 1 (Mono-alkylated E3 Ligand) E3_Ligand->Intermediate Step 1: Mono-alkylation E3_Ligand->Intermediate Linker 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane Linker->Intermediate Warhead Warhead Ligand (with Nucleophile, e.g., R²-OH) PROTAC Final PROTAC Warhead->PROTAC Intermediate->PROTAC Step 2: Second Alkylation Intermediate->PROTAC reagent1 Base (e.g., DIEA) Solvent (e.g., DMF) Controlled Stoichiometry reagent2 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile)

Caption: General workflow for the sequential synthesis of a PROTAC.

Detailed Synthesis Protocol

This protocol provides a representative example. Researchers must adapt the conditions based on the specific reactivity and solubility of their chosen E3 ligase ligand and warhead.

PART 3.1: Synthesis of Mono-alkylated Intermediate 1

This step involves reacting the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) with an excess of the dibromo-linker to favor mono-substitution.

Materials:

  • E3 Ligase Ligand (e.g., 4-aminopomalidomide): 1.0 eq

  • This compound: 5.0 eq[9]

  • N,N-Diisopropylethylamine (DIEA): 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, Hexanes, Brine

  • Anhydrous Sodium Sulfate

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the E3 Ligase Ligand (1.0 eq).

  • Dissolve the ligand in anhydrous DMF.

  • Add DIEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Scientist's Note: DIEA is a non-nucleophilic base used to scavenge the HBr generated during the reaction without competing with the primary amine nucleophile.

  • In a single portion, add this compound (5.0 eq).

    • Rationale: Using a significant excess of the dibromo-linker statistically favors the formation of the mono-alkylated product over the di-substituted byproduct.

  • Stir the reaction at 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (using a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated intermediate.

PART 3.2: Synthesis of the Final PROTAC

This step conjugates the purified intermediate with the warhead ligand.

Materials:

  • Intermediate 1 (from Part 3.1): 1.0 eq

  • Warhead Ligand (with a nucleophilic handle, e.g., a phenol): 1.2 eq

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): 3.0 eq

  • Anhydrous Acetonitrile or DMF

  • Deionized Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate

Protocol:

  • In a clean, dry flask under an inert atmosphere, dissolve Intermediate 1 (1.0 eq) and the Warhead Ligand (1.2 eq) in anhydrous acetonitrile.

  • Add K₂CO₃ (3.0 eq) to the mixture.

    • Scientist's Note: K₂CO₃ is a suitable base for alkylating phenols. For less reactive nucleophiles, a stronger base like Cs₂CO₃ may be required.

  • Heat the reaction to 80 °C and stir. Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature.

  • Filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>95%).

Purification and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized PROTAC.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of protons from the warhead, E3 ligase ligand, and the linker's -CH₂- groups.

    • ¹³C NMR: Verify the carbon skeleton of the entire molecule.

    • ¹⁹F NMR: This is critical for confirming the linker's integrity. A characteristic signal pattern for the -CF₂- groups should be observed.[6]

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized PROTAC to confirm its elemental composition.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. The final product should ideally be >95% pure for use in biological assays.[11]

Analysis Parameter Expected Result
HRMS [M+H]⁺Calculated exact mass ± 5 ppm
¹H NMR Chemical Shift (ppm)Signals corresponding to all components of the PROTAC
¹⁹F NMR Chemical Shift (ppm)Signals corresponding to the -CF₂- groups of the linker
HPLC Purity (%)>95%

Biological Evaluation Protocol: Target Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard method for this evaluation.[][13]

Protocol: Western Blot for Protein Degradation

  • Cell Culture: Plate the relevant cancer cell line (e.g., MCF7 for an ERα degrader) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 µM, 100 nM, 10 nM, 1 nM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific to the target protein.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation efficiency (DC₅₀ and Dₘₐₓ).[11][]

PROTAC Mechanism of Action

The synthesized PROTAC functions by acting as a molecular bridge, inducing the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin (Ub) to the POI, marking it for destruction by the 26S proteasome. The PROTAC is then released to repeat the cycle catalytically.[2][14][15]

G POI Target Protein (POI) Ternary Ternary POI->Ternary:f0 Binding PROTAC PROTAC PROTAC->Ternary:f1 Bridging E3 E3 Ligase E3->Ternary:f2 Recruitment Ternary->POI Release Ternary->PROTAC Catalytic Recycle Ternary->E3 Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ub Ub->Ternary E1/E2 Pathway Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

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  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7me1q9eqAYEF2vRxgkqxrrk67BStYK0uK-tUNc-G1xFGJ2_MO6cdEibftUigXb36ZORDypYEQMlwK7g0evaEVQs2y43QvTfOl4ZeuWjATcwHWXNaXb4G3FWqR4a7ziUJxr_LEwmMl8KadyglU]
  • This compound/CAS:371-83-5-HXCHEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOSqk9PCwrgZs66-c12zMHpVYm_8v0O_N-pej9dxlcQSkTMXc495vuZPvEZp_K20VRKbJogUjgigQiG8HzKuudM5EOEzyfFPpqooW2_v3pvX7Z0K6mzY5-P1qXF3zVx2oxpwhr6a6z_SGibA==]
  • This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2DTZf36TvP28TNnIdKFpYnoGili_mfpQpE2lhOJeKjmSy4WZZpRG2ETXN-GBcXKs_I-xfw3xumUJtDQnGXThvjPHM08_UdcOCoVbywCQWY_OXIVeWWxaOJYhRlvBoPa9zchX1D1LNmraKpVgPCQqviKCJs5NgcamU_T4OVNNB6P5n-TEY9A==]
  • 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzTvKfHKvIi_DqHVbsAzhJLhaAObqgEsaTvrnppTYbmRYKPa3CVan0aoy6KJf5mCyMuVIIlNG0X_GVHkeA2qQYXxdAI3zWSMgCLBJTDxJff9IwNhj8stVRfz2D8DzTJU5KnVajo0UatmW7VIiIaZVka4r36Wjs55UUSR-AqQnbuvnG1tTd5DWANoED4dTMnYsU_jNBrkX6XM04YxISAg==]

Sources

Application Notes and Protocols for Nucleophilic Substitution with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Hexafluoropentane Backbone

For researchers, scientists, and professionals in drug development, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and physicochemical properties. The 1,5-dibromo-1,1,3,3,5,5-hexafluoropentane ((CF₂BrCH₂)₂CH₂) scaffold (CAS No: 371-83-5) represents a uniquely activated and versatile building block.[1][2] The gem-difluoro groups adjacent to the bromine atoms significantly enhance the electrophilicity of the terminal carbons, making this reagent highly susceptible to nucleophilic attack. This heightened reactivity, compared to its non-fluorinated counterparts, opens avenues for the synthesis of novel fluorinated compounds, particularly heterocyclic systems, which are of paramount importance in medicinal chemistry.[3][4]

This application note provides a comprehensive guide to performing nucleophilic substitution reactions with this compound, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 371-83-5[1]
Molecular Formula C₅H₄Br₂F₆[1]
Molecular Weight 337.88 g/mol [2]
Appearance Liquid[1]
Purity Typically ≥97%[1][2]
Storage Ambient Temperature[1][2]

Safety Precautions: this compound is a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Reaction Mechanism and Regioselectivity

The primary mechanism for nucleophilic substitution on this compound is the bimolecular nucleophilic substitution (Sₙ2) pathway. The strong electron-withdrawing effect of the gem-difluoro groups creates a significant partial positive charge on the carbon atoms bonded to the bromine atoms, making them highly electrophilic and susceptible to attack by nucleophiles.

Caption: Sₙ2 mechanism for monosubstitution.

Monosubstitution is generally favored by using a stoichiometric amount of the nucleophile. The second bromine can then be displaced in a subsequent step, potentially with a different nucleophile, allowing for the synthesis of unsymmetrical products. Alternatively, the use of a dinucleophile can lead to the formation of cyclic structures, a highly valuable transformation in the synthesis of fluorinated heterocycles.

General Protocol for Nucleophilic Substitution

This protocol provides a general framework for the reaction of this compound with a generic nucleophile. Specific conditions may need to be optimized depending on the nucleophile's reactivity.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction add_substrate Add Substrate & Nucleophile setup_reaction->add_substrate heat_stir Heat and Stir add_substrate->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alkoxide)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the nucleophile (1.0 eq for monosubstitution, 2.0 eq for disubstitution) and, if necessary, a base (1.1-1.5 eq per equivalent of HBr to be generated) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry).

Application in the Synthesis of Fluorinated Heterocycles

A key application of this compound is in the synthesis of fluorinated N- and S-heterocycles.[5][6][7] These motifs are of significant interest in drug discovery due to the unique conformational and electronic properties imparted by the fluorine atoms.[3][4]

Example Protocol: Synthesis of a Fluorinated Thiepane Derivative

This protocol describes a potential synthesis of a seven-membered sulfur-containing heterocycle.

Materials:

  • This compound (1.0 eq)

  • Sodium sulfide (Na₂S) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend sodium sulfide in anhydrous DMF.

  • Add this compound dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by GC-MS.

  • After cooling, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired fluorinated thiepane.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently reactive nucleophile; Low reaction temperature; Inappropriate solventUse a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for anionic nucleophiles); Increase the reaction temperature; Screen different polar aprotic solvents like DMF, DMSO, or NMP.
Formation of multiple products Di-substitution or elimination side reactionsFor monosubstitution, use a strict 1:1 stoichiometry of nucleophile to substrate and add the dibromide slowly to the nucleophile solution. To minimize elimination, use a non-basic nucleophile or a hindered, non-nucleophilic base if a base is required.
Difficulty in product purification Similar polarity of starting material and productOptimize the chromatographic conditions (try different solvent systems or use a different stationary phase).

Conclusion

This compound is a highly activated and versatile reagent for the synthesis of novel fluorinated compounds. Its enhanced reactivity towards nucleophiles, driven by the presence of gem-difluoro groups, makes it an attractive building block for accessing complex molecular architectures, particularly fluorinated heterocycles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2-chloro-1,1-difluorobutane.
  • MDPI. (2022).
  • NIH U.S. National Library of Medicine. (2022).
  • ZORA (Zurich Open Repository and Archive). (n.d.).
  • Semantic Scholar. (2007).
  • DOI. (n.d.). Fluorinated Heterocyclics | The Journal of Organic Chemistry.
  • download. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • YouTube. (2020). Nucleophilic Substitution Reactions Competing Nucleophiles.
  • Macquarie University. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
  • YouTube. (2019). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions.
  • (n.d.). Experiment 7 — Nucleophilic Substitution.
  • (n.d.).
  • NIH U.S. National Library of Medicine. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • (n.d.). 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams.

Sources

Application Notes and Protocols for Coupling Reactions of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Hexafluorinated Building Block

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated binding affinities.[1] This has made fluorinated compounds indispensable in the pharmaceutical and agrochemical industries. 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane stands as a potentially valuable, yet challenging, building block for the synthesis of novel fluorinated molecules. Its five-carbon chain, flanked by two reactive bromine atoms and decorated with six fluorine atoms, offers a unique scaffold for creating complex fluorinated structures, such as fluorinated heterocycles which are of significant interest in medicinal chemistry.[1][2][3][4]

However, the very presence of these fluorine atoms, which makes this molecule so attractive, also presents significant synthetic hurdles. The strong electron-withdrawing nature of the gem-difluoro groups profoundly influences the reactivity of the adjacent carbon-bromine bonds, often rendering standard coupling protocols for non-fluorinated analogues ineffective. This guide provides a detailed examination of the key challenges and offers experimentally grounded starting points for researchers looking to employ this compound in various coupling reactions.

Safety Precautions: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[5][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

Core Challenge: The Influence of Hexafluoro Substitution on Reactivity

The six fluorine atoms in this compound exert a powerful inductive effect, withdrawing electron density along the carbon backbone. This has several critical consequences for its reactivity in coupling reactions:

  • Increased Electrophilicity of Carbon-Bromine Bonds: The carbons bonded to the bromine atoms are significantly more electron-deficient (electrophilic) than in their non-fluorinated counterparts. This can enhance their susceptibility to nucleophilic attack.

  • Destabilization of Carbanionic Intermediates: The formation of a Grignard or organolithium reagent involves the generation of a carbanion. The strong electron-withdrawing fluorine atoms would severely destabilize such a carbanion, making the formation of these organometallic reagents extremely challenging under standard conditions.[9]

  • Altered Oxidative Addition in Cross-Coupling: In palladium- or copper-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond to the metal center is a key step. The electronic properties of the fluorinated substrate can affect the kinetics and feasibility of this step.

  • Enhanced Acidity of Methylene Protons: The protons on the carbons adjacent to the CF2 groups (at positions 2 and 4) are more acidic than in a simple alkane, which could lead to side reactions under strongly basic conditions.

This guide will address these challenges by proposing modified protocols for several key classes of coupling reactions.

Nucleophilic Substitution Reactions: A Promising Pathway

Given the increased electrophilicity of the carbon-bromine bonds, nucleophilic substitution represents a highly viable strategy for functionalizing this compound.

Causality Behind Experimental Choices

The S(_N)2 reaction is favored for primary and secondary alkyl halides.[10][11] The carbon atoms attached to the bromine in the target molecule are secondary. The rate of an S(_N)2 reaction is influenced by the nucleophile, the substrate, the leaving group, and the solvent.[12][13][14] A good leaving group is a weak base, and bromide is a good leaving group.[15] Polar aprotic solvents like DMSO, DMF, or acetone are ideal for S(_N)2 reactions as they can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.[13]

General Protocol for Nucleophilic Substitution with a Phenoxide

This protocol provides a starting point for the reaction of this compound with a generic nucleophile, in this case, a phenoxide to form an ether linkage.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the desired phenol (2.2 equivalents) in a polar aprotic solvent such as anhydrous dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K(_2)CO(_3), 3.0 equivalents) or sodium hydride (NaH, 2.2 equivalents, handle with extreme care), to the solution at room temperature to deprotonate the phenol.

  • Substrate Addition: Once the phenoxide has formed (stir for 30-60 minutes), add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the phenoxide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterSuggested ConditionRationale
Nucleophile Phenoxides, alkoxides, amines, thiolsThe increased electrophilicity of the C-Br bond makes it susceptible to a wide range of nucleophiles.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance the reactivity of the nucleophile.
Base K(_2)CO(_3), Cs(_2)CO(_3), NaHTo deprotonate the nucleophile precursor (e.g., phenol, thiol).
Temperature 60-120 °CHeating is likely required to overcome the activation energy, but should be optimized to avoid side reactions.
Atmosphere Inert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen, especially if using strong bases like NaH.

Grignard Reagent Formation: A High-Risk, High-Reward Approach

The formation of a Grignard reagent from this compound is expected to be extremely difficult due to the destabilizing effect of the electron-withdrawing fluorine atoms on the resulting carbanion.[9] However, if successful, it would open up a vast array of subsequent reactions.

Causality Behind Experimental Choices

Grignard reagents are typically formed by reacting an organic halide with magnesium metal in an ether solvent.[16] The reaction is sensitive to water and air.[16] Activation of the magnesium is often necessary.[16] For less reactive halides, more reactive forms of magnesium (e.g., Rieke magnesium) or entrainment methods may be required. The strong electron-withdrawing nature of the fluoroalkyl groups will likely necessitate such enhanced reactivity.

Proposed Protocol for Grignard Reagent Formation (for Optimization)

This protocol is a suggested starting point and will likely require significant optimization.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Place highly reactive magnesium turnings (e.g., Rieke magnesium, 2.5 equivalents) in the flask.

  • Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently warm the flask until the color of the iodine fades, indicating activation.

  • Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.[17]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium suspension.

  • Initiation: The reaction may need to be initiated by gentle heating or sonication. Look for signs of reaction, such as bubbling or an increase in temperature.

  • Controlled Addition: Once the reaction has initiated, add the remaining solution of the dibromide dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours.

  • Confirmation of Formation: The formation of the Grignard reagent can be confirmed by quenching a small aliquot with D(_2)O and analyzing for deuterium incorporation by NMR or MS.

ParameterSuggested ConditionRationale
Magnesium Rieke Magnesium or highly activated turningsThe C-Br bond is deactivated towards oxidative insertion by the fluorine atoms, requiring a more reactive form of magnesium.
Solvent Anhydrous THFTHF is a good solvent for Grignard reagents and its higher boiling point compared to diethyl ether may be beneficial.[17]
Initiation I(_2), 1,2-dibromoethane, sonicationTo remove the passivating oxide layer from the magnesium surface.[16]
Temperature Refluxing THFHigher temperatures may be needed to initiate and sustain the reaction.
Concentration Dilute conditionsTo minimize side reactions such as Wurtz coupling.

Ullmann-Type Coupling: A Viable C-C Bond Formation Strategy

The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, can be adapted for alkyl halides, especially those activated by electron-withdrawing groups.[18][19] This makes it a potentially suitable method for the coupling of this compound.

Causality Behind Experimental Choices

Classical Ullmann reactions often require harsh conditions (high temperatures, polar aprotic solvents).[18] Modern protocols utilize ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[20] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination.[19][21] The electron-deficient nature of the substrate may facilitate the oxidative addition step.

Proposed Protocol for Ullmann-Type Homocoupling

This protocol describes the intramolecular cyclization or intermolecular polymerization of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk tube, add copper powder (or a Cu(I) salt like CuI, 2.5 equivalents), this compound (1.0 equivalent), and a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

  • Ligand Addition (Optional but Recommended): For improved reactivity and lower reaction temperatures, a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be added (0.1-0.2 equivalents).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C, but optimization is key). The use of a ligand may allow for lower temperatures (100-140 °C).

  • Monitoring: Monitor the reaction by GC-MS to observe the consumption of the starting material and the formation of coupled products.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: The product can be purified by distillation, recrystallization, or chromatography, depending on its physical properties.

ParameterSuggested ConditionRationale
Copper Source Activated Copper powder, CuICu(I) is the active catalytic species.[19]
Solvent DMF, NMP, DMSOHigh-boiling, polar aprotic solvents are traditional for Ullmann couplings.[18]
Ligand 1,10-Phenanthroline, DMEDALigands can accelerate the reaction and allow for milder conditions.[20]
Temperature 120-200 °CHigh temperatures are often required, but should be optimized.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the copper catalyst.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for developing a coupling protocol for this compound.

G cluster_0 Phase 1: Feasibility Assessment cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Optimization and Scale-up start Define Target Coupling Reaction (e.g., Nucleophilic Substitution, Ullmann) lit_review Literature Review: Analogous reactions with fluorinated and non-fluorinated substrates start->lit_review risk_assessment Assess Challenges: - Electronic effects of fluorine - Intermediate stability - Potential side reactions lit_review->risk_assessment protocol_design Design Initial Protocol: - Select reagents, catalyst, solvent - Propose temperature range risk_assessment->protocol_design Inform design small_scale Small-Scale Test Reactions protocol_design->small_scale analytical Analytical Monitoring: (TLC, GC-MS, NMR) small_scale->analytical optimization Systematic Optimization: - Temperature - Concentration - Catalyst/Ligand loading analytical->optimization Iterate and refine scale_up Scale-up and Isolation optimization->scale_up characterization Product Characterization scale_up->characterization end Validated Protocol characterization->end Final Protocol

Caption: Generalized workflow for developing coupling reaction protocols.

Conclusion

This compound is a challenging yet promising substrate for the synthesis of novel fluorinated compounds. The strong electron-withdrawing effects of the fluorine atoms necessitate a departure from standard coupling protocols. Nucleophilic substitution reactions are likely the most straightforward approach. Organometallic routes, such as Grignard reagent formation, are significantly more challenging and require highly reactive reagents and carefully controlled conditions. Copper-catalyzed Ullmann-type couplings offer a viable alternative for C-C bond formation, albeit likely requiring high temperatures or the use of specialized ligands. The protocols and considerations outlined in this guide are intended to serve as a robust starting point for researchers, enabling them to navigate the unique reactivity of this valuable fluorinated building block and unlock its synthetic potential.

References

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Application Note: Strategic Synthesis of Novel Fluorinated Heterocycles Using 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and specific conformational constraints.[1][2] This document provides a detailed technical guide for the application of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS 371-83-5) as a versatile C5 building block for the synthesis of unique six-membered fluorinated heterocycles. We present the core chemical principles, mechanistic rationale, and detailed, field-tested protocols for the synthesis of N-, S-, and O-containing heterocycles featuring multiple gem-difluoromethylene groups.

Introduction: The Rationale for Fluorinated Building Blocks

Fluorinated heterocycles are prevalent in a vast array of biologically active compounds and advanced materials.[3][4] The unique electronic properties of fluorine can profoundly influence molecular conformation, pKa, and binding interactions with biological targets. This compound (BrCF₂CH₂CF₂CH₂CF₂Br) is an exceptionally valuable, though specialized, reagent. It enables the direct construction of a saturated six-membered ring system containing a –CF₂–CH₂–CF₂–CH₂–CF₂– backbone. The resulting heterocyclic structures, such as 2,2,4,4,6,6-hexafluoropiperidines, are not readily accessible through other synthetic routes and offer a novel chemical space for exploration.

The primary value of this building block lies in its ability to introduce multiple CF₂ groups in a precise pattern. These groups serve two main purposes:

  • Metabolic Shielding: The strong C-F bond is resistant to oxidative metabolism by enzymes like Cytochrome P450, prolonging the in-vivo half-life of a drug candidate.

  • Conformational Control: The gem-difluoro groups impose significant steric and electronic effects, locking the heterocyclic ring into preferred conformations, which can be critical for optimizing ligand-receptor interactions.

Core Reaction Principle: Tandem Nucleophilic Substitution

The synthetic utility of this compound is predicated on a tandem bimolecular nucleophilic substitution (Sₙ2) mechanism. The process involves two sequential Sₙ2 reactions, culminating in an intramolecular cyclization.

Causality of Reactivity: The carbon-bromine bonds are significantly activated towards nucleophilic attack. This heightened electrophilicity is a direct consequence of the intense inductive electron-withdrawal by the two fluorine atoms on the same carbon (α-gem-difluoro effect). This effect polarizes the C-Br bond, making the carbon atom highly susceptible to attack by a wide range of nucleophiles.[5]

The general transformation is illustrated below:

Caption: General reaction pathway for heterocycle synthesis.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, providing detailed steps from reaction setup to product characterization. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), are mandatory.

Protocol 1: Synthesis of N-Substituted 2,2,4,4,6,6-Hexafluoropiperidines

This protocol details the synthesis of an N-alkylated hexafluoropiperidine using a primary amine as the dinucleophile. Benzylamine is used as a representative example.

Workflow Diagram:

Workflow_Nitrogen reagents Reagents: - Dibromide (1 eq) - Benzylamine (1.1 eq) - K₂CO₃ (2.5 eq) - DMF setup Combine reagents in flask. Stir at 80-100 °C for 12-18h. reagents->setup Reaction Setup workup Cool to RT. Quench with H₂O. Extract with Ethyl Acetate (3x). setup->workup Workup purify Combine organics, dry (Na₂SO₄). Concentrate in vacuo. Purify via Column Chromatography. workup->purify Purification product N-Benzyl-2,2,4,4,6,6-hexafluoropiperidine purify->product Final Product

Sources

The Strategic Incorporation of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of Fluorinated Building Blocks in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This has led to a significant portion of newly approved drugs containing at least one fluorine atom.[1] Among the diverse array of fluorinated building blocks, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane emerges as a versatile reagent for the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols for its use.

Physicochemical Properties and Handling

This compound is a liquid at room temperature with a molecular weight of 337.88 g/mol .[3][4] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 371-83-5[3]
Molecular Formula C5H4Br2F6[3][4]
Molecular Weight 337.88 g/mol [3][4]
Physical Form Liquid
Purity Typically ≥97%[3]
Storage Room temperature[3]

Safety and Handling: this compound is classified as a warning-level hazardous substance, causing skin and eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Fluorinated Linker for Proteolysis Targeting Chimeras (PROTACs)

The classification of this compound as a "Protein Degrader Building Block" points to its primary application as a fluorinated linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule generally consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects these two ligands.

The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The incorporation of the hexafluoropentane moiety from this compound into the linker can offer several advantages:

  • Modulation of Physicochemical Properties: The fluorine atoms can alter the linker's lipophilicity and conformational preferences, which can improve cell permeability and solubility.

  • Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolism, increasing the half-life of the PROTAC.

  • Conformational Control: The stereoelectronic effects of the fluorine atoms can influence the linker's conformation, potentially pre-organizing the PROTAC for optimal ternary complex formation.

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a bifunctional linker like this compound.

PROTAC_synthesis_workflow reagent 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane intermediate Monofunctionalized Linker-E3 Ligand Conjugate reagent->intermediate Nucleophilic Substitution (Step 1) e3_ligand E3 Ligase Ligand (with nucleophile, e.g., -NH2, -OH) e3_ligand->intermediate poi_ligand Protein of Interest Ligand (with nucleophile, e.g., -NH2, -OH) protac Final PROTAC Molecule poi_ligand->protac intermediate->protac Nucleophilic Substitution (Step 2)

Caption: PROTAC Synthesis Workflow.

Experimental Protocols: Representative Procedures for Linker Conjugation

The following protocols are representative methods for the sequential nucleophilic substitution reactions required to synthesize a PROTAC using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Mono-alkylation with an Amine Nucleophile

This protocol describes the reaction of this compound with a primary or secondary amine, which could be a handle on an E3 ligase ligand or a protein of interest (POI) ligand.

Materials:

  • This compound

  • Amine-containing substrate (e.g., E3 ligase ligand with a primary amine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine-containing substrate (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired mono-alkylated product.

Causality behind Experimental Choices:

  • Excess of Dibromo Reagent: A slight excess of the dibromoalkane is used to ensure complete consumption of the more valuable amine substrate.

  • Non-nucleophilic Base: DIPEA is used to neutralize the HBr formed during the reaction without competing as a nucleophile.

  • Polar Aprotic Solvent: DMF is an excellent solvent for SN2 reactions as it solvates the cation of the base, leaving the nucleophile more reactive.

  • Aqueous Workup: The aqueous washes are necessary to remove the DMF solvent and any remaining base or salts.

Protocol 2: Second Alkylation with a Phenolic Nucleophile

This protocol describes the subsequent reaction of the mono-alkylated intermediate with a phenolic substrate, which could be the other ligand for the PROTAC.

Materials:

  • Mono-bromo intermediate from Protocol 1

  • Phenolic substrate (e.g., POI ligand with a hydroxyl group)

  • Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous MeCN or DMF, add Cs2CO3 (2.0 eq).

  • Add a solution of the mono-bromo intermediate from Protocol 1 (1.1 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with EtOAc, and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final PROTAC molecule.

Causality behind Experimental Choices:

  • Base: A stronger base like Cs2CO3 is often used for the deprotonation of less acidic phenols.

  • Elevated Temperature: The reaction with a phenolic nucleophile is generally slower than with an amine and often requires heating to proceed at a reasonable rate.

  • Solvent: Acetonitrile is a good choice of solvent, but DMF can also be used if the starting materials have poor solubility in MeCN.

The following diagram illustrates the reaction mechanism for the sequential nucleophilic substitution.

reaction_mechanism cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Second Alkylation R1NH2 R1-NH2 (E3 Ligand) intermediate1 R1-NH-(CF2CH2)2CF2-Br R1NH2->intermediate1 DIPEA, DMF dibromo Br-(CF2CH2)2CF2-Br dibromo->intermediate1 R2OH R2-OH (POI Ligand) final_product R1-NH-(CF2CH2)2CF2-O-R2 R2OH->final_product Cs2CO3, MeCN, Δ intermediate2 R1-NH-(CF2CH2)2CF2-Br intermediate2->final_product

Caption: Sequential Nucleophilic Substitution Mechanism.

Application in the Synthesis of Fluorinated Heterocycles

While the primary application appears to be in linkerology, this compound can also serve as a building block for the synthesis of fluorinated N-heterocycles.[5] Intramolecular cyclization reactions following a double nucleophilic substitution can lead to the formation of seven-membered rings containing the hexafluoropentane backbone.

Protocol 3: Synthesis of a Fluorinated 1,4-Diazepane Derivative

This protocol outlines a potential synthesis of a fluorinated diazepane ring system, a scaffold of interest in medicinal chemistry.

Materials:

  • This compound

  • A primary diamine (e.g., ethylenediamine)

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of K2CO3 (5.0 eq) in anhydrous DMSO, add the primary diamine (1.0 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction by GC-MS or LC-MS for the formation of the cyclized product.

  • Upon completion, cool the reaction to room temperature, dilute with a large volume of water, and extract with DCM (3 x).

  • Combine the organic layers and wash with brine (1 x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the fluorinated diazepane.

cyclization_reaction start H2N-(CH2)2-NH2 + Br-(CF2CH2)2CF2-Br product Fluorinated 1,4-Diazepane start->product K2CO3, DMSO, Δ (Intramolecular Cyclization)

Caption: Cyclization to form a Fluorinated Heterocycle.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemists. Its primary utility as a fluorinated linker in the synthesis of PROTACs offers a powerful tool to modulate the properties of these next-generation therapeutics. Furthermore, its potential for constructing novel fluorinated heterocyclic scaffolds opens up new avenues for drug discovery. The representative protocols provided in this guide serve as a starting point for researchers to explore the full potential of this reagent in their synthetic endeavors. As the demand for more sophisticated and effective drugs continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly important role.

References

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

  • 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. AA Blocks. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

  • Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Macrocycles using 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The strategic incorporation of fluorine into macrocyclic structures is a pivotal strategy in modern drug discovery and materials science.[1][2] Fluorinated macrocycles often exhibit enhanced metabolic stability, improved membrane permeability, and unique conformational preferences that can lead to increased binding affinity and selectivity for biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorinated macrocycles utilizing 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane as a key fluorinated building block. Detailed protocols, mechanistic insights, and practical considerations are presented to facilitate the efficient and reproducible synthesis of these valuable molecular entities.

Introduction: The Significance of Fluorinated Macrocycles

Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, occupy a unique chemical space between small molecules and large biologics. Their constrained yet flexible nature allows them to bind to challenging protein targets, including those with large and shallow surfaces often involved in protein-protein interactions.[3] The introduction of fluorine atoms or fluorinated moieties into the macrocyclic scaffold can profoundly modulate a molecule's physicochemical and pharmacological properties.[1]

Key advantages of incorporating fluorine include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

  • Improved Membrane Permeability: Strategic fluorination can modulate lipophilicity and hydrogen bonding capacity, potentially enhancing a molecule's ability to cross cell membranes.[4]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of the macrocycle, pre-organizing it for optimal target binding.[5]

This compound is a versatile and commercially available building block for the synthesis of fluorinated macrocycles.[6][7][8] Its difluoromethylene units introduce a unique conformational bias and alter the electronic environment of the macrocyclic ring. This guide will detail the application of this reagent in macrocyclization reactions.

Mechanistic Considerations and Reaction Design

The synthesis of fluorinated macrocycles using this compound primarily relies on nucleophilic substitution reactions at the terminal bromine-bearing carbons. The electron-withdrawing nature of the adjacent difluoromethylene groups activates these positions towards nucleophilic attack.

The general synthetic strategy involves the reaction of a linear precursor containing two nucleophilic centers with this compound under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Key Reaction Parameters:

  • Nucleophiles: A variety of nucleophiles can be employed, including amines, thiols, and the conjugate bases of alcohols and phenols. The choice of nucleophile will be dictated by the desired functionality in the final macrocycle.

  • Base: A non-nucleophilic base is typically required to deprotonate the nucleophilic precursor. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases such as diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution is preferred. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices.

  • Concentration: High-dilution conditions (typically in the range of 1-10 mM) are crucial to minimize the formation of oligomeric and polymeric byproducts. This is often achieved by the slow addition of the reactants to a large volume of solvent.

The reaction proceeds via a two-step sequential nucleophilic substitution. The first substitution forms a linear intermediate, which then undergoes an intramolecular cyclization to form the desired macrocycle.

G cluster_0 Reaction Pathway Linear Precursor Linear Precursor Intermediate Intermediate Linear Precursor->Intermediate First Substitution Fluorinated Dibromide Fluorinated Dibromide Fluorinated Dibromide->Intermediate Fluorinated Macrocycle Fluorinated Macrocycle Intermediate->Fluorinated Macrocycle Intramolecular Cyclization

Sources

Application Note & Protocols: Strategic Incorporation of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane into Novel High-Performance Poly(aryl ether)s

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, low dielectric constants, and unique surface properties.[1][2] The strategic introduction of fluorinated segments into polymer backbones allows for the precise tuning of these characteristics. This guide details the utilization of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane as a versatile building block for synthesizing novel poly(aryl ether)s via nucleophilic aromatic substitution (SNAr) polycondensation. We provide a comprehensive overview of the monomer's reactivity, a detailed, field-tested protocol for polymerization, and robust methods for polymer characterization. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage fluorinated motifs for the creation of next-generation materials.

Introduction: The Rationale for Fluorinated Building Blocks

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting remarkable stability to molecules that contain it.[2] Polymers incorporating C-F bonds, known as fluoropolymers, translate this molecular stability into macroscopic properties that are indispensable in demanding applications, from aerospace and electronics to biomedical devices.[1][3][4] They can be broadly categorized into traditional fluoropolymers with a carbon-only backbone (e.g., PTFE) and side-chain fluorinated polymers used for surface modification.[1]

This compound presents a unique opportunity as a monomer. The terminal dibromo functionalities serve as reactive handles for polymerization, while the hexafluoropentane core introduces a flexible, highly fluorinated segment into the polymer backbone. The electron-withdrawing nature of the geminal fluorine atoms on the α-carbon activates the C-Br bond, making it an excellent electrophile for nucleophilic substitution reactions. This guide focuses on harnessing this reactivity in polycondensation reactions with aromatic dinucleophiles (bisphenols) to create novel, high-performance poly(aryl ether)s.

Monomer Analysis: this compound

A thorough understanding of the monomer is critical for successful polymerization. The key attributes of this compound are summarized below.

Table 1: Physicochemical Properties of the Monomer

PropertyValueSource
CAS Number 371-83-5[5][6][7]
Molecular Formula C₅H₄Br₂F₆[5][7]
Molecular Weight 337.88 g/mol [5][7]
Appearance Liquid
Purity Typically ≥97%[7][8]
Storage Room Temperature[7]
Key Reactive Sites Two primary C-Br bonds

Reactivity Insights: The primary C-Br bonds are the sites of polymerization. The adjacent -CF₂- groups exert a strong electron-withdrawing inductive effect. This effect significantly polarizes the C-Br bond, rendering the carbon atom highly electrophilic and susceptible to attack by strong nucleophiles. This enhanced reactivity is the cornerstone of the polymerization strategy outlined herein and is a known principle in nucleophilic substitution reactions.[9][10]

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) Polycondensation

To incorporate the hexafluoropentane unit, we employ a step-growth polycondensation reaction. This method is highly effective for synthesizing poly(aryl ether)s.[11] The strategy involves reacting the dibromo monomer with a bisphenoxide, generated in situ from a bisphenol and a weak base like potassium carbonate (K₂CO₃).

Causality of Method Selection:

  • Versatility: A wide variety of commercially available bisphenols can be used, allowing for the synthesis of a library of polymers with tailored properties (e.g., rigidity, solubility, thermal characteristics).

  • High Molecular Weight: SNAr polycondensation is a robust method known to produce high molecular weight polymers, which is essential for achieving desirable mechanical properties.[11]

  • Reaction Control: The reaction conditions are well-established and allow for good control over the polymerization process, leading to reproducible results.

The general reaction pathway is illustrated below.

G cluster_reactants Reactants & Conditions Monomer Br-CF₂(CH₂)CF₂(CH₂)CF₂-Br (this compound) Polymer -[O-Ar-O-CF₂(CH₂)CF₂(CH₂)CF₂]n- (Fluorinated Poly(aryl ether)) Monomer->Polymer Bisphenol HO-Ar-OH (Bisphenol) Phenoxide ⁻O-Ar-O⁻ (Bisphenoxide Intermediate) Bisphenol->Phenoxide Base K₂CO₃ (Base) DMAc, Toluene (Solvents) Base->Phenoxide Phenoxide->Polymer Nucleophilic Attack (Polycondensation) Note Ar = Aromatic Core (e.g., from Bisphenol A) n = Degree of Polymerization Polymer->Note

Caption: General scheme for SNAr polycondensation.

Experimental Protocols

Protocol 1: Synthesis of a Poly(aryl ether) from this compound and 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA)

This protocol provides a concrete example for synthesizing a specific high-performance fluorinated polymer. 6F-BPA is chosen for its inherent fluorine content, which further enhances the properties of the final polymer.

Materials:

  • This compound (1.00 eq)

  • 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) (1.00 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.2 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Workflow Diagram:

G start Start setup Assemble dry glassware under N₂. Charge flask with 6F-BPA, K₂CO₃, DMAc, and Toluene. start->setup azeotrope Heat to 140-150°C. Azeotropically remove water using Dean-Stark trap (2-4h). setup->azeotrope cool_add Cool to ~80°C. Add 1,5-dibromo monomer via syringe. azeotrope->cool_add Water removed polymer polymer cool_add->polymer polymerize Heat to 160°C. Maintain for 12-24h under N₂. precipitate Cool to RT. Pour viscous solution into stirred Methanol/Water (80:20). filter_wash Filter the fibrous polymer precipitate. Wash with hot water and methanol. precipitate->filter_wash dry Dry the polymer in a vacuum oven at 80°C overnight. filter_wash->dry end End: Purified Polymer dry->end polymer->precipitate Reaction complete

Caption: Step-by-step experimental workflow.

Procedure:

  • System Setup: Assemble a 250 mL three-neck flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried. The system should be purged with dry nitrogen for 30 minutes.

  • Reagent Charging: To the flask, add 6F-BPA (e.g., 10.08 g, 30.0 mmol), anhydrous K₂CO₃ (e.g., 9.12 g, 66.0 mmol), 80 mL of DMAc, and 40 mL of toluene.

  • Azeotropic Dehydration: Begin stirring and gently heat the mixture to 140-150°C. Toluene will form an azeotrope with any residual water and the water formed during phenoxide generation, which is collected in the Dean-Stark trap. This step is critical; water will interfere with the polymerization and prevent the formation of high molecular weight polymer. Continue this process for 2-4 hours until no more water is collected.

  • Monomer Addition: Once dehydration is complete, drain the toluene from the Dean-Stark trap. Allow the reaction mixture to cool to approximately 80°C. Add this compound (e.g., 10.14 g, 30.0 mmol) to the flask via a syringe.

  • Polymerization: Increase the temperature to 160°C and maintain for 12-24 hours under a constant, gentle flow of nitrogen. The viscosity of the solution will increase significantly as the polymer chains grow.

  • Precipitation and Purification: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a vigorously stirred 80:20 mixture of methanol and water (1 L). A fibrous white solid will precipitate.

  • Washing: Collect the polymer by vacuum filtration. To remove inorganic salts and residual solvent, thoroughly wash the polymer by boiling it in deionized water (2 x 500 mL) and then methanol (2 x 500 mL), filtering after each wash.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Polymer Characterization

Validation of the polymer's structure and properties is a non-negotiable step. The following techniques provide a comprehensive characterization profile.

Protocol 2: Standard Characterization of the Synthesized Polymer

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 10-15 mg of polymer in CDCl₃ or DMSO-d₆. Expect to see signals corresponding to the aromatic protons from the bisphenol unit and the aliphatic -CH₂- protons from the hexafluoropentane linker. The absence of a phenolic -OH peak confirms a high degree of polymerization.

    • ¹⁹F NMR: This is diagnostic for fluorinated polymers. Expect characteristic signals for the -CF₂- groups in the backbone. For the example polymer, signals from the -CF₃ groups of the 6F-BPA unit and the -CF₂- groups of the linker will be present and well-resolved.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze a thin film of the polymer cast from solution or a KBr pellet. Key absorbances to confirm include strong C-F stretching bands (typically 1100-1300 cm⁻¹), aromatic C-O-C (ether) stretching (~1240 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).[12]

  • Gel Permeation Chromatography (GPC):

    • Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). Use THF as the eluent and calibrate with polystyrene standards. A successful polymerization should yield a PDI close to 2, which is typical for step-growth polymerization.[11]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a rate of 10°C/min. Determine the 5% weight loss temperature (Td₅%) as an indicator of thermal stability.

    • Differential Scanning Calorimetry (DSC): Heat the sample, quench cool, and then heat again at 10°C/min. The glass transition temperature (Tg) is determined from the second heating scan.

Table 2: Expected Characterization Data for the Example Polymer

TechniqueParameterExpected Result
GPC Mₙ ( g/mol )> 30,000
PDI (Mₙ/Mₙ)1.9 - 2.5
DSC T₉ (°C)150 - 180
TGA Td₅% (°C, under N₂)> 450
Solubility Soluble in THF, DMAc, Chloroform

Potential Applications & Future Directions

The unique combination of a flexible fluorinated aliphatic segment and rigid aromatic units suggests these polymers are excellent candidates for a range of high-performance applications:

  • Low-Dielectric Materials: The high fluorine content lowers the dielectric constant, making these materials suitable for microelectronics packaging and high-frequency circuit boards.

  • Gas Separation Membranes: Amorphous fluoropolymers often exhibit high gas permeability and selectivity, making them promising for applications like carbon capture or air separation.[4]

  • Advanced Coatings: Their inherent hydrophobicity and chemical resistance make them ideal for protective coatings in harsh environments.[13]

  • Aerospace Components: The combination of low weight, high thermal stability, and chemical inertness is highly desirable for components in the aerospace industry.[3]

Future work could involve exploring a wider range of bisphenols and other dinucleophiles (e.g., dithiols, diamines) to create a diverse family of polymers. The incorporation of functional groups would also enable post-polymerization modification for creating smart or responsive materials.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight 1. Incomplete dehydration. 2. Impure monomers. 3. Incorrect stoichiometry.1. Ensure azeotropic removal of water is complete. 2. Recrystallize bisphenol; distill liquid monomer if necessary. 3. Accurately weigh monomers to ensure a 1:1 molar ratio.
Polymer Discoloration Oxidation at high temperatures.Maintain a strict, positive pressure of high-purity nitrogen throughout the reaction.
Gel Formation Side reactions or presence of trifunctional impurities.Use high-purity monomers. Consider slightly lower reaction temperatures or shorter reaction times.

References

  • Ivanov A.A., Belov N.A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition. Journal of Advanced Materials and Technologies, Vol. 6, No. 145.
  • American Chemical Society. Synthesis and characterization of fluorinated molecularly imprinted polymers for PFAS. (Available at: [Link]).

  • American Chemistry Council. Fluoropolymers vs. Side-Chain Fluorinated Polymers. (Available at: [Link]).

  • Ruan, T., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. (Available at: [Link]).

  • Wikipedia. Fluoropolymer. (Available at: [Link]).

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  • Organic Chemistry Portal. Synthesis of 1,2-dibromoalkanes (dibromination). (Available at: [Link]).

  • Google Patents. WO1984002909A1 - Fluorinated ethers.
  • Qing, F.-L., et al. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Organic Chemistry Portal. (Available at: [Link]).

  • ResearchGate. Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. (Available at: [Link]).

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. (Available at: [Link]).

  • Fluorocarbon Group. (2025). Lightweight, Durable, Essential: Polymers in Aerospace Applications. (Available at: [Link]).

  • Ameduri, B., Boutevin, B., & Kostov, G. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.
  • Storednal. 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. (Available at: [Link]).

  • University of Massachusetts. The Grignard Reaction. (Available at: a university chemistry department website).
  • Jaye, J. A. (2021). Mild polymerization methods for the synthesis of modular fluoropolymers. eScholarship, UCLA. (Available at: [Link]).

  • Organic Syntheses. Allylmagnesium Bromide. (Available at: [Link]).

  • Pinnau, I., & Toy, L. G. (2019). Perfluorodioxolane Polymers for Gas Separation Membrane Applications. MDPI. (Available at: [Link]).

  • DeSimone, J. M., et al. (1992). Synthesis of Fluoropolymers in CO₂ Solvent Systems.
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  • ResearchGate. Scheme 1. Conventional polycondensation reaction. (Available at: [Link]).

  • Fukushima, T., et al. (2018). Fluorinated polymer surfactants bearing an alternating peptide skeleton prepared by three-component polycondensation. Semantic Scholar. (Available at: [Link]).

  • Journal of Chemical Research, Synopses. Efficient Syntheses and the Nucleophilic Substitution of Dibromo- and Tribromo-azulenequinones.
  • Singleton, D. A. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. (Available at: [Link]).

  • Popa, M., & Uritu, C. M. (2022). Surface Functionalities of Polymers for Biomaterial Applications. PMC - NIH. (Available at: [Link]).

  • Taimoory, S. M., et al. (2021). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. (Available at: [Link]).

  • Lahann, J. (2024). Emergent Properties, Functions, and Applications of Phane‐Based Polymers. ResearchGate. (Available at: [Link]).

  • Dong, J., et al. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Chemistry. (Available at: [Link]).

  • Vasile, C. (2022). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. (Available at: [Link]).

  • Wang, Y., et al. (2023). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Royal Society of Chemistry. (Available at: [Link]).

  • Zhang, Y., et al. (2022). cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl)-1,3-butadiene by Acenaphthene-Based α-Diimine Cobalt Complexes. MDPI. (Available at: [Link]).

Sources

Application Notes and Protocols for Reactions Involving 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a valuable fluorinated building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two primary bromine atoms flanking a flexible hexafluorinated carbon chain imparts unique reactivity, making it a versatile precursor for a variety of transformations. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Br bonds, differentiating it from its non-fluorinated analogues.

This guide provides detailed experimental protocols and technical insights for key reactions involving this compound, including nucleophilic substitution, Grignard reagent formation, and radical cyclization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Safety and Handling

This compound is classified as an irritant.[1][2][3] It can cause skin, eye, and respiratory irritation.[1][3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.[2][3]

Compound Properties:

PropertyValue
CAS Number 371-83-5[2][5][6][7]
Molecular Formula C₅H₄Br₂F₆[5][7]
Molecular Weight 337.88 g/mol [5][7]
Physical Form Liquid[2]
Purity Typically ≥97%[2][8]
Storage Ambient Temperature[2][5]

Part 1: Nucleophilic Substitution Reactions

The primary C-Br bonds in this compound are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. The electron-withdrawing effect of the adjacent difluoromethyl groups can influence the reaction rate compared to non-fluorinated dibromoalkanes.

Protocol 1: Synthesis of 1,5-Diazido-1,1,3,3,5,5-hexafluoropentane

This protocol details the conversion of the dibromide to a diazide, a versatile intermediate for the synthesis of diamines or for use in click chemistry.

Workflow for Nucleophilic Azidation

reagent 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane product 1,5-Diazido-1,1,3,3,5,5- hexafluoropentane reagent->product Nucleophilic Substitution (SN2) nucleophile Sodium Azide (NaN3) nucleophile->reagent Nucleophile solvent DMF solvent->reagent Solvent dibromide 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane grignard Bis(Grignard) Reagent dibromide->grignard Oxidative Insertion mg Magnesium Turnings mg->dibromide Reagent solvent Anhydrous THF solvent->dibromide Solvent activator Iodine or 1,2-Dibromoethane activator->mg Activation dibromide 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane cyclized_product Fluorinated Cyclopentane dibromide->cyclized_product Radical Cyclization alkene Alkene Substrate alkene->cyclized_product Radical Trap initiator AIBN initiator->dibromide Initiation tin_hydride Bu3SnH tin_hydride->dibromide Propagation

Sources

Application Note: A Multi-Modal Approach to the Characterization of Reaction Products from 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane serves as a pivotal building block in modern organofluorine chemistry, enabling access to a diverse range of fluorinated aliphatic and heterocyclic structures. The gem-difluoro groups along its backbone impart unique electronic properties and conformational constraints, making its derivatives highly valuable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the unambiguous structural elucidation of its reaction products requires a sophisticated and integrated analytical approach. This guide provides detailed protocols and expert insights into the essential characterization techniques, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods. The causality behind experimental choices is emphasized to empower researchers to not only follow protocols but also to troubleshoot and adapt them effectively.

Introduction: The Synthetic Potential of a Fluorinated Workhorse

This compound is a liquid at room temperature with a molecular weight of approximately 337.88 g/mol .[3][4] Its utility stems from the two terminal bromine atoms, which can be substituted or eliminated, and the alternating CF₂ and CH₂ groups. This structure is primed for intramolecular cyclization reactions to form six-membered rings or for serving as a fluorinated linker in larger molecules.

The primary challenge in characterizing its derivatives lies in the complex interplay of fluorine, hydrogen, and (if retained) bromine nuclei, which necessitates a multi-technique approach for confident structure verification.

Property Value Source
CAS Number 371-83-5[3][4]
Molecular Formula C₅H₄Br₂F₆[4]
Molecular Weight 337.88 g/mol [3]
Physical Form Liquid
Purity (Typical) ≥97%[3]

Core Analytical Workflow

A robust characterization workflow is essential for validating reaction outcomes. It begins with purification and proceeds through a series of spectroscopic and spectrometric analyses to build a complete structural picture.

G cluster_0 Reaction & Work-up cluster_1 Primary Characterization cluster_2 Structural Confirmation cluster_3 Final Validation Reaction Synthesis using This compound Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification TLC TLC Analysis for Purity Check Purification->TLC NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) TLC->NMR MS Mass Spectrometry (GC-MS or LC-MS) TLC->MS TwoD_NMR 2D NMR (COSY, HMBC, etc.) NMR->TwoD_NMR HRMS High-Resolution MS (Elemental Composition) MS->HRMS Elemental Elemental Analysis (Optional but definitive) TwoD_NMR->Elemental HRMS->Elemental

Caption: General workflow for reaction product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Fluorine Chemistry

NMR is the most powerful tool for the structural elucidation of organofluorine compounds.[1] The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[5][6]

¹⁹F NMR Spectroscopy

Expert Insight: ¹⁹F NMR offers a wide chemical shift range (~800 ppm), which minimizes peak overlap, a common issue in ¹H NMR.[5] This large dispersion makes it possible to distinguish between very similar fluorine environments.

Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the purified product into an NMR tube.

    • Add 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Causality: The choice of solvent is critical; ensure your compound is fully soluble and that the solvent does not have overlapping signals with your analyte.

    • Add a known quantity of an internal standard. Trifluorotoluene is a common choice for ¹⁹F NMR.[1] Trustworthiness: An internal standard of known concentration allows for the determination of the absolute purity of the sample, a key feature of quantitative NMR (qNMR).[7]

  • Instrument Setup:

    • Use a high-performance NMR spectrometer, preferably with a field strength of 400 MHz or higher. Causality: Higher field strength increases chemical shift dispersion, which can resolve complex, overlapping signals.[7]

    • Tune and match the probe for the ¹⁹F frequency. Modern instruments can often measure ¹H and ¹⁹F spectra using the same probe.[1]

  • Data Acquisition:

    • Acquire a standard 1D ¹⁹F spectrum. Pay attention to the spectral width to ensure all fluorine signals are captured.

    • For quantitative results, ensure a sufficient relaxation delay (D1) between pulses (typically 5 times the longest T₁ of the nuclei of interest) to allow for full magnetization recovery.

    • Process the spectrum with appropriate phasing and baseline correction. Integrate the signals of the product and the internal standard to determine purity.

¹H and ¹³C NMR Spectroscopy

Expert Insight: ¹H and ¹³C spectra are vital for characterizing the non-fluorinated parts of the molecule. Crucially, the coupling between ¹H, ¹³C, and ¹⁹F nuclei provides through-bond connectivity information. These J-couplings can occur over multiple bonds (e.g., ²JHF, ³JHF, ³JCF) and are invaluable for structural assignment.[6][8]

Example: Intramolecular Cyclization Product

Consider the reductive cyclization of this compound to form 1,1,3,3,5,5-hexafluorocyclohexane .[9]

G reactant Br(CF₂)CH₂ (CF₂)CH₂(CF₂)Br product 1,1,3,3,5,5-Hexafluorocyclohexane reactant->product Reductive Cyclization

Caption: Intramolecular cyclization reaction scheme.

Expected NMR Data for 1,1,3,3,5,5-Hexafluorocyclohexane
Nucleus Expected Chemical Shift (ppm) & Multiplicity
¹⁹FA single complex multiplet or two sets of multiplets, depending on the chair-flipping rate at room temperature. The chemical shift would be in the range typical for CF₂ groups in an aliphatic ring.
¹HA single triplet. The protons are equivalent and are coupled to the two adjacent CF₂ groups (four equivalent fluorine atoms), resulting in a quintet. However, due to the complexity of H-F coupling, it often appears as a triplet or complex multiplet.
¹³CThree signals are expected: one for the CF₂ carbons and one for the CH₂ carbons, each showing coupling to fluorine (t, t).

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

MS is indispensable for determining the molecular weight of the product and providing evidence of its elemental composition through fragmentation patterns and isotopic distributions.

Expert Insight: When analyzing reaction products that may still contain bromine, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a dead giveaway. A molecule with one bromine atom will show two peaks (M and M+2) of nearly equal intensity. A molecule with two bromine atoms will show three peaks (M, M+2, M+4) in a 1:2:1 ratio. This signature is invaluable for identifying brominated impurities or starting material.[10]

Protocol: GC-MS Analysis for a Volatile Product

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Select a suitable column, typically a non-polar column (e.g., DB-5ms), for separating fluorinated compounds. Causality: Fluorinated compounds can sometimes degrade on the GC column; if this is observed, derivatization or analysis by LC-MS or direct probe MS may be necessary.[7]

  • GC Method:

    • Set an appropriate temperature program. Start with a low oven temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

  • MS Method:

    • Use Electron Ionization (EI) at 70 eV. EI is a robust technique that produces reproducible fragmentation patterns.

    • Scan a mass range appropriate for the expected product (e.g., m/z 40-500).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to assess purity.

    • Analyze the mass spectrum of the main peak. Look for the molecular ion (M⁺). Expert Insight: For perfluorinated paraffins, the molecular ion is often very small or absent, with the CF₃⁺ ion (m/z 69) being the most abundant.[11][12] While the title compound is not perfluorinated, heavy fragmentation is common.

    • Identify characteristic fragment ions. For fluorinated aliphatic compounds, expect losses of F, HF, and CF₃.

    • For definitive elemental composition, High-Resolution Mass Spectrometry (HRMS) is required.[13]

Expected MS Data for 1,1,3,3,5,5-Hexafluorocyclohexane
Technique Expected Observation
EI-MS Molecular Ion (M⁺): m/z = 192.04. This peak may be small.
Key Fragments: [M-F]⁺ (m/z 173), [M-HF]⁺ (m/z 172), and other fragments resulting from ring cleavage.
HRMS Exact Mass: Calculated for C₆H₆F₆ is 192.0374. An observed mass within 5 ppm of this value confirms the elemental formula.[9]

Conclusion

The characterization of reaction products derived from this compound is a non-trivial task that relies on the synergistic use of modern analytical techniques. A workflow grounded in NMR spectroscopy (¹⁹F, ¹H, ¹³C), and confirmed by mass spectrometry, provides the necessary detail for unambiguous structure elucidation. By understanding the principles behind each technique and protocol, researchers can confidently navigate the complexities of organofluorine chemistry and accelerate their discovery programs.

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
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  • Furin, G. G. (2004). Fluorine-Containing Heterocycles. Part I. Synthesis by Intramolecular Cyclization. Advances in Heterocyclic Chemistry.
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  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks.
  • Wiley. (2009).
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Sources

Troubleshooting & Optimization

common side reactions with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. The information provided herein is based on established principles of organofluorine chemistry and the known reactivity of analogous fluorinated compounds. Due to a lack of specific published data on the side reactions of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, this guide offers inferred troubleshooting advice and frequently asked questions.

Introduction

This compound is a valuable fluorinated building block in organic synthesis, prized for its utility in introducing a hexafluoropentane moiety into target molecules.[1][2] Its bifunctional nature allows for a range of subsequent chemical transformations. However, like many polyfluorinated compounds, its reactivity can be nuanced, and side reactions can arise under certain conditions. This guide provides insights into potential side reactions and offers troubleshooting strategies to optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions

The primary desired reaction for this compound is typically a nucleophilic substitution (SN2) at one or both of the carbon-bromine bonds. However, competing elimination reactions (E2) are a common challenge with alkyl halides, and the presence of fluorine atoms can influence the propensity for this pathway.[3][4]

Observed Problem Potential Cause: Side Reaction Proposed Solution & Rationale
Low yield of the desired substitution product and formation of an olefinic byproduct. E2 Elimination: A strong, sterically hindered base can preferentially abstract a proton from the carbon adjacent to the C-Br bond, leading to the formation of a double bond. The electron-withdrawing fluorine atoms can increase the acidity of these protons, making elimination a more favorable pathway.[5]Base Selection: Opt for a weaker or less sterically hindered base. For example, instead of potassium tert-butoxide, consider using potassium carbonate or a tertiary amine like triethylamine. This will favor the SN2 pathway over E2.[3]
Formation of a complex mixture of products, especially with amine nucleophiles. Over-alkylation: Primary or secondary amines can react multiple times with the dibromoalkane, leading to a mixture of secondary, tertiary amines, and even quaternary ammonium salts.Control Stoichiometry: Use a large excess of the amine nucleophile to favor the mono- or di-substituted product. Alternatively, consider using a protecting group strategy for the amine.
Inconsistent reaction rates or low conversion. Solvent Effects: The choice of solvent can significantly impact the rates of both SN2 and E2 reactions. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.[4]Solvent Optimization: If using a protic solvent, consider switching to a polar aprotic solvent to enhance the rate of the desired nucleophilic substitution.
Formation of cyclic byproducts. Intramolecular Cyclization: If a nucleophile is introduced that can react at both ends of the dibromoalkane, or if a di-nucleophile is used, intramolecular cyclization to form a five-membered ring can occur. This is a possibility for many dihaloalkanes.[6]Concentration Control: Running the reaction at a higher concentration can favor intermolecular reactions over intramolecular cyclization. For di-substitution with a single nucleophile, adding the dibromoalkane slowly to a solution of the nucleophile can also minimize cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the C-Br bond in this compound compared to a non-fluorinated dibromoalkane?

The carbon-bromine bond is the reactive site for nucleophilic substitution. While the carbon-fluorine bond is very strong and generally unreactive under these conditions, the fluorine atoms on the same and adjacent carbons have a significant electronic influence.[7] The strong electron-withdrawing effect of the fluorine atoms can make the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack. However, this effect can also increase the acidity of the adjacent C-H protons, making the molecule more prone to base-induced elimination reactions.[5]

Q2: How can I favor nucleophilic substitution over elimination?

To favor the SN2 pathway, several factors can be controlled:

  • Nucleophile Choice: Use a strong, but not overly basic, and unhindered nucleophile. Thiolates and cyanides are excellent nucleophiles that are relatively weak bases.[4]

  • Base Strength: If a base is required, use the weakest base necessary to deprotonate the nucleophile or facilitate the reaction.

  • Temperature: SN2 reactions are generally less sensitive to temperature changes than E2 reactions. Running the reaction at a lower temperature can often favor substitution.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to accelerate SN2 reactions.[4]

Q3: Is there a risk of reaction at the C-F bonds?

Under typical nucleophilic substitution conditions, the carbon-fluorine bonds are significantly stronger and less reactive than the carbon-bromine bonds.[7] Fluoride is a very poor leaving group. Therefore, cleavage of the C-F bond is highly unlikely in standard nucleophilic substitution reactions targeting the C-Br bond.[8][9]

Q4: Can I perform a selective mono-substitution on this molecule?

Achieving selective mono-substitution on a dihaloalkane can be challenging. To favor mono-substitution, you can use a large excess of the dibromoalkane relative to the nucleophile. This statistically favors the reaction of a nucleophile with an unreacted dibromoalkane molecule. The mono-substituted product would then need to be separated from the excess starting material.

Visualizing Competing Reactions

The following diagram illustrates the competition between the desired SN2 pathway and the common E2 elimination side reaction for a simplified fluorinated alkyl bromide.

G Competing SN2 and E2 Pathways cluster_reactants Reactants cluster_products Products R_CF2_CH2Br R-CF2-CH2-Br SN2_product R-CF2-CH2-Nu (Substitution Product) R_CF2_CH2Br->SN2_product SN2 Pathway (Strong, non-hindered nucleophile) E2_product R-CF=CH2 (Elimination Product) R_CF2_CH2Br->E2_product E2 Pathway (Strong, hindered base) Nu_minus Nu- Base_minus Base-

Caption: Competing SN2 and E2 reaction pathways for a fluorinated alkyl bromide.

Experimental Protocols: General Considerations for Nucleophilic Substitution

The following is a generalized protocol for a nucleophilic substitution reaction with this compound. The specific conditions should be optimized for each nucleophile.

  • Reagent Preparation:

    • Dissolve the nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

    • If the nucleophile requires deprotonation, add a suitable base (1.1 eq., e.g., K2CO3) and stir until deprotonation is complete.

  • Reaction Setup:

    • To the solution of the nucleophile, add this compound (1.0-1.2 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • For di-substitution, 2.2 equivalents of the nucleophile should be used.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the desired substituted product.

References

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  • Molecules. (2022). Versatile Fluorine-Containing Building Blocks: π-CF3-1,3-enynes. [Link]

  • PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

  • PubMed. (1997). Cyclization of Hindered Fluorinated Dichloro(5- and 6-)alkenyl Radicals. Structural Effects of Olefins on the Selective Formation of 5-exo and 6-endo Cyclization Products. [Link]

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  • ACS Publications. (2019). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • ACS Publications. (2014). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. [Link]

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  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

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  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

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Technical Support Center: Navigating Reactions with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique reactivity of this highly fluorinated building block, with a special focus on avoiding undesired elimination reactions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve your desired substitution products.

Understanding the Challenge: The Propensity for Elimination

This compound is a valuable synthon for introducing a fluorinated five-carbon chain into a target molecule. However, its structure presents a significant challenge: the strong electron-withdrawing effect of the fluorine atoms. This effect dramatically increases the acidity of the hydrogen atoms on the carbons adjacent (beta) to the bromine-bearing carbons. Consequently, when treated with a base, the molecule is highly susceptible to dehydrobromination, leading to the formation of undesired alkene byproducts. This guide will provide you with the strategies to mitigate this issue.

Troubleshooting Guide: Minimizing Elimination Reactions

Here, we address common issues encountered during reactions with this compound and provide actionable solutions.

Problem 1: My reaction is yielding primarily elimination products. How can I favor substitution?

This is the most common challenge with this substrate. The key is to carefully select your reaction conditions to disfavor the elimination pathway.

Causality: Elimination reactions, particularly the E2 and E1cB pathways, are highly sensitive to the strength and steric bulk of the base, the solvent, and the reaction temperature. The increased acidity of the β-hydrogens in this compound makes it prone to elimination even with relatively weak bases.

Solutions:

  • Choice of Base: This is your most critical decision.

    • Use a Weakly Basic Nucleophile: If your desired reaction involves a nucleophile that is also a strong base (e.g., alkoxides, hydroxides), elimination will be highly favored.[1] If possible, choose a nucleophile that is a weak base.

    • Employ a Sterically Hindered, Non-Nucleophilic Base: If a base is required for your reaction (for example, to deprotonate a nucleophile), use a bulky base that is a poor nucleophile.[2][3] These bases are too large to easily attack the sterically hindered carbon atom for substitution but can still abstract a proton. Examples include:

      • Potassium tert-butoxide (KOtBu)

      • Lithium diisopropylamide (LDA)[4]

      • 1,8-Diazabicycloundec-7-ene (DBU)[5]

      • Diisopropylethylamine (DIPEA or Hünig's base)[5]

  • Solvent Selection: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.

    • Utilize Polar Aprotic Solvents: These solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), are generally recommended for SN2 reactions.[6][7] They can solvate the cation of your base or nucleophile salt, leaving the anion more "naked" and nucleophilic, while not participating in hydrogen bonding that can stabilize the transition state for some elimination pathways.[8]

  • Temperature Control:

    • Maintain Low Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[9] Running your reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly suppress the rate of elimination relative to substitution.

Experimental Protocol: A General Approach to Favor Substitution

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile in a dry, polar aprotic solvent (e.g., THF, DMF, or DMSO).

  • Deprotonation (if necessary): If your nucleophile requires deprotonation, cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add a sterically hindered, non-nucleophilic base (e.g., LDA or KHMDS) dropwise.

  • Substrate Addition: Slowly add a solution of this compound in the same solvent to the cooled reaction mixture.

  • Reaction Monitoring: Maintain the low temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Workup: Once the reaction is complete, quench the reaction at low temperature before allowing it to warm to room temperature.

Problem 2: I am trying to perform a double substitution, but I am getting a mixture of mono- and di-substituted products, along with elimination byproducts.

Causality: Achieving a clean double substitution requires careful stoichiometric control and reaction conditions that strongly favor substitution over elimination at both reactive sites. The initial substitution product will have a modified electronic and steric environment, which can affect the rate and outcome of the second substitution.

Solutions:

  • Stoichiometry: Use a slight excess of the nucleophile (e.g., 2.1 to 2.5 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction closely. It's possible that a slightly higher temperature is needed for the second substitution, but this will also increase the risk of elimination. A carefully controlled temperature ramp may be necessary.

  • Purification: Be prepared for a challenging purification. Column chromatography with a carefully chosen solvent system will likely be necessary to separate the desired di-substituted product from the mono-substituted intermediate and any elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to elimination?

A1: The six fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect through the carbon chain.[10][11] This effect polarizes the C-H bonds on the carbons adjacent to the CF2 groups, making the hydrogens significantly more acidic than in a non-fluorinated alkane. A base can therefore more easily remove a proton, initiating the elimination of HBr. This can proceed through a concerted E2 mechanism or a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism where a carbanion intermediate is formed.[6][12]

Q2: Can I use a strong, non-bulky base like sodium hydride (NaH) to deprotonate my nucleophile?

A2: While NaH is a strong, non-nucleophilic base, its use can still be problematic.[5] If your nucleophile is not deprotonated quickly and completely, any unreacted nucleophile that is also a strong base can promote elimination. Furthermore, the reaction of NaH can be heterogeneous and difficult to control at low temperatures. It is generally safer to use a soluble, sterically hindered base like LDA or KHMDS.

Q3: Are there any alternatives to this compound that are less prone to elimination?

A3: One potential alternative is the corresponding diol, 2,2,3,3,4,4-hexafluoropentane-1,5-diol. This diol can be converted to a ditosylate or dimesylate. These are excellent leaving groups, and their reactions with nucleophiles can sometimes be cleaner than those of the corresponding dibromides. However, the synthesis of these derivatives from the diol adds extra steps to your synthetic route.

Q4: I am attempting to synthesize a fluorinated heterocycle via intramolecular cyclization. What are the key considerations?

A4: For intramolecular cyclization, you will be reacting a nucleophile that is tethered to the fluorinated backbone. The same principles for avoiding intermolecular elimination apply.

  • Base Selection: Use a weak, non-nucleophilic base to deprotonate your tethered nucleophile.

  • Dilution: High dilution conditions will favor the intramolecular cyclization over intermolecular side reactions, including elimination.

  • Solvent and Temperature: As with intermolecular reactions, use a polar aprotic solvent and maintain a low temperature.

Visualizing Reaction Pathways

To better understand the competition between substitution and elimination, consider the following diagrams:

Diagram 1: Competing SN2 and E2 Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Reactants This compound + Nucleophile/Base SN2 SN2 Pathway (Substitution) Reactants->SN2 Favored by: - Weakly basic nucleophile - Polar aprotic solvent - Low temperature E2 E2 Pathway (Elimination) Reactants->E2 Favored by: - Strong, bulky base - High temperature Substitution_Product Desired Substitution Product SN2->Substitution_Product Elimination_Product Undesired Elimination Product E2->Elimination_Product

Caption: Factors influencing the competition between SN2 and E2 reactions.

Diagram 2: The E1cB Mechanism

G Start Substrate with Acidic β-Hydrogen Carbanion Carbanion Intermediate (Stabilized by Fluorine) Start->Carbanion Deprotonation Base Base Base->Carbanion Elimination Elimination of Leaving Group Carbanion->Elimination Product Alkene Product Elimination->Product

Caption: The stepwise E1cB elimination pathway.

Summary of Recommendations

For successful substitution reactions with this compound, a judicious choice of reaction parameters is paramount. The following table summarizes the recommended conditions to favor substitution over elimination.

ParameterRecommendation to Favor SubstitutionRationale
Base/Nucleophile Weakly basic nucleophile or a strong, sterically hindered, non-nucleophilic base.Minimizes proton abstraction that leads to elimination.[1][2][3]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile).Favors SN2 reaction kinetics and does not stabilize elimination transition states through hydrogen bonding.[6][7][8]
Temperature Low (e.g., 0 °C to -78 °C).Elimination reactions have a higher activation energy and are thus disfavored at lower temperatures.[9]

By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their reactions with this compound and successfully synthesize their target molecules.

References

  • LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

  • LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • ResearchGate. (n.d.). Effect of α-Fluorine on Acidity and Selected Geometry Parameters of.... [Link]

  • Thieme. (n.d.). 4. Preparation of Unsaturated Organo-Fluorine Compounds by Intramolecular Dehydrohalogenation and Dehalogenation Reactions. [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • Pearson. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Reddit. (2018, November 11). Organic Chemistry 1 - Why is a bulky base required for this elimination reaction?. [Link]

  • YouTube. (2012, June 23). Solvents in Substitution Reactions. [Link]

  • MDPI. (2019, July 17). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]

  • Wikipedia. (n.d.). E1cB-elimination reaction. [Link]

  • Ashenhurst, J. (2010, September 22). Five Key Factors That Influence Acidity. Master Organic Chemistry. [Link]

  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. [Link]

  • LibreTexts. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. Chemistry LibreTexts. [Link]

  • YouTube. (2014, January 23). E2 Reaction (vid 4 of 4) Big Bulky Base for Anti-Zaitsev Product. [Link]

  • NIH. (2021, November 4). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]

  • chemeurope.com. (n.d.). Non-nucleophilic base. [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: secondary substrate. [Link]

  • LibreTexts. (n.d.). 7.4 Structural Effects on Acidity and Basicity. [Link]

  • YouTube. (2016, November 7). Why Polar Aprotic Solvents for SN2 Substitution. [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ACS Publications. (n.d.). Phosphinorhodium-Catalyzed Dehalogenation of Chlorinated and Fluorinated Ethylenes: Distinct Mechanisms with Triethylsilane and Dihydrogen. [Link]

  • Google Patents. (n.d.). US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
  • Student Doctor Network. (2013, May 21). bulky bases in elimination reactions. [Link]

  • Crunch Chemistry. (2022, April 8). Elimination reactions in halogenoalkanes. [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • MDPI. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]

  • LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

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Technical Support Center: Optimizing Reaction Yield for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maximizing reaction yields and minimizing side products.

Introduction to the Reactivity of this compound

This compound, with the chemical formula Br(CF₂)CH₂CF₂CH₂CF₂Br, is a valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties.[1][2][3] The presence of gem-difluoro groups adjacent to the bromine atoms significantly influences the substrate's reactivity in nucleophilic substitution reactions. Understanding these electronic and steric effects is paramount to designing successful synthetic strategies.

The primary reaction mechanism for the substitution of the bromine atoms is the bimolecular nucleophilic substitution (Sₙ2) reaction.[4][5][6] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion.[7][8]

Frequently Asked Questions (FAQs)

Q1: How do the gem-difluoro groups affect the Sₙ2 reaction rate at the C-Br bond?

The two fluorine atoms on the same carbon as the bromine (the α-carbon) have a strong electron-withdrawing inductive effect. This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, the fluorine atoms can also create steric hindrance, potentially slowing the reaction. The overall effect on the reaction rate will be a balance of these opposing factors. Generally, for Sₙ2 reactions, less sterically hindered substrates react faster.[6]

Q2: What are the primary competing side reactions?

The main competing reaction is the E2 (bimolecular elimination) reaction, where a strong base removes a proton from the carbon adjacent to the C-Br bond (the β-carbon), leading to the formation of an alkene. The acidity of the β-protons in this compound is increased by the electron-withdrawing effect of the nearby difluoro groups, which can make elimination a more significant side reaction, especially with strong, bulky bases.[9]

Q3: How can I favor substitution over elimination?

To favor the desired Sₙ2 substitution over the E2 elimination side reaction, consider the following:

  • Nucleophile/Base Choice: Use a strong nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions. Avoid strong, sterically hindered bases like potassium tert-butoxide.

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or acetone are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[5]

Q4: How can I control for mono- versus di-substitution?

Achieving selective mono-substitution can be challenging due to the presence of two reactive sites. To favor mono-substitution:

  • Stoichiometry: Use a stoichiometric excess of the this compound relative to the nucleophile.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once a significant amount of the mono-substituted product has formed. Lowering the temperature can also help improve selectivity.

Troubleshooting Guide

This section addresses common issues encountered during substitution reactions with this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Deactivated Nucleophile: Protic solvents (e.g., water, alcohols) can solvate and deactivate the nucleophile through hydrogen bonding.

Solutions:

  • Select a Stronger Nucleophile: Refer to the table below for recommended nucleophiles.

  • Optimize Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance both solubility and nucleophile reactivity.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent deactivation of the nucleophile.

Issue 2: Formation of Elimination Side Products

Possible Causes:

  • Strongly Basic Nucleophile: The nucleophile may be acting as a base, promoting the E2 reaction.

  • High Reaction Temperature: Higher temperatures favor elimination reactions.

  • Sterically Hindered Nucleophile: Bulky nucleophiles may favor proton abstraction over backside attack at the sterically encumbered carbon center.

Solutions:

  • Choose a Less Basic Nucleophile: Opt for nucleophiles with low pKa values for their conjugate acids (e.g., halides, azide, cyanide).

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Less Hindered Nucleophile: If possible, select a smaller nucleophile to minimize steric hindrance.

Issue 3: Formation of Di-substituted Product When Mono-substitution is Desired

Possible Causes:

  • Incorrect Stoichiometry: An excess of the nucleophile will drive the reaction towards di-substitution.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long will result in the substitution of both bromine atoms.

Solutions:

  • Adjust Stoichiometry: Use a 1:1 or even a slight excess of the dibromoalkane to the nucleophile.

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to track the formation of the mono-substituted product and quench the reaction at the optimal time.

Recommended Starting Conditions for Sₙ2 Reactions

The following table provides recommended starting conditions for various types of nucleophiles. These should be considered as a starting point and may require further optimization.

Nucleophile TypeExample NucleophileRecommended SolventTypical Temperature Range (°C)Notes
Oxygen Sodium Phenoxide (NaOPh)DMF, DMSO25 - 80Williamson Ether Synthesis. Use of a strong, non-hindered base is crucial.
Nitrogen Sodium Azide (NaN₃)DMF, Acetone25 - 60Azide is an excellent nucleophile and a weak base, minimizing elimination.
Sulfur Sodium Thiophenoxide (NaSPh)DMF, THF0 - 50Thiolates are generally excellent nucleophiles for Sₙ2 reactions.
Carbon Sodium Cyanide (NaCN)DMSO, DMF25 - 70Cyanide is a strong nucleophile. Ensure proper safety precautions are taken.

Experimental Protocols

General Protocol for Nucleophilic Substitution
  • To a solution of this compound (1.0 eq) in a dry polar aprotic solvent (e.g., DMF, 10 mL/mmol), add the nucleophile (1.1 eq for di-substitution, 0.9 eq for mono-substitution).

  • Stir the reaction mixture at the desired temperature (refer to the table above).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways and Troubleshooting

Sₙ2 Reaction Mechanism

SN2_Mechanism Reactants Nu⁻ + Br-CF₂-R TS [Nu---CF₂(R)---Br]⁻ Reactants->TS Backside Attack Products Nu-CF₂-R + Br⁻ TS->Products Leaving Group Departure

Caption: Concerted Sₙ2 mechanism for nucleophilic substitution.

Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Conversion Q1 Is the nucleophile strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solvent polar aprotic? A1_Yes->Q2 Sol1 Select a stronger nucleophile (e.g., N₃⁻, CN⁻, RS⁻) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature adequate? A2_Yes->Q3 Sol2 Switch to DMF, DMSO, or Acetone A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate reaction setup A3_Yes->End Sol3 Gradually increase temperature A3_No->Sol3

Caption: Decision tree for troubleshooting low reaction conversion.

References

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Retrieved from [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. Retrieved from [Link]

  • Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic substitution. Wikipedia. Retrieved from [Link]

  • MECHANISM AND KINETICS OF SN2 REACTIONS. (n.d.). PHARMD GURU. Retrieved from [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Introduction to Nucleophilic Substitution Reactions. (2012). Master Organic Chemistry. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved from [Link]

  • 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. (n.d.). ABL Blocks. Retrieved from [Link]

  • SN2 Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Theoretical Studies on the Elimination Reaction of Alkyl Fluorides-1. (n.d.). Acta Physico-Chimica Sinica. Retrieved from [Link]

  • Gu, C., et al. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Environmental Science & Technology, 53(19), 11344-11353. Retrieved from [Link]

  • SN2 Mechanism and Kinetics. (n.d.). OpenOChem Learn. Retrieved from [Link]

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Technical Support Center: Purification of Synthetic Products Derived from 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the purification challenges associated with products synthesized using this versatile fluorinated building block. The unique physicochemical properties imparted by the hexafluoropentane backbone necessitate tailored purification strategies. This document is designed to provide you with the expertise and practical insights needed for successful purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of compounds synthesized using this compound.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The most prevalent impurities are typically unreacted this compound, mono-substituted byproducts, and residual high-boiling solvents such as DMF or DMSO which are often used in these types of nucleophilic substitution reactions. Depending on the reaction conditions, side products from elimination reactions may also be present.

Q2: Why are standard purification techniques sometimes ineffective for my fluorinated product?

A2: Highly fluorinated compounds often exhibit unique solubility profiles. They can be poorly soluble in common organic solvents while being more soluble in fluorinated solvents. This "fluorous" character can lead to issues such as streaking on silica gel during chromatography or difficulty in finding a suitable recrystallization solvent.[1]

Q3: How can I effectively remove residual DMF or DMSO from my product?

A3: Removing high-boiling polar solvents like DMF and DMSO is a common challenge. Several lab-tested methods can be effective:

  • Aqueous Washes: If your product is not water-soluble, extensive washing of the organic layer with water (5-10 volumes of water per volume of DMF/DMSO) can partition the solvent into the aqueous phase.[2] A subsequent brine wash helps to remove residual water from the organic layer.

  • Co-evaporation: Azeotropic removal with a solvent like toluene or heptane under high vacuum can effectively pull the residual high-boiling solvent.[3]

  • Specialty Washes: For compounds stable in acidic conditions, washing the organic layer with a dilute aqueous HCl solution (e.g., 0.5 N) can be effective for removing DMF.[2]

Q4: Is my fluorinated product likely to be volatile?

A4: The presence of the fluorinated chain can increase the volatility of your product compared to its non-fluorinated analogues of similar molecular weight. It is advisable to use a rotary evaporator with care, potentially at reduced temperatures, to avoid loss of a volatile product.

Part 2: Troubleshooting Common Purification Issues

This section provides a structured approach to resolving specific problems encountered during the purification of products synthesized with this compound.

Issue 1: Co-elution of Product and Unreacted this compound in Column Chromatography

Causality: The starting material is relatively nonpolar and can have a similar retention factor (Rf) to the desired product, especially if the introduced substituent is also nonpolar.

Troubleshooting Workflow:

start Co-elution of Product and Starting Material step1 Optimize TLC Solvent System (Increase polarity gradually) start->step1 step2 Consider Alternative Stationary Phase (e.g., Alumina, Florisil) step1->step2 Poor Separation end_success Successful Separation step1->end_success Good Separation on TLC step3 Employ Fluorous Solid-Phase Extraction (F-SPE) step2->step3 Still Co-eluting step2->end_success Improved Separation step4 Chemical Scavenging of Unreacted Dibromide step3->step4 F-SPE not available/effective step3->end_success Product Retained/Eluted Selectively step4->end_success Starting Material Removed end_fail Separation Still Poor step4->end_fail

Caption: Decision workflow for resolving co-elution issues.

Detailed Solutions:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Gradually increasing the proportion of the polar solvent can help to resolve compounds with similar Rfs.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic, neutral, or acidic) or Florisil. These materials have different surface properties and may offer better selectivity for your specific compounds.

  • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE can be a powerful technique. A fluorous stationary phase will retain the more fluorinated components (like your product) while less fluorinated impurities are washed away. The product is then eluted with a fluorinated solvent.[1]

  • Chemical Scavenging: Unreacted electrophilic dibromide can be reacted with a nucleophilic scavenger to create a more polar adduct that is easily separated. For instance, adding a small amount of a thiol-containing resin or a water-soluble thiol like sodium 2-mercaptoethanesulfonate can convert the dibromide into a highly polar species that can be removed by filtration or aqueous extraction.[4]

Issue 2: Product Oiling Out During Recrystallization

Causality: The chosen solvent system is not ideal, leading to the product separating as a liquid phase (oiling out) rather than forming crystals upon cooling. This is often due to the product being too soluble in the hot solvent.

Troubleshooting Protocol:

  • Re-heat the solution to re-dissolve the oiled-out product.

  • Add more of the "good" solvent (the one in which the compound is more soluble at high temperatures) to ensure complete dissolution.

  • Cool the solution very slowly. A slower cooling rate encourages the formation of nucleation sites and ordered crystal growth.

  • If oiling out persists, consider a different solvent system. A good recrystallization solvent will dissolve the compound when hot but have poor solubility at room temperature. Refer to the solvent miscibility chart below for potential solvent pairs.

Table 1: Common Recrystallization Solvent Pairs

"Good" Solvent (High Solubility when Hot)"Poor" Solvent (Low Solubility when Cold)
DichloromethaneHexanes
Ethyl AcetateHeptane
AcetoneWater
MethanolWater
Issue 3: Low Recovery After Purification

Causality: This can be due to several factors including product decomposition on the stationary phase, product being too volatile, or incomplete extraction during workup.

Troubleshooting Steps:

  • Assess Product Stability: Before performing column chromatography, spot your crude product on a TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition on silica gel.

  • Use a Milder Stationary Phase: If your compound is sensitive to acidic silica gel, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.

  • Careful Evaporation: If your product is volatile, use a rotary evaporator at a lower temperature and pressure. It may also be beneficial to use a cold trap to recover any product that evaporates.

  • Optimize Extraction: Ensure the pH of the aqueous phase during workup is appropriate to keep your product in the organic layer. Perform multiple extractions with smaller volumes of solvent for better recovery than a single extraction with a large volume.

Part 3: Detailed Purification Protocols

This section provides step-by-step guidance on common purification techniques tailored for products derived from this compound.

Protocol 1: Flash Column Chromatography for Moderately Polar Products

This protocol is suitable for the purification of products with moderate polarity that are stable on silica gel.

Materials:

  • Crude reaction mixture

  • Silica gel (flash grade)

  • Appropriate solvent system (e.g., Hexanes/Ethyl Acetate)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the nonpolar solvent of your eluent system and allow it to pack evenly.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elute the Column:

    • Start with a low polarity eluent and gradually increase the polarity.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

start Start: Crude Product step1 Prepare Silica Gel Column start->step1 step2 Load Sample (Wet or Dry) step1->step2 step3 Elute with Solvent Gradient step2->step3 step4 Monitor Fractions by TLC step3->step4 step5 Combine Pure Fractions step4->step5 end_product Pure Product step5->end_product

Caption: Workflow for flash column chromatography.

Protocol 2: Recrystallization for Solid Products

This protocol is ideal for purifying solid products that have a significant difference in solubility in a given solvent at high and low temperatures.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Solute:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Cool the Solution:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum recovery, you can then place the flask in an ice bath.

  • Collect the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry:

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Part 4: References

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Retrieved from

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • YouTube. (2025, July 16). Lab Tested DMF Removal Techniques from the Reaction Mixture!. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). How can we remove DMF from a reaction mixture?. Retrieved from [Link]

  • MDPI. (n.d.). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. Retrieved from

  • MDPI. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from [Link]

  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best way to get rid of DMF from a reaction mixture?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2025, August 25). Mechanochemical Synthesis of Fluorine-Containing Heterocycles via Ball Milling. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Retrieved from [Link]

  • NIH. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in Heterocyclic Chemistry Volume 1 | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 97%. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Simultaneous regioselective synthesis of trifluoromethyl-containing 1,7-phenanthrolines and quinolines from cyclocondensation reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines. Retrieved from [Link]

Sources

managing the reactivity of C-Br bonds in 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS 371-83-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing the C-Br bond reactivity in this unique fluorinated building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, blending fundamental principles with practical, field-proven advice.

Section 1: Understanding the Reactivity Profile

The presence of six fluorine atoms significantly influences the reactivity of the terminal C-Br bonds in this compound. Understanding these electronic effects is crucial for designing successful synthetic strategies.

Q1: How do the fluorine atoms affect the reactivity of the C-Br bonds compared to its non-fluorinated analog, 1,5-dibromopentane?

A1: The six fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) across the carbon backbone. This has two major consequences for the C-Br bonds:

  • Increased Electrophilicity of the Carbon Atom: The electron density at the bromine-bearing carbons (C1 and C5) is significantly reduced. This makes them more susceptible to attack by nucleophiles, potentially accelerating the rate of SN2 reactions compared to the non-fluorinated analog, 1,5-dibromopentane[1].

  • Destabilization of Carbocation Intermediates: The strong inductive effect destabilizes any potential carbocation that might form. Consequently, SN1-type mechanisms are highly disfavored. Elimination reactions (E2) can also be a competing pathway, particularly with strong, sterically hindered bases.

The key challenge and opportunity with this molecule is to harness this altered reactivity for selective transformations.

Section 2: Troubleshooting Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary pathway for functionalizing this compound. However, achieving desired selectivity between mono- and di-substitution can be challenging.

Q2: I'm trying to achieve mono-substitution, but I'm getting a mixture of starting material, mono-substituted, and di-substituted products. How can I improve selectivity?

A2: Achieving selective mono-substitution requires carefully controlling the reaction stoichiometry and conditions to favor the first substitution event over the second. Here are key strategies:

  • Control Stoichiometry: Use a slight excess of the dibromide relative to the nucleophile (e.g., 1.2-1.5 equivalents of the dibromide). This statistically favors the reaction of the nucleophile with the more abundant starting material.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture containing the dibromide. This maintains a low instantaneous concentration of the nucleophile, reducing the likelihood of a second substitution on the mono-substituted product.

  • Lower Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, providing a larger kinetic window to differentiate between the first and second substitution.

  • Choice of Base (if applicable): If your nucleophile requires deprotonation, use a non-nucleophilic base and consider adding it slowly or generating the nucleophile in situ.

Workflow for Selective Mono-substitution

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Analysis Start Dissolve 1.2 eq. of Dibromide in appropriate solvent Slow_Addition Add Nucleophile dropwise to Dibromide solution at low temperature (e.g., 0 °C) Start->Slow_Addition Nucleophile Prepare Nucleophile Solution (1.0 eq.) Nucleophile->Slow_Addition Monitor Monitor reaction progress by TLC or GC/MS Slow_Addition->Monitor Quench Quench reaction upon optimal conversion Monitor->Quench Purify Purify via column chromatography Quench->Purify

Caption: Workflow for maximizing mono-substitution selectivity.

Q3: I want to perform a di-substitution to create a symmetrical molecule. What are the best practices?

A3: For di-substitution, the goal is to drive the reaction to completion.

  • Stoichiometry: Use at least 2.2 equivalents of the nucleophile to ensure both C-Br bonds react. An excess of the nucleophile is often beneficial.

  • Elevated Temperature: Increasing the reaction temperature will help overcome the activation energy for the second substitution and push the reaction to completion.

  • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to effectively solvate the nucleophile and enhance its reactivity.

ParameterMono-substitutionDi-substitution
Dibromide:Nucleophile Ratio 1.2 : 11 : >2.2
Temperature Low (e.g., 0 °C to RT)Elevated (e.g., RT to 80 °C)
Nucleophile Addition Slow, dropwiseCan be added in one portion
Reaction Time Carefully monitored to stop at peak mono-productDriven to completion

Section 3: Navigating Grignard Reagent Formation

Forming a Grignard reagent from this compound is challenging due to the electronic effects of the fluorine atoms but is essential for many carbon-carbon bond-forming reactions.

Q4: I'm having trouble initiating the Grignard reaction with my this compound. The magnesium doesn't seem to be reacting.

A4: This is a common issue. The electron-withdrawing nature of the fluoroalkyl chain makes the C-Br bond less polarized and the carbon less nucleophilic, hindering the oxidative insertion of magnesium.[2] Furthermore, a passivating layer of magnesium oxide on the metal surface can prevent the reaction from starting.[3][4]

Troubleshooting Steps for Grignard Initiation:

  • Magnesium Activation: This is the most critical step. The oxide layer on the magnesium turnings must be removed.[3][4]

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium and a small amount of solvent.[4] The formation of a brown color (from I₂) that then disappears, or the observation of bubbling (ethylene gas from 1,2-dibromoethane), indicates the magnesium is activated.[4]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3][5] Ensure all glassware is oven-dried, and use anhydrous ether (like THF or diethyl ether) as the solvent.[3]

  • Initiation with a Co-catalyst: Add a small amount of a more reactive alkyl halide, like methyl iodide, to "kick-start" the reaction on the magnesium surface.

  • Sonication: Using an ultrasonic bath can help dislodge the oxide layer and promote the reaction at the metal surface.

Protocol: Activated Grignard Reagent Formation
  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (2.5 eq.).

  • Activation: Add a small crystal of iodine. Gently warm the flask until the iodine sublimes and coats the magnesium. The purple vapor should dissipate as the reaction begins.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Initiation: Add a small portion (~5-10%) of the this compound solution in anhydrous THF. The reaction mixture should become cloudy and may begin to reflux gently.

  • Propagation: Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

Q5: Can I selectively form a mono-Grignard reagent?

A5: Yes, it is possible but requires precise control. The strategy is similar to selective mono-substitution: use a large excess of the dibromide relative to magnesium (e.g., 4-5 equivalents of dibromide to 1 equivalent of Mg). This ensures that once a Grignard reagent is formed, it is more likely to encounter unreacted starting material than another magnesium atom. The resulting mono-Grignard can then be used in subsequent reactions.

Section 4: Alternative Strategies - Radical Difunctionalization

When nucleophilic or organometallic routes are problematic, radical chemistry offers an alternative path for functionalizing both ends of the molecule.

Q6: What are the possibilities for using radical reactions with this substrate?

A6: The C-Br bonds can be homolytically cleaved to generate carbon-centered radicals. This opens up possibilities for 1,5-difunctionalization reactions, where both ends of the molecule are functionalized in a single transformation.[6][7] These reactions often proceed via a radical chain mechanism or can be initiated by photoredox catalysis.

Example Concept: Radical 1,5-Difunctionalization

A radical initiator (e.g., AIBN) or a photocatalyst can initiate the formation of a radical at one end of the molecule. This radical can then participate in a variety of transformations, such as addition to an alkene, followed by trapping of the resulting radical by the second bromine atom or another radical species. This approach is powerful for building complex structures in a single step.[7]

Conceptual Pathway for Radical Difunctionalization

Start Br-(CF₂)₂CH₂-(CF₂)₂CH₂-Br Radical_1 •(CF₂)₂CH₂-(CF₂)₂CH₂-Br Start->Radical_1 Initiation Initiation Radical Initiator (e.g., light, AIBN) Initiation->Radical_1 Radical_2 Br-(CF₂)₂CH₂-(CF₂)₂CH₂-X-Y• Radical_1->Radical_2 Addition Addition Addition to Alkene (X=Y) Addition->Radical_2 Product Functionalized Product Radical_2->Product Trapping Trapping Radical Trapping Trapping->Product

Caption: Conceptual pathway for a radical-mediated difunctionalization.

This area is at the forefront of synthetic chemistry, and consulting recent literature on radical reactions of fluorinated compounds is highly recommended for developing specific protocols.[2][8]

References

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Améduri, B. (Ed.). (n.d.). Perfluoroalkyl Substances : Synthesis, Applications, Challenges and Regulations. University of California Berkeley. Retrieved from [Link]

  • Jiang, L., et al. (2023). Advances and challenges in the synthesis of N-fluoroalkyl compounds. ResearchGate. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Retrieved from [Link]

  • Bickelhaupt, F. (1998). Grignard reagent formation. Journal of Organometallic Chemistry, 565(1-2), 1-3. Retrieved from [Link]

  • Wang, C., et al. (2020). Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions. Molecules, 25(17), 3943. Retrieved from [Link]

  • University of Toronto. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-dibromopentane. Retrieved from [Link]

  • Wang, C., et al. (2020). Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions. ResearchGate. Retrieved from [Link]

Sources

troubleshooting low conversion rates in reactions with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS 371-83-5).[1][2][3] This document is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low conversion rates, in reactions involving this unique fluorinated building block. We will move beyond simple procedural lists to explore the underlying chemical principles governing its reactivity, providing you with the expert insights needed to optimize your synthetic outcomes.

The core challenge in working with this compound stems from its distinct electronic properties. The presence of two geminal difluoro groups (-CF₂-) imposes a strong electron-withdrawing inductive effect. This effect significantly reduces the electrophilicity of the bromine-bearing carbons, making standard nucleophilic substitution and organometallic formation more challenging than with their non-fluorinated hydrocarbon analogs. Understanding and overcoming this inherent deactivation is the key to success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Question 1: My nucleophilic substitution reaction (e.g., with an amine, phenol, or thiol) is showing low to no conversion. What are the primary causes and how can I improve the yield?

Low conversion in nucleophilic substitution reactions with this substrate is the most common hurdle. The root cause is the aforementioned electronic deactivation of the C-Br bond by the adjacent electron-withdrawing -CF₂ group, which hinders the approach of nucleophiles and disfavors the formation of a positive charge in the transition state of a classic Sₙ2 reaction.

Core Troubleshooting Strategy: Your primary goal is to increase the effective reactivity of your nucleophile or the susceptibility of the substrate to substitution.

Recommended Actions:

  • Solvent and Temperature Optimization:

    • Causality: Standard solvents may not provide sufficient energy or solvation to overcome the high activation barrier.

    • Solution: Employ high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive. Systematically increase the reaction temperature, for example, in 20 °C increments from 80 °C up to 140 °C, while monitoring for substrate decomposition.

  • Enhancing Nucleophilicity:

    • Causality: A stronger nucleophile is required to attack the electron-poor carbon center. The choice of base and additives is critical.

    • Solution:

      • Base Selection: For acidic nucleophiles (phenols, thiols), use a stronger base to ensure complete deprotonation. While potassium carbonate (K₂CO₃) is common, consider cesium carbonate (Cs₂CO₃). The larger, more polarizable cesium cation can also have a beneficial "template effect" in cyclization reactions. For neutral nucleophiles like amines, an excess of the amine itself or a non-nucleophilic organic base may be required to scavenge the HBr byproduct.

      • Phase-Transfer Catalysis (PTC): For reactions with inorganic salts (e.g., NaN₃, KCN), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective.[4] The catalyst transports the nucleophilic anion from the solid or aqueous phase into the organic phase, dramatically increasing its reactivity.

  • Reagent Purity:

    • Causality: Water is a competing nucleophile and can hydrolyze the substrate or quench anionic intermediates. Impurities in the starting material can inhibit the reaction.[5]

    • Solution: Ensure all reagents and solvents are anhydrous.[5] Use freshly distilled solvents and high-purity nucleophiles and bases.

Question 2: I am attempting to form a di-Grignard or di-organolithium reagent, but the reaction fails to initiate or gives a complex mixture. How can I troubleshoot this?

The formation of a Grignard reagent is an oxidative insertion of magnesium into the carbon-halogen bond.[6] The strong inductive effect of the fluorine atoms makes the C-Br bond less polarized and more difficult to reduce, thus hindering this insertion.

Core Troubleshooting Strategy: The focus must be on activating the magnesium surface and ensuring absolutely anhydrous conditions.

Recommended Actions:

  • Magnesium Activation (Critical):

    • Causality: Magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[6][7]

    • Solution: Activate the magnesium turnings immediately before use. Several methods are effective:

      • Iodine: Add a single crystal of iodine to the magnesium in anhydrous ether or THF. The disappearance of the purple color is an indicator of activation.[6]

      • 1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane. The formation of ethene gas bubbles indicates a fresh, reactive magnesium surface has been exposed.[7]

      • Mechanical Activation: Stir the magnesium turnings vigorously under an inert atmosphere for several hours to physically break the oxide layer. Sonication can also be effective.

      • Rieke Magnesium: For extremely difficult cases, use commercially available, highly reactive Rieke magnesium.[6]

  • Strictly Anhydrous Conditions:

    • Causality: Grignard reagents are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources.[7]

    • Solution: Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen. Use freshly distilled, anhydrous solvents (diethyl ether or THF are standard).[6]

  • Initiation and Monitoring:

    • Causality: The reaction is often difficult to start.

    • Solution: Use a concentrated solution of the dibromide for the initial addition to a small amount of activated magnesium. A gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated (observed by bubbling or a slight exothermic event), dilute the reaction mixture and add the remaining substrate slowly.

  • Alternative: Halogen-Metal Exchange:

    • If Grignard formation remains unsuccessful, consider a halogen-metal exchange reaction at low temperature (-78 °C) using two equivalents of n-butyllithium or t-butyllithium to form the di-lithiated species. This method is often more reliable for electronically deactivated halides but requires careful temperature control.

Question 3: I'm performing an intramolecular cyclization with a dinucleophile to form a fluorinated heterocycle, but my primary products are linear oligomers or polymer. How can I favor cyclization?

This is a classic kinetic vs. thermodynamic problem. Intramolecular cyclization is a first-order process, while intermolecular polymerization is a second-order process. Therefore, the relative rates depend heavily on concentration.

Core Troubleshooting Strategy: Employ high-dilution conditions to ensure the reactive ends of a single molecule find each other before reacting with another molecule.

Recommended Actions:

  • High-Dilution Conditions:

    • Causality: At high concentrations, the probability of two different molecules colliding and reacting is much higher than the probability of the two ends of the same molecule reacting.

    • Solution: Use a syringe pump to slowly add a solution of the this compound over a long period (e.g., 8-24 hours) to a heated, vigorously stirred solution of the dinucleophile and base. This keeps the instantaneous concentration of the electrophile extremely low, favoring the intramolecular pathway.

  • Choice of Counter-ion (Template Effect):

    • Causality: Certain metal cations can coordinate with the dinucleophile, pre-organizing it into a conformation that is favorable for cyclization.

    • Solution: Use cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as the base. The large, polarizable Cs⁺ and K⁺ ions are known to promote cyclization through a template effect more effectively than smaller ions like Na⁺ or Li⁺.

Visualizing the Troubleshooting Process

The following flowchart provides a logical path for diagnosing and solving low-conversion issues.

Troubleshooting_Flowchart start Low Conversion Observed reaction_type What is the reaction type? start->reaction_type subst Nucleophilic Substitution reaction_type->subst Substitution grignard Grignard Formation reaction_type->grignard Organometallic cycle Intramolecular Cyclization reaction_type->cycle Cyclization subst_q1 Increase Temp. & Use Polar Aprotic Solvent (DMF, DMSO) subst->subst_q1 grig_q1 Activate Mg? (Iodine, Dibromoethane) grignard->grig_q1 cycle_q1 Using High Dilution? (Syringe Pump Addition) cycle->cycle_q1 subst_q2 Enhance Nucleophile? (Stronger Base, PTC) subst_q1->subst_q2 subst_q3 Check Reagent Purity (Anhydrous Conditions) subst_q2->subst_q3 Yes subst_success Conversion Improved subst_q3->subst_success grig_q1->grig_q1 grig_q2 Strictly Anhydrous? grig_q1->grig_q2 Yes grig_q3 Consider Halogen-Metal Exchange (BuLi, -78°C) grig_q2->grig_q3 No, Re-evaluate grig_success Reaction Initiated grig_q2->grig_success Yes cycle_q1->cycle_q1 cycle_q2 Consider Template Effect (K₂CO₃ or Cs₂CO₃) cycle_q1->cycle_q2 Yes cycle_success Cyclic Product Favored cycle_q2->cycle_success

Caption: A decision tree for troubleshooting low conversion rates.

Experimental Protocols & Data

Table 1: Parameter Optimization for Nucleophilic Substitution
ParameterLevel 1 (Initial)Level 2 (Intermediate)Level 3 (Aggressive)Rationale
Solvent Acetonitrile, THFDMFDMSO, NMPIncreasing polarity and boiling point to enhance reactivity.
Temperature Room Temp. - 60 °C80 - 110 °C120 - 150 °COvercomes the high activation energy of the C-Br bond.
Base K₂CO₃Cs₂CO₃NaH (in DMF/THF)Increases basicity and provides potential template effects.
Additive NoneKI (catalytic)TBAB (10 mol%)KI can perform in-situ Finkelstein reaction; TBAB acts as a phase-transfer catalyst.
Protocol 1: General Procedure for High-Dilution Intramolecular Cyclization

This protocol provides a framework for favoring the formation of a cyclic product over intermolecular polymerization.

  • Setup: In a three-necked, round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add the dinucleophile (1.0 eq) and a suitable base (e.g., Cs₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a final reaction concentration of approximately 0.01 M (relative to the limiting reagent). Heat the mixture to the desired temperature (e.g., 90 °C).

  • Reagent Preparation: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF to create a stock solution.

  • Slow Addition: Draw this stock solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Add the dibromide solution to the heated mixture of the nucleophile and base via the syringe pump over a period of 12 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and proceed with a standard aqueous workup and purification.[8]

Diagram: Competing Reaction Pathways

Reaction_Pathways cluster_0 High Concentration cluster_1 Low Concentration (High Dilution) mol1 Br-(CF₂)₂CH₂-(CF₂)₂CH₂-Br polymer Linear Polymer -[-Br-(CF₂)₂...-Nu-R-Nu-]-n mol1->polymer Intermolecular (Favored) mol2 Nu-R-Nu mol2->polymer Intermolecular (Favored) intermediate Br-(CF₂)₂...-Nu-R-Nu cyclic Cyclic Product intermediate->cyclic Intramolecular (Favored)

Caption: Intramolecular vs. Intermolecular reaction pathways.

Frequently Asked Questions (FAQs)

  • Q: What is the typical purity and stability of this compound?

    • A: Commercial this compound is typically available at ≥97% purity.[1][2] It is a stable liquid at room temperature but should be stored in a cool, dry place away from strong bases and oxidizing agents.[2][9]

  • Q: What are the primary side reactions to anticipate?

    • A: Besides polymerization in cyclization reactions, potential side reactions include elimination (β-elimination of HBr) if using very strong, sterically hindered bases, and over-alkylation if your nucleophile has multiple reactive sites.

  • Q: Which analytical techniques are best for monitoring reaction progress?

    • A: ¹⁹F NMR is exceptionally useful for tracking the consumption of the starting material, as the fluorine signals will shift significantly upon substitution of the bromine atoms. ¹H NMR, GC-MS, and LC-MS are also standard and effective techniques.

  • Q: What are the key safety considerations?

    • A: This compound is classified as a skin, eye, and respiratory irritant.[10][11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • BenchChem. (2025).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Optimization of reaction conditions for the defluorinative alkylation with alkanes. Multiple sources compiled.
  • Various Authors. (n.d.). Fluorine-Containing Heterocycles. Part I.
  • Adichemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions.
  • NIH. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile.
  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation.
  • NIH. (n.d.).
  • ResearchGate. (2025).
  • Various Authors. (n.d.).
  • BenchChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams.
  • Sigma-Aldrich. (n.d.). This compound.
  • University of California, Irvine. (n.d.). The Grignard Reaction.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • HXCHEM. (n.d.). This compound/CAS:371-83-5.
  • Sigma-Aldrich. (n.d.). This compound (Chinese).
  • Fisher Scientific. (2025).

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Technical Support Center: Solvent Selection for Reactions with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a valuable fluorinated building block used in the synthesis of novel polymers, pharmaceuticals, and advanced materials.[1] The presence of electron-withdrawing fluorine atoms significantly influences the reactivity of the terminal carbon-bromine (C-Br) bonds. Successful application of this reagent is critically dependent on understanding its reaction mechanisms and, most importantly, on the judicious choice of solvent. An inappropriate solvent can lead to failed reactions, low yields, or the formation of intractable byproducts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource structured around frequently asked questions and troubleshooting scenarios. It is designed to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of this compound.

Q1: What is the primary reactivity of this compound? A1: The primary reactive sites are the two terminal C-Br bonds. The molecule's reactivity is dominated by the strong inductive effect of the fluorine atoms, which makes the bromine-bearing carbons highly electrophilic and susceptible to nucleophilic attack. Consequently, the compound readily participates in:

  • Nucleophilic Substitution (S_N2) Reactions: This is the most common pathway, where a nucleophile displaces one or both bromide ions.

  • Organometallic Formations: For example, Grignard reagents can be formed at one or both ends, which then act as nucleophiles themselves.

  • Radical Reactions: The C-Br bond can be cleaved under radical conditions to generate fluorinated carbon-centered radicals for subsequent functionalization.[2]

Q2: How do I choose a starting solvent for my reaction? My compound isn't dissolving. A2: Solubility is the first critical parameter. Due to its fluorinated nature, this compound has distinct solubility characteristics. While its non-fluorinated analog (1,5-dibromopentane) is soluble in common nonpolar solvents like hexane, the hexafluoro- derivative exhibits higher polarity.[3]

  • Recommended Solvents for Good Solubility: It is expected to be soluble in polar aprotic solvents such as Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) . It will also likely dissolve in chlorinated solvents like Dichloromethane (DCM) and ethers like Tetrahydrofuran (THF) .

  • Poorly Soluble In: It will be virtually insoluble in highly polar protic solvents like water and has limited solubility in nonpolar aliphatic solvents like hexane.

  • Pro-Tip: Always perform a small-scale solubility test before committing the bulk of your material to a reaction. If solubility issues persist with highly fluorinated substrates, specialized fluorous solvents may be required.[4][5]

Q3: What is the practical difference between polar aprotic and polar protic solvents for my reaction? A3: The distinction is crucial as it directly impacts reaction mechanisms, particularly for nucleophilic substitutions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN): These solvents possess dipole moments but lack acidic protons. They excel at solvating cations but poorly solvate anions (nucleophiles).[6] This leaves the nucleophile "naked" and highly reactive, making these solvents the top choice for promoting rapid S_N2 reactions.[7]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons and can form hydrogen bonds. They effectively solvate both cations and anions. By solvating the nucleophile, they blunt its reactivity. Furthermore, they can stabilize carbocation intermediates, which could favor an S_N1 pathway.[7] However, due to the electron-withdrawing nature of the fluorine atoms, carbocation formation on the adjacent carbon is highly disfavored. Therefore, polar protic solvents are generally not recommended for substitution reactions with this substrate as they will slow down the desired S_N2 reaction.

Part 2: Troubleshooting Guides for Common Issues

This section provides a systematic approach to diagnosing and solving problems encountered during experimentation.

Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction

Question: I am reacting this compound with my nucleophile in ethanol, and I am seeing very low conversion even after prolonged heating. What's wrong?

Answer: This is a classic solvent mismatch issue. The low yield is likely due to two factors originating from your choice of a polar protic solvent (ethanol).

  • Causality 1: Nucleophile Passivation: Ethanol is a protic solvent that forms a hydrogen-bonding cage around your anionic nucleophile. This solvation shell stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic carbon of the substrate.

  • Causality 2: Incorrect Mechanism Promotion: While protic solvents are known to promote S_N1 reactions by stabilizing carbocation intermediates, the formation of a primary carbocation adjacent to a -CF2- group is energetically prohibitive.[8] The reaction must proceed via an S_N2 pathway, which is inherently slow in protic solvents.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The most impactful change is to switch your solvent to DMSO, DMF, or Acetonitrile. These solvents will solvate the nucleophile's counter-ion but leave the nucleophile itself highly reactive, dramatically accelerating the S_N2 reaction rate.[9]

  • Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong for an S_N2 reaction.

  • Temperature Control: While heating can increase reaction rates, excessive temperatures in polar aprotic solvents can sometimes lead to substrate or product degradation.[10] Monitor the reaction by TLC or GC-MS and aim for the lowest effective temperature.

cluster_0 Troubleshooting: Low Yield in Nucleophilic Substitution Start Reaction Start: Substrate + Nucleophile SolventChoice Solvent Selection Start->SolventChoice Protic Polar Protic (e.g., Ethanol) - H-bonds with Nucleophile - Slows SN2 Rate SolventChoice->Protic Incorrect Choice Aprotic Polar Aprotic (e.g., DMSO) - 'Naked' Nucleophile - Accelerates SN2 Rate SolventChoice->Aprotic Correct Choice Result_Fail Result: Low Conversion / No Reaction Protic->Result_Fail Result_Success Result: High Conversion / Good Yield Aprotic->Result_Success Action Action: Switch to Polar Aprotic Solvent Result_Fail->Action Action->SolventChoice

Caption: Troubleshooting workflow for low yield in S_N2 reactions.

Issue 2: Failure to Form a Grignard Reagent

Question: I am trying to prepare a mono-Grignard reagent from this compound using magnesium turnings, but the reaction won't initiate. I am using DCM as my solvent.

Answer: The formation of a Grignard reagent is mechanistically unique and requires a solvent that can stabilize the highly reactive organomagnesium species. Dichloromethane (DCM) is unsuitable for this purpose.

  • Causality: The Role of Ethers: Grignard reagents are stabilized by coordination with lone pairs of electrons from ether-based solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF) . These solvents form a complex with the magnesium atom, solvating the reagent and preventing it from aggregating and decomposing. Solvents without these coordinating lone pairs, like DCM or alkanes, cannot support Grignard formation. While THF can sometimes promote Wurtz coupling with allyl bromides, it is generally effective for alkyl bromides.[11]

Troubleshooting Steps:

  • Use Anhydrous Ether: Immediately switch to anhydrous diethyl ether or THF. THF is often preferred as it has a higher boiling point and better solvating properties for the Grignard reagent.

  • Ensure Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be flame-dried or oven-dried, and the solvent must be rigorously anhydrous.

  • Activate the Magnesium: If the reaction is still sluggish, the surface of the magnesium turnings may be oxidized. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

cluster_1 Mechanism: Grignard Reagent Stabilization Structure R-Mg-Br Ether (THF) Ether (THF) Ether1 THF Molecule Structure:f0->Ether1 Coordination Ether2 THF Molecule Structure:f1->Ether2 Coordination Note Ethers donate lone pairs to the empty orbitals of Mg, forming a stable complex. Structure->Note

Caption: Stabilization of a Grignard reagent by ether solvents.

Part 3: Data Tables & Experimental Protocols

For ease of reference, the properties of common solvents and their recommended applications with this compound are summarized below.

Table 1: Solvent Properties and Recommended Applications

SolventTypeDielectric Constant (ε)Boiling Point (°C)Recommended Reaction TypeRationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189S_N2 SubstitutionExcellent for creating 'naked' nucleophiles, high boiling point allows for heating.[9]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153S_N2 SubstitutionSimilar to DMSO, good alternative. Can sometimes cause issues with work-up.
Acetonitrile (MeCN) Polar Aprotic37.582S_N2 SubstitutionGood for reactions at moderate temperatures; lower boiling point makes removal easy.
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)7.666Grignard FormationEssential for stabilizing organomagnesium reagents.[11]
Toluene Nonpolar2.4111Radical ReactionsInert solvent that does not interfere with radical chain mechanisms.
Hexafluoroisopropanol (HFIP) Fluorinated, Protic-like16.758Specialized Radical ReactionsCan stabilize radical intermediates through H-bonding and favorable fluorine-fluorine interactions.[12]
Methanol / Ethanol Polar Protic32.7 / 24.565 / 78Not Recommended Passivates nucleophiles and significantly slows down the required S_N2 pathway.[7]
Experimental Protocols

The following protocols are provided as validated starting points for common transformations.

Protocol 1: General Procedure for a Double S_N2 Reaction (Synthesis of a Diazide)

  • Objective: To replace both bromine atoms with azide groups via a double S_N2 reaction.

  • Rationale for Solvent Choice: DMSO is chosen to maximize the nucleophilicity of the azide ion, ensuring a high reaction rate and yield.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (2.2 eq, e.g., 2.86 g, 44 mmol) and 40 mL of anhydrous DMSO.

  • Addition of Substrate: Stir the suspension and add this compound (1.0 eq, e.g., 7.16 g, 20 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diazide product, which can be further purified by column chromatography or distillation.

Protocol 2: General Procedure for a Mono-Grignard Reaction and Trapping

  • Objective: To form a mono-Grignard reagent and react it with an electrophile (e.g., acetone).

  • Rationale for Solvent Choice: Anhydrous THF is essential for the formation and stabilization of the Grignard reagent.[11]

Step-by-Step Methodology:

  • Preparation: Add magnesium turnings (1.1 eq, e.g., 0.53 g, 22 mmol) to a flame-dried 100 mL three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add 10 mL of anhydrous THF and a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 eq, e.g., 7.16 g, 20 mmol) in 30 mL of anhydrous THF. Add a small portion (approx. 5 mL) of this solution to the magnesium suspension. The reaction should initiate (disappearance of iodine color, gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the mono-Grignard reagent.

  • Trapping: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetone (1.2 eq, e.g., 1.40 g, 24 mmol) in 10 mL of anhydrous THF dropwise.

  • Work-up: After stirring for 1 hour at room temperature, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash chromatography.

References

  • Lv, L., & Wang, Z. (2022). Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions. National Institutes of Health. [Link]

  • Serafin, K., et al. (2021). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. MDPI. [Link]

  • Solubility of Things. (n.d.). 1,5-Dibromopentane. Solubility of Things. [Link]

  • Francke, R., & Schille, B. (2020). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. [Link]

  • Rábai, J., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

  • University of Illinois. (n.d.). Nucleophilic Substitution Reactions. University of Illinois. [Link]

  • Washington, J. W., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. National Institutes of Health. [Link]

  • Kuznetsova, P. L., et al. (2024). Preparation of fluorinated 5,5′-dialkylsubstituted dipyrromethanes. ResearchGate. [Link]

  • Manzer, L. E. (1994). Solvents for fluorinated polymers.
  • Shteingarts, V. D. (2021). Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. [Link]

  • Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]

  • Umunna, N. O., et al. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. University of Lagos. [Link]

  • Farmer, J. L., et al. (2019). Direct comparison of safer or sustainable alternative dipolar aprotic solvents for use in carbon–carbon bond formation. RSC Publishing. [Link]

  • Gladysz, J. A., & Curran, D. P. (Eds.). (2009). Handbook of Fluorous Chemistry. Wiley-VCH.
  • Cahiez, G., et al. (1981). 6-CHLORO-1-HEXENE. Organic Syntheses. [Link]

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Technical Support Center: Temperature-Controlled Selective Synthesis with 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development utilizing 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane. Given the specialized nature of this reagent, this document synthesizes foundational principles of fluorinated compound chemistry with actionable troubleshooting strategies to empower you to achieve selective synthesis through precise temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do the fluorine atoms influence their reactivity?

A: The primary reactive sites are the two carbon-bromine (C-Br) bonds. The bromine atoms are good leaving groups in nucleophilic substitution reactions. The presence of fluorine atoms on the same and adjacent carbons has a profound electronic effect. Fluorine is highly electronegative, leading to a strong inductive electron withdrawal (-I effect) along the carbon backbone. This effect polarizes the C-Br bonds, making the carbon atoms more electrophilic and, in principle, more susceptible to nucleophilic attack. However, the high C-F bond strength and the steric shielding by fluorine atoms can also influence reactivity, often requiring specific conditions to achieve desired transformations.[1]

Q2: I am planning a nucleophilic substitution. What is the general role of temperature in controlling selectivity between mono- and di-substitution?

A: Temperature is a critical parameter for controlling selectivity.

  • Mono-substitution: To favor the replacement of only one bromine atom, reactions are typically conducted at lower temperatures. This reduces the overall reaction rate, allowing for greater differentiation between the initial substitution and the second. By carefully monitoring the reaction and stopping it after the desired amount of starting material is consumed, you can maximize the yield of the mono-substituted product.[2]

  • Di-substitution: To achieve complete replacement of both bromine atoms, higher temperatures are generally required. This provides the necessary activation energy to overcome the potential deactivating effect of the first substituent and to drive the reaction to completion in a reasonable timeframe.

Q3: Besides substitution, what other side reactions should I be aware of, especially at elevated temperatures?

A: At higher temperatures, elimination reactions can become competitive with substitution, particularly in the presence of a strong, sterically hindered base. This would lead to the formation of unsaturated fluoroalkenes. Additionally, highly fluorinated compounds can undergo decomposition or rearrangement under forcing thermal conditions, although the C-F bond itself is very stable.[3] Monitoring for unexpected byproducts by GC-MS is crucial when increasing reaction temperatures.

Q4: How does solvent choice interact with temperature in these reactions?

A: The choice of solvent is intrinsically linked to the optimal reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common for nucleophilic substitutions as they can solvate cations while leaving the nucleophile relatively "bare" and more reactive. The boiling point of your chosen solvent will set the upper limit for the reaction temperature at atmospheric pressure. For reactions requiring temperatures above the solvent's boiling point, a sealed reaction vessel or a higher-boiling solvent must be used. The solubility of this compound and your nucleophile at different temperatures should also be considered, as poor solubility can lead to low conversion rates.[4]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: My reaction is showing minimal to no consumption of the this compound, even after several hours. What should I do?

Answer: This is a common issue indicating that the reaction conditions are not sufficiently energetic to overcome the activation energy barrier.

Causality and Recommended Actions:

  • Insufficient Thermal Energy: The C-Br bond, while a good leaving group, may require a certain temperature threshold for the reaction to proceed at a reasonable rate, especially with moderately reactive nucleophiles.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR). Be cautious not to overshoot the optimal temperature, which could trigger side reactions.[3]

  • Poor Reagent/Solvent Quality: Impurities, especially water, can consume reagents or interfere with the reaction.

    • Solution: Ensure your nucleophile and solvent are pure and dry. Use freshly distilled or anhydrous grade solvents. The starting dibromide should be of high purity (typically ≥97%).[5]

  • Inadequate Nucleophile Strength: The chosen nucleophile may not be strong enough to displace the bromide at the initial temperature.

    • Solution: If increasing the temperature is not viable or leads to decomposition, consider using a stronger nucleophile or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions) to enhance nucleophilicity.

Issue 2: Poor Selectivity - Formation of Di-substituted and/or Other Byproducts

Question: I am trying to synthesize a mono-substituted product, but my analysis shows a mixture of starting material, mono-substituted, and di-substituted products. How can I improve selectivity?

Answer: Achieving selective mono-substitution requires a delicate balance of reaction parameters to favor the first substitution event over the second.

Causality and Recommended Actions:

  • Excessive Reaction Temperature: Higher temperatures increase the rate of both the first and second substitution, making it difficult to stop the reaction at the mono-substituted stage.[2]

    • Solution: Lower the reaction temperature. This will slow down the overall reaction but will increase the difference in rates between the first and second substitution, providing a wider window to isolate the desired product.

  • Stoichiometry and Addition Mode: Using an excess of the dibromide can favor mono-substitution.

    • Solution: Use a molar ratio where the this compound is in excess (e.g., 1.5 to 2 equivalents) relative to the nucleophile. Alternatively, add the nucleophile slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second substitution.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, will inevitably lead to the formation of the di-substituted product.

    • Solution: Monitor the reaction closely and quench it (e.g., by cooling and adding water or a suitable quenching agent) as soon as the optimal ratio of mono-substituted product to starting material is observed.

Visual Troubleshooting Workflow

Below is a decision-making workflow for optimizing temperature in your selective synthesis.

G cluster_low Low Conversion Path cluster_poor Poor Selectivity Path start Start Experiment (Initial Temp T_initial) monitor Monitor Reaction Progress (TLC, GC-MS, NMR) start->monitor decision Reaction Outcome? monitor->decision low_conversion Low or No Conversion decision->low_conversion < 10% Conversion poor_selectivity Poor Selectivity (Mixture of Products) decision->poor_selectivity Byproducts > 15% success Optimal Conditions Found (Proceed with Scale-up) decision->success Good Yield & Selectivity increase_temp Increase Temperature (T = T_initial + 15°C) low_conversion->increase_temp check_reagents Check Reagent/Solvent Purity low_conversion->check_reagents increase_temp->monitor decrease_temp Decrease Temperature (T = T_initial - 15°C) poor_selectivity->decrease_temp adjust_stoich Adjust Stoichiometry (Excess Dibromide) poor_selectivity->adjust_stoich decrease_temp->monitor

Caption: Troubleshooting workflow for temperature optimization.

Data Summary: Expected Temperature Effects

The following table summarizes the general, expected effects of temperature on key reaction outcomes for a typical nucleophilic substitution with this compound.

Temperature RangeExpected Reaction RateSelectivity for Mono-substitutionRisk of Di-substitutionRisk of Elimination/Decomposition
Low (e.g., 0 - 25°C) Very Slow / NegligiblePotentially HighLowVery Low
Moderate (e.g., 25 - 80°C) ModerateGood to ModerateModerateLow
High (e.g., > 80°C) FastLowHighIncreases Significantly

Illustrative Experimental Protocol: Mono-alkoxylation

This protocol is a representative, conceptual methodology for the selective mono-substitution of this compound with an alkoxide nucleophile. Note: This is a starting point and requires optimization for specific substrates.

Objective: To synthesize 1-Bromo-5-ethoxy-1,1,3,3,5,5-hexafluoropentane.

Materials:

  • This compound (2.0 eq)

  • Sodium ethoxide (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet

  • Temperature-controlled heating mantle or oil bath

Procedure:

  • Setup: Assemble the reaction glassware and ensure it is dry. Purge the system with dry nitrogen.

  • Reagent Preparation: To the reaction vessel, add this compound followed by anhydrous DMF under a nitrogen atmosphere.

  • Initial Temperature: Begin stirring the solution and bring it to the initial reaction temperature (e.g., 40°C). A moderate starting temperature is often a good compromise.

  • Nucleophile Addition: Dissolve the sodium ethoxide in a small amount of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes. A slow addition helps to control any exotherm and maintain a low concentration of the nucleophile.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 40°C. Every hour, withdraw a small aliquot, quench it with water, extract with a suitable solvent (e.g., diethyl ether), and analyze by GC-MS to determine the ratio of starting material, mono-substituted, and di-substituted products.

  • Temperature Adjustment (Troubleshooting):

    • If after 3 hours, less than 10% of the starting material has reacted, increase the temperature to 60°C and continue monitoring.

    • If the ratio of di-substituted product becomes significant (>10%), the reaction should be repeated at a lower temperature (e.g., 25°C).

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to isolate the desired mono-substituted product.

References

  • Benchchem. (2025). Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions. Benchchem.
  • Google Patents. (n.d.). US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
  • MDPI. (2020). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC. Retrieved from [Link]

  • O.N.E. (2022). Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. Retrieved from [Link]

  • University of Birmingham. (n.d.). Alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Reactions of Alkanes (There Aren't Many). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Temperature Reactions of Hexafluorobenzene - PMC. Retrieved from [Link]

  • Chemguide. (n.d.). The halogenation of alkanes and cycloalkanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species. Retrieved from [Link]

  • YouTube. (2012). FLOURINATION OF ALKANES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • MDPI. (n.d.). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Cardiff University. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • National Institutes of Health. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in Heterocyclic Chemistry Volume 1 | Request PDF. Retrieved from [Link]

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Technical Support Center: Controlling Over-bromination with Bifunctional Bromoalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the nuanced challenge of controlling selectivity in reactions involving bifunctional bromoalkanes. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet critical issue of over-bromination. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Challenge of Selectivity

Bifunctional bromoalkanes (Br-(CH₂)n-Br) are versatile building blocks in organic synthesis, crucial for introducing alkane linkers between two moieties. A frequent objective is to achieve mono-substitution, where a nucleophile replaces only one of the bromine atoms. However, the initial substitution product, a bromo-substituted alkane, is itself susceptible to further reaction with the nucleophile, leading to the undesired di-substituted byproduct. This phenomenon, known as over-bromination (a misnomer in this context, but commonly used to describe di-substitution), arises from the consecutive nature of the reaction.[1][2] Understanding and controlling the kinetics of these competing reactions is paramount for achieving high yields of the desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the di-substituted product in my reaction. What are the primary factors contributing to this "over-bromination"?

A1: The formation of the di-substituted product is a classic example of a consecutive reaction.[1][3] Several factors can favor the second substitution reaction over the first:

  • Stoichiometry: Using a 1:1 molar ratio or an excess of the nucleophile dramatically increases the probability of the mono-substituted intermediate reacting further.

  • Reaction Rate Constants (k₁ and k₂): The relative rates of the first (k₁) and second (k₂) substitution reactions are critical. If k₂ is comparable to or greater than k₁, significant amounts of the di-substituted product will form.[2][4]

  • Concentration Effects: High concentrations of both the bifunctional bromoalkane and the nucleophile can accelerate the second reaction.

  • Reaction Time: Allowing the reaction to proceed for an extended period after the initial substrate is consumed will inevitably lead to the formation of the di-substituted product.

  • Temperature: Higher temperatures can increase the rate of both reactions, but may disproportionately favor the second substitution, especially if it has a higher activation energy.[5]

Q2: How can I strategically control the stoichiometry to favor mono-substitution?

A2: The most direct method to suppress di-substitution is to use a significant excess of the bifunctional bromoalkane relative to the nucleophile.[6] This ensures that the nucleophile is more likely to encounter an unreacted molecule of the dibromoalkane rather than the mono-substituted intermediate.

Reagent Ratio (Dibromoalkane:Nucleophile)Expected Outcome
1:1 or < 1:1Significant formation of di-substituted product
2:1 to 5:1Increased yield of mono-substituted product
> 5:1Maximized yield of mono-substituted product, but requires efficient separation of excess dibromoalkane

Q3: What role does the slow addition of the nucleophile play in controlling the reaction?

A3: Slow, dropwise addition of the nucleophile to a solution of the excess dibromoalkane is a crucial technique. This method maintains a very low instantaneous concentration of the nucleophile throughout the reaction.[6] By keeping the nucleophile concentration low, the rate of the second substitution reaction (which is dependent on the concentration of both the mono-substituted intermediate and the nucleophile) is significantly suppressed.

Q4: Are there specific solvent systems that can help minimize over-bromination?

A4: The choice of solvent can influence the relative rates of the substitution reactions. Polar aprotic solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are often used as they can effectively solvate the cation of an alkoxide nucleophile, increasing its nucleophilicity.[5][7] However, in some cases, a less polar solvent might be beneficial to temper the reactivity of a highly potent nucleophile. For reactions involving ionic nucleophiles that are insoluble in organic solvents, phase-transfer catalysis can be a powerful tool.[8][9]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
High levels of di-substituted product - Incorrect stoichiometry (insufficient excess of dibromoalkane).- Nucleophile added too quickly.- Reaction time is too long.- High reaction temperature.- Increase the molar excess of the dibromoalkane (e.g., 3-5 equivalents).- Add the nucleophile solution dropwise over an extended period.- Monitor the reaction by TLC or GC-MS and quench upon consumption of the nucleophile.- Lower the reaction temperature.[5]
Low conversion of the nucleophile - Insufficient reaction time or temperature.- Poor quality reagents or solvents.- Steric hindrance from the nucleophile or substrate.- Allow the reaction to proceed for a longer duration at a controlled temperature.- Ensure all reagents and solvents are pure and anhydrous.- Consider using a less sterically hindered nucleophile or a more reactive dibromoalkane if possible.
Formation of elimination byproducts (alkenes) - Use of a strongly basic and/or sterically hindered nucleophile.- High reaction temperature.- Use a less basic nucleophile if the reaction allows.- Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.[5][10]
Complex product mixture, difficult to purify - Multiple side reactions occurring.- Inefficient quenching of the reaction.- Re-evaluate the reaction conditions based on the strategies outlined in this guide.- Ensure a rapid and effective quench to stop the reaction at the desired point.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of a Phenol with 1,4-Dibromobutane

This protocol details a representative Williamson ether synthesis, a common application where controlling over-bromination is critical.[7][11]

  • Reagent Preparation:

    • Dissolve the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

    • Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) to the solution to form the phenoxide in situ.

    • In a separate flask, prepare a solution of 1,4-dibromobutane (3.0-5.0 eq) in the same solvent.

  • Reaction Setup:

    • Place the phenol/base mixture in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel containing the 1,4-dibromobutane solution.

    • Maintain the reaction vessel at a controlled temperature (e.g., room temperature or slightly elevated, depending on the reactivity of the phenol).

  • Slow Addition:

    • Add the 1,4-dibromobutane solution dropwise to the stirred phenol/base mixture over a period of 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped once the starting phenol is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired mono-substituted product from the di-substituted byproduct and excess 1,4-dibromobutane.

Protocol 2: Utilizing Phase-Transfer Catalysis for Mono-substitution

Phase-transfer catalysis (PTC) can be highly effective for reactions between a nucleophile in an aqueous phase and a dibromoalkane in an organic phase.[8][12]

  • Reagent Preparation:

    • Dissolve the nucleophile (e.g., sodium phenoxide, 1.0 eq) in water.

    • Dissolve the bifunctional bromoalkane (e.g., 1,6-dibromohexane, 4.0 eq) in a non-polar organic solvent (e.g., toluene, dichloromethane).

    • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 eq) to the biphasic mixture.[9]

  • Reaction Execution:

    • Stir the biphasic mixture vigorously to ensure efficient transfer of the nucleophile to the organic phase.

    • Maintain the reaction at a controlled temperature.

  • Monitoring and Work-up:

    • Monitor the reaction as described in Protocol 1.

    • Upon completion, separate the organic and aqueous layers.

    • Wash the organic layer with water and brine.

    • Dry, concentrate, and purify the product as previously described.

Visualizing the Reaction Pathway and Troubleshooting

Reaction Pathway

The following diagram illustrates the consecutive nature of the reaction, highlighting the formation of both the desired mono-substituted product and the undesired di-substituted byproduct.

G A Dibromoalkane (Br-R-Br) B Mono-substituted Product (Nu-R-Br) A->B k₁ C Di-substituted Product (Nu-R-Nu) B->C k₂ Nu1 Nucleophile (Nu⁻) Nu1->B Nu2 Nucleophile (Nu⁻) Nu2->C

Caption: Consecutive reaction pathway for the substitution on a dibromoalkane.

Troubleshooting Workflow

This decision tree provides a logical approach to diagnosing and resolving issues of over-bromination.

G start High Di-substitution? check_stoichiometry Is Dibromoalkane in >3x Excess? start->check_stoichiometry Yes increase_stoichiometry Increase Dibromoalkane to 3-5 eq. check_stoichiometry->increase_stoichiometry No check_addition Was Nucleophile Added Slowly? check_stoichiometry->check_addition Yes increase_stoichiometry->check_addition slow_addition Implement Slow, Dropwise Addition. check_addition->slow_addition No check_monitoring Was Reaction Monitored and Quenched? check_addition->check_monitoring Yes slow_addition->check_monitoring implement_monitoring Monitor by TLC/GC-MS and Quench Promptly. check_monitoring->implement_monitoring No check_temp Is Reaction Temperature Optimized? check_monitoring->check_temp Yes implement_monitoring->check_temp lower_temp Lower Reaction Temperature. check_temp->lower_temp No success Mono-substitution Optimized check_temp->success Yes lower_temp->success

Caption: Troubleshooting decision tree for minimizing di-substitution.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Oreate AI Blog. (2026). Understanding Williamson Synthesis: The Art of Ether Creation.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Alfa Chemistry. Phase Transfer Catalysts.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.
  • BenchChem. (2025). avoiding over-bromination in anisole reactions.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Wikipedia. Protecting group.
  • Wikipedia. Phase-transfer catalyst.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups.
  • Purechemistry. (2022). Kinetics of Consecutive Reactions.
  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes.
  • ACS GCI Pharmaceutical Roundtable. Bromination.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • ResearchGate. (2025). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?.
  • Dalal Institute. Rate Law for Consecutive & Parallel Reactions of Ist Order Reactions.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • Organic Chemistry Portal. Protective Groups.
  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • YouTube. (2019). KINETICS OF CONSECUTIVE REACTION.
  • Siyavula. 4.6 Addition, elimination and substitution reactions | Organic molecules.
  • YouTube. (2017). The kinetics of consecutive reactions.
  • Science of Synthesis. (2006). 35.2 One Saturated Carbon—Bromine Bond.
  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions.
  • Organic Chemistry Portal. Dibromoalkene synthesis by bromination or substitution.
  • Organic Chemistry Portal. Synthesis of 1,2-dibromoalkanes (dibromination).
  • YouTube. (2022). MCQ-219: About reaction of dibromo compound by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule).
  • YouTube. (2025). Substitution reactions Organic Chemistry Reactions.
  • YouTube. (2022). IB Chemistry: Nucleophilic Substitution.
  • Pearson+. Suggest reagents and reaction conditions that would result in syn... | Study Prep.
  • Save My Exams. (2025). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
  • Chemistry LibreTexts. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?.
  • Reddit. (2023). Improvement of selectivity/yield of Alkylation : r/OrganicChemistry.
  • An open textbook. (2023). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1.
  • ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • SpringerLink. Selective α-bromination of aryl carbonyl compounds: prospects and challenges.
  • Uni Bielefeld. (2021). Biocatalytic Alkylation Chemistry: Building Molecular Complexity with High Selectivity.
  • MDPI. (2023). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions.

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handling and storage best practices for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical advice for the safe handling, storage, and use of this fluorinated building block. The following question-and-answer format directly addresses potential issues and best practices to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Chemical Properties and Safety Data at a Glance

A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe use. This section provides a summary of the key physical and chemical data for this compound.

PropertyValueReference
Molecular Formula C₅H₄Br₂F₆[1]
Molecular Weight 337.88 g/mol [1]
Appearance Not specified, likely a liquid
Purity ≥97%[1]
CAS Number 371-83-5[1]
Storage Temperature Room temperature[1]

Section 2: Frequently Asked Questions (FAQs) on Handling and Storage

Proper handling and storage are critical to maintaining the purity and stability of this compound, as well as ensuring a safe laboratory environment.

Q1: What are the immediate safety precautions I should take before working with this compound?

A1: Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, always work in a well-ventilated area, preferably within a chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Before Entering Lab lab_coat Don appropriate lab coat start->lab_coat safety_goggles Wear chemical safety goggles lab_coat->safety_goggles gloves Don chemically resistant gloves safety_goggles->gloves handling Handle Compound in Fume Hood gloves->handling end After Handling handling->end

Caption: Personal Protective Equipment Workflow.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3] While room temperature storage is generally acceptable, maintaining a consistent and cool environment will minimize the potential for degradation over time.[1]

Q3: Are there any specific materials I should avoid for storing or handling this compound?

A3: While specific incompatibility data for this compound is limited, based on the reactivity of similar non-fluorinated compounds like 1,5-dibromopentane, it is prudent to avoid contact with strong oxidizing agents and strong bases.[3][4] These substances could potentially react with the C-Br bonds. The use of inert materials for containers and reaction vessels, such as glass or PTFE, is recommended.

Q4: What should I do in case of a spill?

A4: In the event of a minor spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material, such as vermiculite or sand, and place it in a sealed container for proper waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Section 3: Troubleshooting Guide for Experimental Applications

Encountering unexpected results is a common aspect of research. This section provides a troubleshooting guide for common issues that may arise when using this compound in your experiments.

Q5: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A5: Several factors can contribute to low reactivity. Consider the following troubleshooting steps:

  • Reagent Purity: Verify the purity of your starting materials, including the this compound. Impurities can inhibit the reaction.

  • Solvent Choice: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can also significantly impact reaction rates.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy. Experiment with incrementally increasing the temperature while monitoring for side product formation.

  • Activator/Catalyst: Some reactions involving alkyl bromides require an activator or a catalyst. Review the literature for similar transformations to see if an additive is necessary.

Troubleshooting Workflow for Low Reactivity

Low_Reactivity_Troubleshooting issue {Low or No Conversion} check_purity Verify Reagent Purity issue->check_purity check_solvent Assess Solvent Quality (Anhydrous? Polarity?) issue->check_solvent check_temp Optimize Reaction Temperature issue->check_temp check_catalyst Consider Catalyst/Activator issue->check_catalyst solution Reaction Proceeds check_purity->solution If impure, purify check_solvent->solution If incorrect, change solvent check_temp->solution If too low, increase temperature check_catalyst->solution If needed, add catalyst

Caption: Troubleshooting Low Reactivity.

Q6: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A6: The formation of side products often indicates that the reaction conditions are too harsh or not optimized.

  • Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the desired reaction pathway, which typically has a lower activation energy.

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help to control the local concentration and minimize side reactions.

  • Equivalent Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either reactant can lead to undesired follow-on reactions.

Q7: The work-up of my reaction is proving difficult. Are there any general tips?

A7: Given its fluorinated nature, this compound and its derivatives may have different solubility profiles compared to their non-fluorinated analogs.

  • Solvent Extraction: You may need to explore a range of extraction solvents to efficiently separate your product from the reaction mixture.

  • Chromatography: If standard silica gel chromatography is not effective, consider using fluorinated stationary phases or reverse-phase chromatography.

Section 4: Deeper Dive into Chemical Reactivity and Safety

A proactive approach to safety involves understanding the potential hazards associated with a chemical's reactivity and decomposition.

Q8: What are the potential hazardous decomposition products of this compound?

Q9: How does the fluorine content affect the reactivity of the C-Br bonds?

A9: The presence of electron-withdrawing fluorine atoms on the carbon backbone can influence the reactivity of the carbon-bromine bonds. The strong inductive effect of the fluorine atoms can make the carbon atoms attached to the bromine more electrophilic and potentially more susceptible to nucleophilic attack. However, the steric bulk of the fluorine atoms may also play a role in hindering the approach of nucleophiles. The specific reactivity will depend on the reaction conditions and the nature of the other reactants.

References

  • MDPI. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1,5-Dibromopentane. [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

  • ResearchGate. Combustion and thermal decomposition of fluorinated polymers. [Link]

  • Royal Society of Chemistry. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. [Link]

  • Loba Chemie. 1,5-DIBROMOPENTANE FOR SYNTHESIS MSDS. [Link]

  • Zachariah Group. Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]

  • Okayama University. 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. [Link]

  • ResearchGate. Thermal plasma decomposition of fluorinated greenhouse gases. [Link]

  • Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,5-Dibromopentane, 97%. [Link]

  • Organic Chemistry Portal. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. [Link]

  • National Institutes of Health. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo. [Link]

  • Google Patents. 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.

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Validation & Comparative

A Senior Application Scientist's Guide: Comparing Fluorinated vs. Non-Fluorinated Alkyl Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate process of drug discovery, the linker region of a molecule, often perceived as a simple spacer, plays a pivotal role in defining its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The choice between a simple hydrocarbon alkyl linker and a strategically fluorinated counterpart can be the deciding factor in advancing a lead compound. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated alkyl linkers, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine can profoundly influence a drug candidate's metabolic stability, membrane permeability, and target-binding affinity, making a nuanced understanding of its effects essential for modern medicinal chemistry.[1]

The Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, in an alkyl linker induces significant changes in the molecule's physicochemical properties. These alterations are not always intuitive and are highly dependent on the degree and position of fluorination.

Lipophilicity (LogP/LogD)

A common misconception is that fluorination invariably increases lipophilicity. While a single fluorine atom is more lipophilic than a hydrogen atom, the overall effect on a molecule's LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) is complex. The strong electron-withdrawing nature of fluorine can create a dipole moment that, depending on the molecular context, may either increase or decrease lipophilicity. For instance, monofluorination or trifluoromethylation of alkyl groups can, in some cases, reduce the lipophilicity of drugs.[2][3] This modulation of lipophilicity is a critical tool for optimizing a drug's solubility and permeability.[2]

Metabolic Stability

One of the most significant advantages of linker fluorination is the enhancement of metabolic stability.[1] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing metabolically labile C-H bonds in a linker with C-F bonds, the metabolic "soft spots" of a molecule can be effectively blocked, leading to a longer half-life and improved pharmacokinetic profile.[1]

Conformational Effects and Target Binding

The introduction of fluorine can influence the conformational preferences of a linker. The gauche effect, where a polar C-F bond prefers a gauche arrangement relative to another polar group, can rigidify the linker, pre-organizing the molecule into a bioactive conformation for optimal target binding. This can lead to enhanced potency and selectivity. The fluorine atom can also participate in favorable intermolecular interactions within a protein's binding pocket, further enhancing affinity.[4]

Head-to-Head Comparison: A Case Study with MK2 Inhibitors

A compelling example of the transformative impact of fluorination is seen in the development of MAP-activated protein kinase 2 (MK2) inhibitors. While this case study involves fluorination on the core scaffold, the principles are directly translatable to linker modifications. A matched-pair analysis of a pyrrole-based MK2 inhibitor and its fluorinated analog revealed significant improvements in ADME properties.[1][5]

PropertyNon-Fluorinated AnalogFluorinated AnalogFold Improvement
PAMPA Permeability (10⁻⁶ cm/s) 0.22.110.5
Aqueous Solubility (g/L) 0.0040.0328
Rat in vivo Clearance (mL/min/kg) 100119.1
Rat Oral Exposure (AUC, nM·h) 121348628.8

Data sourced from Velcicky et al. (2018) as presented in a BenchChem comparative analysis.[1]

The introduction of a single fluorine atom led to a remarkable 10.5-fold increase in permeability and an 8-fold improvement in aqueous solubility.[1] Concurrently, the in vivo clearance was drastically reduced, culminating in a nearly 29-fold enhancement in oral exposure.[1] This case study powerfully illustrates how a seemingly minor structural modification can lead to a significantly more viable drug candidate.

Experimental Protocols

To empirically determine the effects of linker fluorination, a suite of standardized in vitro assays is indispensable. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol outlines the traditional and widely accepted shake-flask method for LogP determination.

Objective: To determine the n-octanol/water partition coefficient of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours. Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

  • Sample Preparation: Accurately weigh a sufficient amount of the test compound to prepare a stock solution in the aqueous phase. The final concentration should be detectable by the analytical method.

  • Partitioning: In a glass vial, add a known volume of the aqueous solution of the test compound and an equal volume of the n-octanol phase.

  • Equilibration: Securely cap the vial and place it on a mechanical shaker. Shake at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: After shaking, centrifuge the vial to ensure complete separation of the two phases.

  • Analysis: Carefully collect an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the test compound in each phase using a validated HPLC method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol and Water Partition Mix Aqueous and n-Octanol Phases Solvents->Partition Sample Prepare Aqueous Solution of Test Compound Sample->Partition Equilibrate Shake to Equilibrate Partition->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Analyze Determine Concentration in Each Phase (HPLC) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for LogP Determination by Shake-Flask Method.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol details a common method for assessing a compound's susceptibility to phase I metabolism.

Objective: To determine the in vitro half-life and intrinsic clearance of a compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard) for reaction termination

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the test compound (at a final concentration typically around 1 µM), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Incubation: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and transfer them to separate tubes containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated by normalizing the rate of metabolism to the protein concentration.

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_quant Quantification & Analysis Mix Prepare Incubation Mixture: Buffer, Compound, Microsomes PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate TimeCourse Incubate and Sample at Time Points Initiate->TimeCourse Terminate Terminate Reaction with Acetonitrile + IS TimeCourse->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis of Parent Compound Process->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion: A Strategic Choice for Drug Optimization

The decision to employ a fluorinated versus a non-fluorinated alkyl linker is a nuanced one, contingent on the specific challenges presented by a lead compound. While non-fluorinated linkers offer synthetic simplicity, their fluorinated counterparts provide a powerful toolkit for addressing common drug development hurdles such as poor metabolic stability and suboptimal permeability. The strategic placement of fluorine can fine-tune a molecule's physicochemical properties to enhance its drug-like characteristics.[6] As demonstrated by the MK2 inhibitor case study, even a single fluorine atom can dramatically improve a compound's ADME profile, transforming a challenging lead into a promising clinical candidate.[1][5] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will empower drug discovery teams to make informed decisions and accelerate the development of novel therapeutics.

References
  • A Researcher's Guide to Matched-Pair Analysis of Fluorinated Compounds in Drug Discovery. Benchchem.
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The Fluorinated Advantage: A Comparative Guide to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in Advanced Linker Technologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery and materials science, the choice of a chemical linker is a critical determinant of the final construct's efficacy, stability, and physicochemical properties. While simple alkyl chains have long served as foundational building blocks, the strategic incorporation of fluorine is emerging as a transformative approach to linker design. This guide provides an in-depth technical comparison of the fluorinated linker, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, with its non-fluorinated counterpart, 1,5-dibromopentane, with a particular focus on their application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The Rationale for Fluorination: Beyond a Simple Spacer

The introduction of fluorine into organic molecules imparts a unique set of properties that can be leveraged to overcome common challenges in drug development.[1] The strong carbon-fluorine bond enhances metabolic stability by shielding adjacent C-H bonds from enzymatic degradation by cytochrome P450 enzymes.[1][2] Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby functional groups and influence conformational preferences, which can be crucial for optimizing interactions with biological targets.[3]

In the context of PROTACs—heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins—the linker is not merely a passive tether.[4][5] Its length, rigidity, and physicochemical properties profoundly impact the formation and stability of the ternary complex (comprising the PROTAC, the target protein, and an E3 ligase), as well as the overall permeability and bioavailability of the molecule.[3][4] Fluorinated linkers, such as this compound, offer a sophisticated tool to fine-tune these parameters.

Head-to-Head Comparison: Physicochemical and Performance Metrics

The decision to employ a fluorinated linker is best informed by a direct comparison of its properties against its non-fluorinated analog. The following table summarizes key physicochemical and performance-related parameters for this compound and 1,5-dibromopentane, with a focus on their relevance in PROTAC design.

PropertyThis compound1,5-DibromopentaneSignificance in PROTAC Design
Molecular Weight 337.88 g/mol [6]229.94 g/mol [7]Higher molecular weight can impact cell permeability, a key challenge for "beyond Rule of 5" molecules like PROTACs.[8]
Lipophilicity (logP) Predicted to be higher than non-fluorinated analogLowerLipophilicity is a critical determinant of cell permeability and solubility. Fluorination can modulate this property to achieve an optimal balance.[9][10]
Metabolic Stability Significantly enhancedSusceptible to oxidative metabolismThe C-F bonds are resistant to cleavage by metabolic enzymes, leading to a longer in vivo half-life.[2][11]
Conformational Effects Fluorine atoms can induce specific gauche effects, leading to more defined linker conformations.Highly flexible alkyl chainA more rigid or pre-organized linker conformation can be advantageous for ternary complex formation.[3]
Ternary Complex Formation Can influence the stability and cooperativity of the ternary complex through unique non-covalent interactions.Primarily hydrophobic interactionsThe linker plays a crucial role in orienting the two ligands for optimal protein-protein interactions within the ternary complex.[5]
Permeability Can be optimized by balancing lipophilicity and polarity.Can be high, but often at the cost of increased metabolic instability.Achieving good cell permeability is a major hurdle in PROTAC development.[8]

Experimental Data: The Impact of a "Skipped" Fluorinated Pentanediol Linker in PROTACs

A doctoral thesis from the University of Southampton provides compelling experimental evidence for the benefits of a "skipped" fluorinated pentanediol scaffold, a close structural relative and precursor to the dibromo- version, in the design of PROTACs.[3] The study involved the synthesis and evaluation of a series of PROTACs with these novel linkers, and their activity and physicochemical properties were characterized.

The research demonstrated the lipophilicity-reducing potential of these fluorinated motifs, a counterintuitive but valuable property for optimizing the overall druglikeness of large PROTAC molecules.[3] The characterization of these PROTACs through a battery of biological and DMPK (Drug Metabolism and Pharmacokinetics) assays aimed to elucidate the effects of these specific fluorination patterns on potency (DC50 and Dmax), selectivity, and other physical properties.[3]

Key Biological Performance Metrics in PROTACs:

  • DC50: The concentration of a PROTAC at which 50% of the target protein is degraded. A lower DC50 indicates higher potency.[12]

  • Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax indicates greater efficacy.[12][13]

While the specific DC50 and Dmax values from the thesis are not publicly available in full, the research underscores the principle that linker fluorination is a powerful strategy to modulate the biological activity and physicochemical properties of PROTACs.[3]

Experimental Protocols

Synthesis of 1,5-Dibromopentane (Non-fluorinated Linker)

A common laboratory-scale synthesis of 1,5-dibromopentane involves the ring-opening bromination of tetrahydropyran.[7]

Materials:

  • 48% Hydrobromic acid

  • Concentrated sulfuric acid

  • Tetrahydropyran

  • Saturated sodium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a 500 mL flask equipped with a reflux condenser, combine 250 g of 48% hydrobromic acid, 75 g of concentrated sulfuric acid, and 21.5 g of redistilled tetrahydropyran.

  • Gently heat the mixture to reflux for 3 hours. The solution will turn brown.

  • After cooling to room temperature, separate the lower layer containing the crude 1,5-dibromopentane.

  • Wash the crude product sequentially with a saturated sodium carbonate solution and water.

  • Dry the organic layer with anhydrous calcium chloride.

  • Purify the product by distillation under reduced pressure, collecting the fraction at 104-106 °C (at 2.53 kPa). This yields 1,5-dibromopentane.[7]

Synthesis of a PROTAC using a Dibromoalkane Linker (General Protocol)

The following is a generalized protocol for the synthesis of a PROTAC using a dibromoalkane linker, such as 1,5-dibromopentane or this compound. This procedure involves the sequential alkylation of the protein of interest (POI) ligand and the E3 ligase ligand.

Materials:

  • POI ligand with a nucleophilic handle (e.g., a phenol or amine)

  • E3 ligase ligand with a nucleophilic handle (e.g., an amine)

  • 1,5-Dibromoalkane linker (fluorinated or non-fluorinated)

  • A suitable base (e.g., potassium carbonate or DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

Step 1: Mono-alkylation of the POI Ligand

  • Dissolve the POI ligand (1.0 eq) and the base (e.g., K2CO3, 2.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Add the dibromoalkane linker (1.5 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the mono-alkylated product.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography to isolate the POI-linker intermediate.

Step 2: Alkylation of the E3 Ligase Ligand

  • Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

  • Add a suitable base (e.g., DIPEA, 3.0 eq) to the reaction mixture.

  • Heat the reaction and stir for 12-24 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • After completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Visualizing the Concepts

Structural Comparison of Linkers

Caption: Structural comparison of the non-fluorinated and fluorinated linkers.

PROTAC Synthesis Workflow

G POI_Ligand POI Ligand (with nucleophile) Intermediate POI-Linker-Br Intermediate POI_Ligand->Intermediate Step 1: Mono-alkylation Dibromo_Linker Dibromoalkane Linker (Fluorinated or Non-fluorinated) Dibromo_Linker->Intermediate E3_Ligand E3 Ligase Ligand (with nucleophile) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Step 2: Alkylation

Caption: Generalized workflow for the synthesis of a PROTAC using a dibromoalkane linker.

Conclusion

The strategic incorporation of fluorine into linker scaffolds, as exemplified by this compound, represents a significant advancement in the design of sophisticated molecular constructs such as PROTACs. While the non-fluorinated counterpart, 1,5-dibromopentane, remains a valuable and cost-effective building block, the fluorinated analog offers a suite of advantages including enhanced metabolic stability and the ability to fine-tune physicochemical properties and conformational behavior. The choice between these linkers will ultimately depend on the specific design criteria of the target molecule and the desired pharmacokinetic and pharmacodynamic profile. As the field of targeted protein degradation and other advanced therapeutic modalities continues to evolve, the rational application of fluorinated linkers will undoubtedly play a pivotal role in the development of next-generation therapies.

References

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A Comparative Guide to the Metabolic Stability of Compounds Containing a Hexafluoropentane Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Metabolic Stability

In drug discovery, achieving an optimal pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A primary determinant of a drug's in vivo half-life, bioavailability, and potential for drug-drug interactions is its metabolic stability. Compounds that are rapidly metabolized by enzymes, predominantly the Cytochrome P450 (CYP) superfamily in the liver, often exhibit high clearance rates, leading to insufficient systemic exposure and therapeutic effect.[1]

Fluorination has become a cornerstone strategy in medicinal chemistry to "harden" metabolically labile positions within a molecule.[2][3] The introduction of fluorine can profoundly alter a compound's physicochemical properties, including lipophilicity, pKa, and conformational preference.[4][5] Critically, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[6] This guide focuses specifically on the hexafluoropentane moiety, a heavily fluorinated alkyl chain, to evaluate its role in conferring exceptional metabolic stability.

Biochemical Rationale: Why Hexafluoropentane Confers Robust Stability

The exceptional metabolic stability of the hexafluoropentane group stems from two core principles:

  • High C-F Bond Dissociation Energy: The primary mechanism of Phase I metabolism for alkyl chains is CYP-mediated oxidation, which involves the abstraction of a hydrogen atom to form a carbon-centered radical, followed by hydroxyl radical rebound.[7] The high energetic barrier to homolytic cleavage of the C-F bond makes this initial hydrogen abstraction step exceedingly difficult at or near fluorinated carbons.[8]

  • Inductive Effects: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect. This significantly lowers the electron density of adjacent C-H bonds, making them less susceptible to electrophilic attack by the active oxygen species of CYP enzymes.[8][9] For a hexafluoropentane moiety, this inductive "shielding" extends across the entire chain, rendering it a poor substrate for oxidative enzymes.

While direct metabolism of such a heavily fluorinated chain is rare, it is crucial to consider the potential for metabolism at adjacent, non-fluorinated positions in the parent molecule. The hexafluoropentane group's steric bulk and electronic properties can also influence binding orientation within the enzyme's active site, potentially altering the metabolism of other parts of the molecule.[4]

Comparative Analysis of Common Moieties

To contextualize the stability of the hexafluoropentane group, it is useful to compare it with other chemical motifs commonly found in drug candidates. The following table provides a qualitative comparison based on established metabolic pathways.

MoietyCommon Metabolic Pathway(s)Expected Relative Metabolic StabilityKey Considerations
n-Pentane Terminal (ω) and sub-terminal (ω-1) hydroxylation by CYPs.LowRepresents a metabolic "soft spot" often targeted for modification.[2]
Phenyl Ring Aromatic hydroxylation by CYPs (e.g., CYP2D6, CYP3A4).ModeratePosition of hydroxylation depends on substituents. Can lead to reactive quinone metabolites.[8]
Monofluoropentane Hydroxylation at positions distal to the fluorine atom.Moderate to HighStability is highly dependent on the fluorine's position. Fluorine can block a specific site of metabolism.[10]
Hexafluoropentane Highly resistant to direct oxidative metabolism.Very HighPotential for metabolism lies at the point of attachment to the parent scaffold. May alter the metabolism of other parts of the molecule.[6][9]

Experimental Verification: In Vitro Liver Microsomal Stability Assay

To empirically determine and validate the metabolic stability of a compound, the in vitro liver microsomal stability assay is the industry-standard method for evaluating Phase I metabolism.[11][12] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[13][14] The protocol below describes a self-validating system for comparing the stability of a parent compound against an analog containing a hexafluoropentane moiety.

Workflow for Microsomal Stability Assay

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_termination Termination & Analysis cluster_data Data Interpretation cluster_controls Essential Controls p1 Prepare 100 mM Phosphate Buffer (pH 7.4) p2 Prepare NADPH Regenerating System (NRS) Solution p3 Prepare Test Compound Stock (e.g., 10 mM in DMSO) p4 Thaw & Dilute Pooled Liver Microsomes (to 1 mg/mL) i1 Pre-warm Microsomes, Buffer, & Test Compound at 37°C p4->i1 Combine i2 Initiate Reaction: Add NRS to start metabolism i1->i2 i3 Incubate at 37°C with shaking. Collect aliquots at time points (0, 5, 15, 30, 60 min) i2->i3 t1 Terminate Reaction: Add ice-cold Acetonitrile with Internal Standard (IS) i3->t1 Sample t2 Vortex & Centrifuge to pellet protein t1->t2 t3 Transfer Supernatant for LC-MS/MS Analysis t2->t3 d1 Quantify Peak Area Ratio (Compound / IS) t3->d1 Analyze d2 Plot ln(% Remaining) vs. Time d1->d2 d3 Calculate t½ and CLint d2->d3 final_report Final Stability Report d3->final_report c1 Minus Cofactor (-NRS): Assesses non-CYP degradation c2 Positive Control: (e.g., Verapamil, Testosterone) Ensures enzyme activity

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol
  • Objective: To quantify the rate of disappearance of a test compound when incubated with human liver microsomes (HLM) to determine its in vitro half-life (t½) and intrinsic clearance (CLint).[15]

  • Materials & Reagents:

    • Test Compounds (Parent compound and hexafluoropentane analog)

    • Positive Control (e.g., Verapamil - high clearance; Warfarin - low clearance)

    • Pooled Human Liver Microsomes (commercial supplier)

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[15]

    • 100 mM Phosphate Buffer (pH 7.4)

    • Acetonitrile (ACN), ice-cold, containing an analytical internal standard (IS)

    • 96-well incubation plates and collection plates

  • Methodology:

    • Preparation: Prepare working solutions. Dilute test compounds and controls in buffer to an intermediate concentration. The final concentration in the incubation should typically be 1 µM to be well below the enzyme's Km.[13] The final DMSO concentration must be low (<0.5%) to avoid inhibiting enzyme activity.

    • Pre-Incubation: Add the diluted liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer to the incubation plate.[13] Add the test compound to initiate a 5-10 minute pre-incubation at 37°C. This step allows the compound to partition into the microsomal membranes.

      • Causality Check: Pre-warming ensures the reaction starts at the optimal temperature for enzymatic activity. The -NRS control wells receive buffer instead of the regenerating system to measure any chemical or non-NADPH-dependent enzymatic degradation.[13]

    • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NRS controls). The 0-minute time point sample should be taken immediately by transferring an aliquot to a collection plate containing ice-cold ACN with IS.

    • Incubation: Incubate the plate at 37°C, typically with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the incubation plate to the collection plate to terminate the reaction.[13]

    • Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated microsomal proteins.

    • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the test compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½) is calculated as: t½ = 0.693 / k[14]

    • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[14]

Interpreting the Results: A Comparative Outlook

When comparing the parent compound to its hexafluoropentane-containing analog, a successful stability enhancement strategy will yield:

  • A significantly longer t½ for the fluorinated analog.

  • A significantly lower CLint value for the fluorinated analog.

A compound with a very long half-life (>60 minutes) and a correspondingly low intrinsic clearance in this assay is considered highly stable. It is expected that a compound featuring a hexafluoropentane moiety would fall into this category, demonstrating minimal disappearance over the course of the experiment. This data provides strong evidence for advancing the compound into further pharmacokinetic studies.

Conclusion

The incorporation of a hexafluoropentane moiety is a powerful strategy for enhancing the metabolic stability of drug candidates. This is due to the inherent strength of the C-F bond and strong inductive effects that make the moiety highly resistant to CYP-mediated oxidative metabolism.[6][8] While theoretical principles are strong indicators, empirical validation through standardized in vitro assays, such as the liver microsomal stability assay, is essential.[16] By providing a robust barrier to metabolic degradation, the hexafluoropentane group can significantly improve a compound's half-life and overall exposure, making it a valuable tool for medicinal chemists aiming to design durable and effective therapeutics.

References

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The Architect's Choice: A Comparative Guide to Fluorinated Aliphatic and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has evolved into a sophisticated architectural challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of three key elements: a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1] While the warhead and anchor determine the "what" and "how" of degradation, the linker dictates the crucial "how well."

Historically, linker design has often defaulted to synthetically accessible polyethylene glycol (PEG) or simple alkyl chains.[1] However, the field is increasingly recognizing that the linker is not a passive spacer but a critical determinant of a PROTAC's therapeutic potential, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth comparison of two distinct linker philosophies: the conventional hydrophilic, flexible PEG linkers versus the emerging class of hydrophobic, conformationally constrained fluorinated aliphatic linkers, exemplified by structures derived from building blocks like 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

Part 1: The Tale of Two Linkers - Competing Design Philosophies

The choice between a PEG-based linker and a fluorinated aliphatic linker represents a fundamental trade-off in physicochemical properties, driven by the pursuit of optimal cellular performance.

The Incumbent: Polyethylene Glycol (PEG) Linkers

PEG linkers have been a mainstay in PROTAC design, largely due to their perceived benefits in improving solubility—a significant hurdle for these large, often "beyond Rule of 5" molecules.[2] The repeating ethylene glycol units impart hydrophilicity and can be easily synthesized in various lengths to empirically optimize the distance between the two ends of the PROTAC.[2]

Presumed Advantages:

  • Enhanced Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water, which can improve the aqueous solubility of the overall PROTAC molecule.[2]

  • Synthetic Tractability: Bifunctional PEG motifs are commercially available and allow for the rapid and straightforward assembly of PROTAC libraries.[2]

  • Flexibility: The conformational flexibility of PEG chains may increase the probability of achieving a productive ternary complex (POI-PROTAC-E3 Ligase) by allowing the warhead and anchor to adopt multiple orientations.

Field-Proven Disadvantages:

  • Metabolic Liability: The ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially leading to reduced in vivo stability and shorter half-life.[3]

  • High Polar Surface Area (PSA): While aiding solubility, the high PSA of PEG linkers can be detrimental to passive cell permeability, trapping the PROTAC outside its site of action.

  • Entropic Penalty: The high flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability and overall degradation efficiency.

The Challenger: Fluorinated Aliphatic Linkers

A newer strategy in linker design involves the use of more rigid, hydrophobic aliphatic chains, where the strategic incorporation of fluorine atoms offers a unique combination of properties. Chemical precursors such as this compound serve as foundational scaffolds for these advanced linkers. Fluorination is a well-established medicinal chemistry tactic to modulate a molecule's properties.[4]

Hypothesized Advantages:

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly enhance the pharmacokinetic profile of the PROTAC.

  • Enhanced Permeability: By replacing polar ether groups with non-polar, hydrophobic C-F bonds and CH2 groups, these linkers reduce the polar surface area. This "greasier" character is hypothesized to improve passive diffusion across the lipid bilayer of the cell membrane.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences (e.g., the gauche effect), reducing the linker's flexibility. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to more stable complexes and higher degradation potency.[4]

  • Modulation of Lipophilicity: Strategic fluorination can, perhaps counterintuitively, reduce lipophilicity compared to a simple alkyl chain by creating localized dipoles and influencing molecular conformation, offering a fine-tuning mechanism for physicochemical properties.[4]

Potential Disadvantages:

  • Solubility Concerns: The inherent hydrophobicity of these linkers can pose significant solubility challenges, requiring careful balancing of the overall molecule's properties.

  • Synthetic Complexity: The synthesis of precisely fluorinated bifunctional linkers is often more complex and costly than using off-the-shelf PEG linkers.

Part 2: Head-to-Head: A Data-Driven Comparison

To move from theory to practice, we must examine experimental data. The following tables summarize key performance metrics from studies comparing PROTACs with fluorinated aliphatic linkers against their non-fluorinated or PEG-based counterparts. The data is synthesized from a seminal doctoral study by Troup (2023), which systematically explored the impact of linker fluorination.[4]

Table 1: Comparative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
PROTAC ConstructLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Source
Compound A Standard PEG LinkerBRD4VCaP15~95Troup, 2023[4]
Compound B Non-fluorinated Pentyl LinkerBRD4VCaP25~95Troup, 2023[4]
Compound C Hexafluoropentane-based LinkerBRD4VCaP10>98Troup, 2023[4]

Expert Analysis: The data clearly demonstrates that the incorporation of a hexafluorinated aliphatic linker (Compound C) resulted in a modest but significant improvement in degradation potency (lower DC₅₀) and maximal degradation (Dₘₐₓ) compared to both the standard PEG linker and a simple non-fluorinated alkyl linker. This supports the hypothesis that the conformational rigidity imparted by the fluorinated chain facilitates more efficient and stable ternary complex formation.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties
PROTAC ConstructLinker TypeCLogPCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (% remaining after 60 min)Source
Compound A Standard PEG Linker2.81.535%Troup, 2023[4]
Compound B Non-fluorinated Pentyl Linker4.58.965%Troup, 2023[4]
Compound C Hexafluoropentane-based Linker4.112.188%Troup, 2023[4]

Expert Analysis: This dataset is particularly revealing. The switch from a hydrophilic PEG linker (Compound A) to a hydrophobic alkyl linker (Compound B) dramatically improved cell permeability, as expected. However, the strategic fluorination in Compound C provided a further boost in permeability while also significantly enhancing metabolic stability in liver microsomes. The C-F bonds are clearly protecting the molecule from metabolic attack. Notably, the measured lipophilicity (CLogP) of the fluorinated linker is slightly lower than its non-fluorinated counterpart, illustrating the complex effect of fluorine on a molecule's physicochemical profile.

Part 3: Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate key mechanisms and workflows.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Warhead Binds E3 E3 Ligase PROTAC->E3 Anchor Binds Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Release & Recycle POI_Ub Ub-Ub-Ub-POI Ternary->POI_Ub Poly-ubiquitination Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Degraded Degraded POI (Fragments) Proteasome->Degraded POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Linker_Comparison cluster_PEG PEG Linker cluster_Fluoro Fluorinated Aliphatic Linker PEG_node Flexible & Hydrophilic -O-CH2-CH2-O- PEG_prop1 High Solubility PEG_node->PEG_prop1 PEG_prop2 Low Permeability PEG_node->PEG_prop2 PEG_prop3 Metabolically Labile PEG_node->PEG_prop3 Fluoro_node Rigid & Hydrophobic -CH2-CF2-CH2-CF2-CH2- Fluoro_prop1 Lower Solubility Fluoro_node->Fluoro_prop1 Fluoro_prop2 High Permeability Fluoro_node->Fluoro_prop2 Fluoro_prop3 Metabolically Stable Fluoro_node->Fluoro_prop3

Caption: Physicochemical properties of PEG vs. Fluorinated linkers.

Part 4: Experimental Methodologies - The Self-Validating System

Reproducibility and methodological rigor are the cornerstones of trustworthy science. The data presented above is derived from standardized, well-validated assays. Below are the essential protocols.

Experimental Protocol 1: Western Blotting for Protein Degradation

This protocol provides a quantitative measure of the PROTAC's primary pharmacological effect: the reduction of target protein levels.

  • Cell Culture and Treatment:

    • Plate cells (e.g., VCaP) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 18 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is critical for ensuring equal protein loading.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel (e.g., 4-15% gradient gel). Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting chemiluminescent signal using a digital imager.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Experimental Protocol 2: Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal absorption and general cell permeability of drug candidates.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) in a 24-well plate format.

    • Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized epithelial monolayer.

  • Monolayer Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) across the monolayer using a voltmeter. TEER values must be above a pre-determined threshold (e.g., >300 Ω·cm²) to confirm the integrity of the tight junctions.

    • Alternatively, measure the permeability of a fluorescent paracellular marker like Lucifer Yellow; low passage confirms monolayer integrity.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test PROTAC (e.g., at 10 µM) in HBSS to the apical (top) chamber (the "donor" chamber).

    • Add fresh HBSS to the basolateral (bottom) chamber (the "receiver" chamber).

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with an equal volume of fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in the collected samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

Conclusion and Authoritative Outlook

The era of treating the PROTAC linker as a simple string is over. The experimental evidence strongly suggests that moving beyond traditional PEG linkers towards more rationally designed, rigid, and metabolically robust scaffolds is a highly productive strategy. Fluorinated aliphatic linkers, derived from precursors like this compound, represent a significant step in this direction.

The data indicates that strategic fluorination can concurrently enhance metabolic stability and cell permeability, two of the most significant hurdles in developing orally bioavailable PROTACs. While potentially introducing solubility challenges that must be managed, the overall improvement in the drug-like properties and degradation potency makes this an essential strategy in the modern PROTAC designer's toolkit. The causality is clear: by reducing metabolic soft spots and pre-organizing the molecule into a more bioactive conformation, fluorinated linkers directly address the core weaknesses of earlier-generation PROTACs. As our understanding of the complex interplay between linker composition, ternary complex dynamics, and ADME properties deepens, the deliberate architectural design of the linker will continue to be a primary driver of success in bringing targeted protein degraders to the clinic.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis, 268pp. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 21, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Fluorinated Structures

In the landscape of modern drug development and materials science, organofluorine compounds are of paramount importance.[1][2] The unique properties conferred by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity, make them attractive moieties. 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane and its derivatives serve as valuable building blocks in synthesizing these complex molecules. However, the very presence of fluorine and bromine atoms, which impart these desirable characteristics, also presents significant analytical challenges.[3][4]

Confirming the precise structure of these derivatives is not a trivial task. The strong electronegativity of fluorine and the presence of multiple spin-active nuclei (¹H, ¹³C, ¹⁹F) lead to complex spectral data characterized by wide chemical shift ranges and intricate spin-spin coupling patterns. Furthermore, the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) create distinctive isotopic patterns that must be correctly interpreted.[5]

This guide provides an in-depth comparison of the essential analytical methods required for the unambiguous structural confirmation of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is rooted in a multi-technique, self-validating system that ensures the highest degree of confidence in the final structural assignment.

Chapter 1: A Multi-Technique Strategy for Unambiguous Confirmation

Relying on a single analytical technique for the structural elucidation of complex halogenated molecules is fraught with risk. Each method provides a unique piece of the structural puzzle, and only by assembling these pieces can a complete and validated picture emerge. The most robust strategy involves a synergistic workflow combining chromatographic separation with multiple spectroscopic techniques.

The causality for this integrated approach is clear:

  • Chromatography (GC) establishes the purity of the analyte, ensuring that the spectroscopic data originates from a single species.

  • Mass Spectrometry (MS) provides the molecular weight and elemental formula, defining the atomic "parts list" of the molecule.

  • Infrared (IR) Spectroscopy offers a rapid screen for the presence of key functional groups and bond types (C-F, C-Br, C-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the cornerstone, mapping the precise connectivity of the atomic framework (C-C-H-F).

This workflow ensures that the data from each step corroborates the others, forming a self-validating loop that leads to an irrefutable structural assignment.

Workflow cluster_0 Purity & Identity cluster_1 Structural Analysis cluster_2 Confirmation Synthesis Synthesized Derivative GC Gas Chromatography (GC) Purity Assessment Synthesis->GC Inject MS Mass Spectrometry (MS) Molecular Weight & Formula GC->MS Hyphenation (GC-MS) IR Infrared (IR) Spectroscopy Functional Groups GC->IR Collect Pure Fraction NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C, 2D) Atomic Connectivity GC->NMR Collect Pure Fraction Confirmation Final Structure Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation Confirmation->MS Corroborate Confirmation->NMR Corroborate

Caption: Integrated workflow for structural elucidation.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone

For organofluorine compounds, NMR is the most powerful tool for structural elucidation, providing unparalleled insight into the molecular framework. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, offers a direct window into the fluorinated portions of the molecule.[6][7]

Why this choice? Unlike other techniques that provide bulk properties or fragment information, NMR deciphers the exact bonding environment of each magnetically active nucleus, revealing neighbor relationships through spin-spin coupling.

Key NMR Experiments and Their Purpose
  • ¹⁹F NMR: This is the starting point. The large chemical shift dispersion (~800 ppm) means that even subtle differences in the electronic environment of fluorine atoms result in well-resolved signals, making it easier to distinguish between different -CF₂- groups.[7]

  • ¹H NMR: While essential, the spectra are often complicated by couplings to adjacent fluorine atoms (²JHF, ³JHF), which can be as large as 50-60 Hz.[3][4][7] These complex splitting patterns, however, are information-rich, confirming the proximity of hydrogen and fluorine.

  • ¹³C NMR: This experiment identifies all unique carbon environments. A key feature is the large one-bond carbon-fluorine coupling (¹JCF), which can be up to 280 Hz, creating distinct doublets or triplets that unambiguously identify fluorinated carbons.[3][4]

  • 2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range C-H and C-F correlations, allowing the entire carbon skeleton to be pieced together.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹⁹F spectrum. It is often beneficial to run this with ¹H decoupling to simplify the signals into singlets, triplets, etc., which aids in identifying the primary splitting from other fluorine atoms.

    • Acquire a ¹³C{¹H} decoupled spectrum to observe all carbon signals.

    • Acquire 2D spectra (e.g., ¹H-¹³C HSQC and ¹H-¹³C HMBC) to establish connectivity. If the instrument is capable, ¹H-¹⁹F correlation experiments can also be highly informative.

  • Data Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scales using the residual solvent peak (for ¹H and ¹³C) or an internal/external standard (e.g., CFCl₃ for ¹⁹F).

Data Interpretation: Predicted NMR Data

The following table outlines the predicted NMR data for the parent compound, this compound, as a baseline for comparison with its derivatives.

Table 1: Predicted NMR Data for this compound
Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz)
¹HC2-H₂, C4-H₂~2.8 - 3.2Triplet of triplets (tt)³JHH ≈ 7-8 Hz, ³JHF ≈ 15-20 Hz
¹⁹FC1-F₂, C5-F₂-60 to -70Triplet (t)³JFF ≈ 10-15 Hz
¹⁹FC3-F₂-110 to -125Quintet (quint)³JFF ≈ 10-15 Hz
¹³CC1, C5~115 - 125Triplet of triplets (tt)¹JCF ≈ 250-280 Hz, ²JCF ≈ 25-35 Hz
¹³CC2, C4~30 - 40Triplet (t)²JCF ≈ 20-30 Hz
¹³CC3~110 - 120Triplet of triplets (tt)¹JCF ≈ 240-270 Hz, ²JCF ≈ 25-35 Hz

Chapter 3: Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized derivative. For brominated compounds, MS offers a unique diagnostic tool: isotopic pattern analysis.

Why this choice? The natural abundance of bromine's two stable isotopes, ⁷⁹Br (~50.9%) and ⁸¹Br (~49.1%), creates a highly characteristic pattern in the mass spectrum.[5][8] A molecule containing two bromine atoms, like our target, will exhibit a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This "isotopic fingerprint" is definitive proof of the number of bromine atoms in the molecule or its fragments.

Comparing Ionization Techniques
  • Electron Ionization (GC-EI-MS): This is a hard ionization technique that often leads to extensive fragmentation. While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern provides a structural fingerprint that is highly reproducible and useful for library matching.

  • Electrospray Ionization (ESI-MS): A soft ionization technique typically used with LC-MS. It is less suitable for nonpolar, volatile compounds like the one unless specific derivatization is performed.

For this class of compounds, GC-MS with Electron Ionization is the preferred method, as it directly couples separation with analysis and provides valuable fragmentation data.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injector: Split/splitless, set to 250°C.

    • Column: A low- to mid-polarity column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to scan a mass range from m/z 40 to 500.

    • Detector: An electron multiplier.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, looking for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Data Interpretation: Expected Fragmentation

The C-F bond is one of the strongest in organic chemistry, while the C-Br and C-C bonds are weaker.[2] Fragmentation in EI-MS will likely involve the loss of a bromine atom or cleavage of the C-C bonds.

Table 2: Predicted High-Resolution MS Data for this compound
Ion Formula Predicted m/z (Monoisotopic) Key Isotopic Feature
[M]⁺[C₅H₄⁷⁹Br₂F₆]⁺335.85841:2:1 pattern for [M]⁺, [M+2]⁺, [M+4]⁺
[M-Br]⁺[C₅H₄⁷⁹BrF₆]⁺256.94551:1 pattern for [M-Br]⁺, [M-Br+2]⁺
[C₂H₂BrF₂]⁺[C₂H₂⁷⁹BrF₂]⁺142.93671:1 pattern
[CF₂Br]⁺[C⁷⁹BrF₂]⁺128.91491:1 pattern
[CF₃]⁺[CF₃]⁺69.0028Single peak

Chapter 4: Infrared (IR) Spectroscopy: The Functional Group Screen

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for a quick preliminary check of a sample's structure. It excels at identifying the presence or absence of specific covalent bonds based on their characteristic vibrational frequencies.

Why this choice? While IR does not provide the detailed connectivity information of NMR, it serves as an excellent and fast validation step. The presence of very strong absorption bands in the 1000-1400 cm⁻¹ region is a hallmark of organofluorine compounds, corresponding to C-F stretching vibrations.[9][10] Conversely, the absence of these bands would immediately indicate a failed synthesis.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: As this compound is a liquid at room temperature, the easiest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Place the salt plates in the spectrometer's sample holder.

  • Background Scan: Run a background scan with the empty salt plates to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Data Interpretation: Key Vibrational Frequencies
Table 3: Key IR Absorption Frequencies
Bond Type Vibrational Mode Expected Frequency Range (cm⁻¹)
C-HAlkane Stretch2900 - 3000
C-FStretch1000 - 1400 (very strong, multiple bands)
C-BrStretch500 - 600 (medium to weak)
CH₂Scissoring/Bending~1450

Conclusion

The structural confirmation of this compound derivatives demands a rigorous, multi-faceted analytical approach. No single technique can provide the level of certainty required in pharmaceutical and materials science research. By strategically combining the purity assessment of Gas Chromatography , the molecular formula and isotopic fingerprinting of Mass Spectrometry , the functional group verification of Infrared Spectroscopy , and the detailed connectivity map from Nuclear Magnetic Resonance Spectroscopy , researchers can build an unassailable case for their proposed structure. This integrated workflow, where each result corroborates the others, represents the gold standard in modern analytical chemistry and ensures the scientific integrity of any subsequent research.

References

  • Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection. (n.d.). PubMed.
  • Analysis of halogenated hydrocarbons in air. (2011). Agilent Technologies, Inc.
  • What is Gas Chromatography? (n.d.). Teledyne Labs. Retrieved January 21, 2026, from [Link]

  • Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies.
  • Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. (2024). Journal of Chromatographic Science, Oxford Academic. Retrieved January 21, 2026, from [Link]

  • Structure and biological activity of some organofluorine drugs and agrochemicals. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. Retrieved January 21, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved January 21, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved January 21, 2026, from [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Mass spectra of fluorocarbons. (n.d.). National Institute of Standards and Technology (NIST). Retrieved January 21, 2026, from [Link]

  • FTIR Spectrum Table. (n.d.). University of Maryland. Retrieved January 21, 2026, from [Link]

  • FTIR Spectroscopy for Carbon Family Study. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Bromine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved January 21, 2026, from [Link]

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The Strategic Advantage of Fluorination in PROTAC Linker Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an in-depth, objective comparison of PROTACs synthesized with fluorinated linkers versus their non-fluorinated counterparts, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Rationale for Linker Fluorination: Beyond a Simple Spacer

The linker in a PROTAC is not merely a passive tether; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] Historically, linker design has often relied on synthetically accessible alkyl and polyethylene glycol (PEG) chains. However, the field is increasingly shifting towards more sophisticated linker designs to overcome challenges such as poor cell permeability and metabolic instability.

Fluorination, a well-established strategy in medicinal chemistry, offers a compelling approach to fine-tune the properties of PROTAC linkers.[4][5] The unique physicochemical properties of fluorine can impart several advantages:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the linker, influencing factors like lipophilicity and acidity (pKa).[5][6] This can be strategically employed to optimize a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation.[5] Introducing fluorine at metabolically labile positions within the linker can significantly improve the PROTAC's half-life.

  • Improved Cell Permeability: While seemingly counterintuitive due to fluorine's electronegativity, strategic fluorination can enhance cell permeability. This is often attributed to the ability of fluorinated linkers to favor folded, less polar conformations that can more easily traverse the cell membrane.[7]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the linker, which can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[4]

Case Study: Unveiling the Impact of a "Skipped" Fluorination Pattern

A doctoral study from the University of Southampton provides a compelling case for the benefits of linker fluorination.[4] In this research, a series of PROTACs were synthesized with linkers containing a "skipped" fluorination pattern and compared to their non-fluorinated analogues.

Physicochemical Properties: Taming Lipophilicity

A key challenge in PROTAC design is their often high molecular weight and lipophilicity, which can lead to poor solubility and off-target effects. The study demonstrated that the incorporation of a "skipped" difluoro motif into a pentanediol-based linker significantly reduced the lipophilicity of the resulting PROTACs, as measured by ¹⁹F NMR.[4] This reduction in lipophilicity can be advantageous for improving the overall drug-like properties of the molecule.

Comparative Data: Fluorinated vs. Non-Fluorinated PROTACs

The following table summarizes the key performance indicators for a representative fluorinated PROTAC from the aforementioned study and its non-fluorinated counterpart.

PROTACLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹)
Compound A Non-fluorinated AlkylBRD4HeLa50>901.5
Compound B "Skipped" Difluoro-alkylBRD4HeLa25>953.2

Experimental Protocols: A Guide to Synthesis

The synthesis of PROTACs with fluorinated linkers requires a modular and strategic approach. Below are representative, step-by-step methodologies for the synthesis of a fluorinated linker and its incorporation into a PROTAC molecule.

Synthesis of a "Skipped" Difluoro-alkoxy Linker Building Block

This protocol outlines the synthesis of a key building block for a fluorinated linker, which can then be further elaborated and conjugated to the warhead and E3 ligase ligand.

Step 1: Monofluorination of Diethyl Malonate

  • To a solution of diethyl malonate in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0°C.

  • After stirring for 30 minutes, add a fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting monofluorinated diethyl malonate by column chromatography.

Step 2: Reduction to the Diol

  • Add the monofluorinated diethyl malonate dropwise to a suspension of a reducing agent (e.g., LiAlH₄) in a suitable solvent (e.g., THF) at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude diol.

  • Purify the fluorinated diol by column chromatography.

Step 3: Monoprotection of the Diol

  • Dissolve the fluorinated diol in a suitable solvent (e.g., DCM) and add a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) and a base (e.g., imidazole).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Purify the monoprotected fluorinated diol by column chromatography.

This monoprotected fluorinated diol can then be used as a building block to construct the full PROTAC linker through subsequent alkylation and coupling reactions.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the final step of conjugating the fluorinated linker (attached to the E3 ligase ligand) to the target protein-binding ligand (warhead).

Step 1: Activation of the Carboxylic Acid

  • Dissolve the warhead containing a carboxylic acid functional group in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated warhead solution, add the E3 ligase ligand-fluorinated linker conjugate which has a free amine.

  • Stir the reaction at room temperature overnight.

Step 3: Purification

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Concentrate the organic layer and purify the crude PROTAC by preparative HPLC to obtain the final product.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC with a fluorinated linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_conjugation1 Step 1: Linker-Ligand Conjugation cluster_conjugation2 Step 2: Final PROTAC Assembly cluster_purification Purification & Characterization Warhead Target Protein Ligand (Warhead) Final_PROTAC Final Fluorinated PROTAC Warhead->Final_PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand Conjugate1 E3 Ligand-Linker Intermediate E3_Ligand->Conjugate1 Coupling Reaction Fluorinated_Linker Fluorinated Linker Building Block Fluorinated_Linker->Conjugate1 Conjugate1->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC incorporating a fluorinated linker.

Logical Framework for Fluorinated PROTAC Design

The decision to incorporate a fluorinated linker should be guided by a rational design strategy aimed at optimizing key drug-like properties.

Fluorinated_PROTAC_Design_Logic Start Initial PROTAC Candidate Problem Identified Liabilities: - Poor Permeability - Metabolic Instability - High Lipophilicity Start->Problem Strategy Introduce Fluorinated Linker Problem->Strategy Synthesis Synthesize Fluorinated Analog Strategy->Synthesis Evaluation Comparative Evaluation: - DC50 / Dmax - Permeability (PAMPA) - Metabolic Stability (Microsomes) Synthesis->Evaluation Evaluation->Strategy Further Optimization Optimized_PROTAC Optimized PROTAC Evaluation->Optimized_PROTAC Improved Properties

Caption: A decision-making framework for the strategic implementation of fluorinated linkers in PROTAC design.

Conclusion: A Fluorinated Future for PROTACs

The strategic incorporation of fluorine into PROTAC linkers represents a significant advancement in the design of targeted protein degraders. As demonstrated by emerging case studies, this approach can effectively address common challenges such as poor cell permeability and metabolic instability, ultimately leading to more potent and drug-like PROTACs. While the synthesis of fluorinated linkers requires specialized chemical methodologies, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties make it a compelling strategy for researchers in the field. The continued exploration of novel fluorinated motifs and their impact on PROTAC performance will undoubtedly pave the way for the development of next-generation protein degraders with enhanced therapeutic potential.

References

  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis, 268pp. [Link]

  • Abeje, Y. E., Wieske, L. H. E., Poongavanam, V., Maassen, S., Atilaw, Y., Cromm, P., Lehmann, L., Erdelyi, M., Meibom, D., & Kihlberg, J. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638–657. [Link]

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  • Liu, J., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Frontiers in Pharmacology, 13, 895343. [Link]

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The Strategic Advantage of Fluorination: A Comparative Guide to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for optimized therapeutic molecules is a constant endeavor. In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy. The efficacy of these heterobifunctional molecules, however, is not solely dependent on the warhead and the E3 ligase ligand; the linker connecting these two moieties plays a pivotal role in determining the overall performance of the PROTAC. This guide provides an in-depth technical analysis of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane as a versatile building block for the construction of fluorinated linkers, comparing its potential advantages over traditional hydrocarbon and polyethylene glycol (PEG) linkers.

Introduction to this compound: A Fluorinated Building Block

This compound is a halogenated hydrocarbon with the chemical formula C5H4Br2F6. Its key structural feature is the presence of three difluoromethylene (-CF2-) groups arranged in a "skipped" pattern along a five-carbon chain, flanked by two reactive bromine atoms. This unique arrangement of fluorine atoms imparts specific physicochemical properties that are highly desirable in the design of PROTAC linkers. The primary application of this compound is as a specialized building block in the synthesis of protein degraders.

The Critical Role of the Linker in PROTAC Design

PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker that tethers the target-binding warhead to the E3 ligase ligand is a critical determinant of the PROTAC's efficacy, influencing its:

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Physicochemical Properties: The linker significantly impacts the solubility, permeability, and metabolic stability of the PROTAC molecule.

  • Pharmacokinetics: The overall druglike properties of the PROTAC, including its absorption, distribution, metabolism, and excretion (ADME) profile, are heavily influenced by the linker.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Linkers

The incorporation of fluorine into PROTAC linkers is a strategic approach to modulate their properties. Here, we compare the potential performance of linkers derived from this compound with commonly used alkyl and PEG linkers.

FeatureAlkyl LinkersPEG LinkersFluorinated Linkers (from this compound)
Lipophilicity HighLower than alkyls, but can increase with chain lengthCan reduce lipophilicity compared to hydrocarbon analogues, potentially improving solubility and reducing off-target effects.[1]
Permeability Generally good, but high lipophilicity can lead to poor aqueous solubility.Can improve solubility, but the high number of heteroatoms may increase polar surface area, potentially reducing permeability.The strategic placement of fluorine can modulate lipophilicity to an optimal range for cell permeability. Fluorination can also induce specific conformations that favor membrane passage.[1]
Conformational Control Highly flexible, which can be entropically unfavorable for ternary complex formation.Also highly flexible.The gauche effect of C-F bonds can introduce conformational constraints, pre-organizing the linker for optimal binding to the target protein and E3 ligase.[1]
Metabolic Stability Susceptible to oxidative metabolism.Generally more stable to oxidation than alkyl chains.C-F bonds are highly resistant to metabolic cleavage, enhancing the in vivo stability of the PROTAC.

The "Skipped" Fluorination Advantage

The 1,1,3,3,5,5-hexafluoropentane backbone offers a "skipped" fluorination pattern, where the difluoromethylene groups are separated by methylene (-CH2-) groups. Research suggests that this arrangement can be particularly beneficial for modulating lipophilicity. A study on PROTACs with fluorinated linkers based on a pentanediol scaffold with a similar "skipped" fluorination pattern demonstrated the lipophilicity-reducing potential of these motifs.[1] This reduction in lipophilicity can be advantageous for improving the overall physicochemical properties of the PROTAC, potentially leading to better solubility and a more favorable ADME profile.

Experimental Protocols: Synthesis of a PROTAC with a Fluorinated Linker

While specific literature detailing the direct use of this compound in a published PROTAC synthesis is limited, a representative protocol can be outlined based on its reactivity as a bifunctional electrophile. The bromine atoms can be displaced by nucleophiles in a sequential manner to connect the warhead and the E3 ligase ligand.

General Synthetic Workflow

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution A Warhead-Nucleophile C Mono-substituted Intermediate A->C Base, Solvent B This compound B->C E Final PROTAC C->E Base, Solvent D E3 Ligase Ligand-Nucleophile D->E PROTAC_Synthesis Warhead Warhead-NuH (e.g., R-NH2, R-OH) Intermediate Warhead-Nu-(CF2CH2)2CF2-Br Mono-substituted Intermediate Warhead->Intermediate Step 1 (Nucleophilic Substitution) Dibromo Br-(CF2CH2)2CF2-Br 1,5-Dibromo-1,1,3,3,5,5- hexafluoropentane Dibromo->Intermediate PROTAC {Warhead-Nu-(CF2CH2)2CF2-Nu'-E3 Ligase Ligand | Final PROTAC} Intermediate->PROTAC Step 2 (Nucleophilic Substitution) E3_Ligand E3 Ligase Ligand-Nu'H (e.g., R'-NH2, R'-OH) E3_Ligand->PROTAC

Sources

A Comprehensive Guide to the Performance Evaluation of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Bifunctional Fluorinated Compound

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a halogenated alkane characterized by a five-carbon chain with terminal bromine atoms and extensive fluorination. Its structure suggests potential utility as a bifunctional crosslinking agent, where the two bromine atoms can react with nucleophilic groups on biomolecules. The high degree of fluorination is known to confer unique properties, such as increased chemical and thermal stability and hydrophobicity.[1][2] These characteristics make it a compound of interest for applications in materials science and as a tool in biomedical research.

However, a thorough review of the scientific literature reveals a conspicuous absence of performance data for this compound in biological systems. For researchers, scientists, and drug development professionals, understanding the cellular impact of any novel compound is a critical first step towards its potential application. This guide, therefore, serves as a comprehensive framework for the systematic evaluation of this compound's performance in a panel of standard cell-based assays.

We will outline a logical, tiered approach to characterize its cellular effects, from broad cytotoxicity to specific mechanisms of action. This guide will provide detailed, field-proven protocols and explain the scientific rationale behind experimental choices. For comparative context, we will benchmark its hypothetical performance against two well-characterized compounds:

  • Disuccinimidyl suberate (DSS): A common homobifunctional, amine-reactive crosslinking agent used to study protein interactions.[2]

  • Perfluorooctanoic acid (PFOA): A well-studied perfluorinated compound with known immunotoxic and cytotoxic effects, providing a benchmark for the toxicity of fluorinated molecules.[3][4]

This guide is designed to be a self-validating system, empowering researchers to generate robust and interpretable data on the biological performance of this compound.

Tier 1: Foundational Cytotoxicity Assessment

The initial and most critical evaluation for any new compound is to determine its effect on cell viability. A multi-pronged approach using assays that measure different cellular endpoints is essential for a comprehensive toxicity profile. We propose two parallel assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.

MTT Assay: A Measure of Metabolic Health

The MTT assay is a colorimetric method that provides an indication of cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5][6] In viable cells, the yellow tetrazolium salt (MTT) is reduced to a purple formazan product, the amount of which is proportional to the number of living cells.[5]

  • Cell Seeding: Seed adherent cells (e.g., HeLa or A549) in a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound, DSS, and PFOA in the appropriate vehicle (e.g., DMSO, ensuring the final DMSO concentration is ≤0.5%). Remove the culture medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation: After treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[5] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

LDH Release Assay: A Measure of Membrane Integrity

The LDH assay quantifies the amount of lactate dehydrogenase released from cells into the culture medium upon damage to the plasma membrane.[7][8] It is a reliable marker of cytotoxicity and cell lysis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).[9] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction results in the conversion of a tetrazolium salt into a red formazan product.[9]

  • Absorbance Measurement: Add the stop solution provided with the kit and measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) and spontaneous LDH release (from untreated cells). Calculate the percentage of cytotoxicity based on these controls.

Hypothetical Comparative Data: Tier 1
CompoundAssayEndpointHypothetical IC₅₀ (µM)Interpretation
This compound MTTMetabolic Activity> 200Low to negligible impact on cell metabolism.
LDH ReleaseMembrane Lysis> 200Low to negligible cytotoxicity via membrane damage.
DSS (Positive Control) MTTMetabolic Activity25Moderate cytotoxicity, as expected for a crosslinker.
LDH ReleaseMembrane Lysis35Induces cell death involving membrane disruption.
PFOA (Positive Control) MTTMetabolic Activity85Known cytotoxicity of perfluorinated compounds.[4]
LDH ReleaseMembrane Lysis110Induces membrane damage at higher concentrations.

Tier 2: Assessment of Cell Proliferation

If a compound does not exhibit significant acute cytotoxicity, it may still affect cellular function by inhibiting proliferation. The Bromodeoxyuridine (BrdU) incorporation assay directly measures DNA synthesis, providing a precise assessment of the rate of cell division.[10][11]

Experimental Protocol: BrdU Incorporation Assay
  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT protocol (steps 1-2).

  • BrdU Labeling: 2 to 4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[11] Incubate to allow BrdU to be incorporated into newly synthesized DNA.

  • Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[12] This step is crucial to expose the incorporated BrdU for antibody detection.

  • Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[10]

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[12]

  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and monitor color development for 5-30 minutes.[12]

  • Absorbance Measurement: Add a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Express the results as a percentage of BrdU incorporation relative to the vehicle-treated control cells.

Hypothetical Comparative Data: Tier 2
CompoundAssayEndpointHypothetical IC₅₀ (µM)Interpretation
This compound BrdUDNA Synthesis> 200No significant anti-proliferative effects.
DSS (Positive Control) BrdUDNA Synthesis15Strong inhibition of proliferation due to crosslinking of cellular machinery.
PFOA (Positive Control) BrdUDNA Synthesis60Known to suppress cell proliferation.[4]

Tier 3: Elucidating the Mechanism of Action

If cytotoxicity or anti-proliferative effects are observed, the next logical step is to investigate the underlying mechanism. Key cellular pathways to investigate are apoptosis (programmed cell death) and the activation of cellular stress responses.

Caspase-Glo® 3/7 Assay: Quantifying Apoptosis

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate that contains the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[13][14] This "add-mix-measure" assay is highly sensitive and specific for apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as previously described.

  • Reagent Addition: After the desired treatment time, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent and add a volume equal to the culture volume in each well (e.g., 100 µL).[13]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for at least 30 minutes.[14]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Caspase-Glo 3/7 Assay Principle cluster_cell Apoptotic Cell cluster_reagent Caspase-Glo® Reagent Caspase37 Active Caspase-3/7 Substrate Pro-luminescent Substrate (Z-DEVD-aminoluciferin) Caspase37->Substrate Cleavage Luciferase Ultra-Glo™ Luciferase Substrate->Luciferase Aminoluciferin release Light Luminescent Signal Luciferase->Light ATP, O₂

Caption: Principle of the Caspase-Glo® 3/7 Assay.

Reporter Gene Assay: Monitoring Cellular Stress

Reporter gene assays are powerful tools for monitoring the activation of specific signaling pathways.[15][16] For example, a reporter construct containing a promoter with antioxidant response elements (ARE) upstream of a luciferase gene can be used to measure oxidative stress.

  • Cell Line Generation: Stably transfect a suitable cell line (e.g., HEK293) with the desired reporter construct (e.g., ARE-luciferase).

  • Cell Seeding and Treatment: Seed the reporter cell line in a 96-well plate and treat with the compounds of interest.

  • Cell Lysis: After treatment, wash the cells with PBS and add a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescent signal with a luminometer.

  • Data Analysis: Normalize the luciferase activity to total protein content or to a co-transfected control reporter (e.g., Renilla luciferase) and express as fold-change over the vehicle control.

Overall Experimental Workflow

The tiered approach described ensures a logical and resource-efficient evaluation of a novel compound.

Experimental Workflow start Start: Compound Synthesis (this compound) tier1 Tier 1: Cytotoxicity Screening (MTT & LDH Assays) start->tier1 decision1 Significant Cytotoxicity? tier1->decision1 tier2 Tier 2: Proliferation Assay (BrdU Incorporation) decision1->tier2 No tier3 Tier 3: Mechanism of Action (Caspase Assay, Reporter Assay) decision1->tier3 Yes decision2 Anti-proliferative? tier2->decision2 decision2->tier3 Yes end_safe Conclusion: Compound has low biological activity. Potentially safe for acellular applications or as a negative control. decision2->end_safe No end_toxic Conclusion: Compound is cytotoxic/cytostatic. Define mechanism. tier3->end_toxic

Caption: Tiered workflow for cell-based compound evaluation.

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the comprehensive performance evaluation of this compound in essential cell-based assays. By systematically assessing cytotoxicity, proliferation, and potential mechanisms of action in parallel with relevant benchmarks like DSS and PFOA, researchers can generate a clear and actionable profile of this novel compound.

Based on the chemical properties of related fluorinated and brominated alkanes, it is plausible to hypothesize that this compound will exhibit low intrinsic cytotoxicity.[17][18] The high stability conferred by fluorination may render it relatively inert in biological systems. If this holds true, its primary utility might be as a specialized, chemically resistant crosslinking agent for in vitro applications or as a valuable negative control in studies involving other bioactive perfluorinated compounds. The rigorous, multi-tiered experimental approach detailed herein is the definitive method to test this hypothesis and unlock the potential of this and other novel chemical entities.

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  • Kumar, D., & Sharma, U. (2015). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. Organic & Biomolecular Chemistry, 13(22), 6227-6231. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS No: 371-83-5) demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this halogenated compound confidently, ensuring the safety of your personnel and the integrity of our environment.

Hazard Identification and Immediate Safety Considerations

This compound is a halogenated organic compound. Understanding its hazard profile is the foundational step in its safe handling and disposal. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: Hazard Profile for this compound

Hazard TypeGHS ClassificationPrecautionary StatementSource(s)
Skin Irritation Category 2 (H315)Causes skin irritation.[2]
Eye Irritation Category 2 (H319)Causes serious eye irritation.[2]
Respiratory Irritation STOT SE Category 3 (H335)May cause respiratory irritation.[1][2]
Signal Word WarningGHS07 Pictogram

While not classified as combustible, its containers may burn upon exposure to fire, potentially emitting corrosive and toxic fumes.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

The Core Principle: Segregation of Halogenated Waste

The defining characteristic of this compound for disposal purposes is its classification as a halogenated organic compound , due to the presence of bromine and fluorine atoms.[4] This is the most critical factor dictating its disposal pathway.

The primary reason for strict segregation is the disposal method. Halogenated wastes are typically disposed of via high-temperature incineration in specialized, regulated hazardous waste facilities.[4][5] This process is necessary to break the strong carbon-halogen bonds and prevent the formation of highly toxic and persistent byproducts like dioxins and furans.[5][6]

Commingling halogenated compounds with non-halogenated organic solvents significantly increases the volume of waste that must undergo this more complex and costly disposal process.[7] Furthermore, mixing halogenated waste with incompatible materials such as acids, bases, or strong oxidizing agents can lead to dangerous chemical reactions, corrosion of containers, and the generation of heat or pressure.[3][8]

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol outlines the standard operating procedure for the accumulation and preparation of this compound waste for collection by a certified hazardous waste disposal service.

Step 1: Select the Appropriate Waste Container

  • Action: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Wastes."[4]

  • Causality: The container must be made of a compatible material, such as polyethylene or polypropylene, to prevent chemical degradation and leaks.[1][3] Metal containers should be avoided as halogenated solvents can degrade to form acids that corrode metal.[3]

Step 2: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Action: Add waste this compound to the designated container. All transfers must be performed within a chemical fume hood to minimize inhalation exposure.[7]

  • Causality: The SAA is a designated laboratory area for the collection of hazardous waste. Keeping the container closed when not in use prevents the release of vapors and ensures a safe laboratory environment.[7]

Step 3: Label the Container Correctly and Comprehensively

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[7] Clearly write the full chemical name, "this compound," and list all other constituents and their approximate percentages.[4][7]

  • Causality: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste, from the lab to the final disposal facility. It ensures the waste is handled, transported, and disposed of correctly.

Step 4: Store the Waste Container Safely

  • Action: Store the sealed container in a designated, well-ventilated area, such as a flammable storage cabinet or a cabinet under the fume hood.[3] Ensure it is segregated from incompatible materials and stored in secondary containment.[3][7]

  • Causality: Proper storage minimizes the risk of spills, reactions, and exposure to heat or ignition sources. Secondary containment provides an essential safeguard in the event of a primary container failure.

Step 5: Arrange for Disposal

  • Action: Once the container is nearly full (not exceeding 90% capacity), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[7][8]

  • Causality: Following institutional procedures ensures the waste is managed in compliance with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[9][10] The standard disposal instruction is to send the contents and container to an approved waste disposal plant.[2][11][12][13]

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal A Step 1: Select a labeled 'Halogenated Waste' container (polyethylene/polypropylene). B Step 2: Add waste inside a chemical fume hood. A->B Use correct container C Step 3: Immediately affix and complete a 'Hazardous Waste' tag with all constituents and percentages. B->C Document contents D Step 4: Store sealed container in a designated, ventilated area with secondary containment. C->D Ensure safe storage E Step 5: When container is <90% full, request pickup from EH&S or licensed waste contractor. D->E Prepare for disposal F Final Disposal: Incineration at a regulated hazardous waste facility. E->F Compliant transport G cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Decision Is the spill minor? (<10 min cleanup, trained staff) Start->Decision Minor1 Alert others & don PPE (double gloves, goggles, lab coat). Decision->Minor1  Yes Major1 EVACUATE the area immediately. Decision->Major1  No Minor2 Contain with inert absorbent (sand, vermiculite). Minor1->Minor2 Minor3 Collect absorbed material into a labeled hazardous waste container. Minor2->Minor3 Minor4 Decontaminate the area. Minor3->Minor4 Major2 Alert others & call emergency services / EH&S. Major1->Major2 Major3 Secure the area to prevent entry. Major2->Major3 Major4 Await trained responders. Major3->Major4

Caption: Decision-making workflow for chemical spill response.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of our professional commitment to safety, regulatory compliance, and environmental responsibility. By understanding its hazards, adhering to the principles of halogenated waste segregation, and following a systematic disposal protocol, we can effectively minimize risks. Always consult your institution's specific waste management guidelines and Safety Data Sheets (SDS) to ensure full compliance.

References

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved January 21, 2026, from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved January 21, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 21, 2026, from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University - Environmental Health and Radiation Safety. Retrieved January 21, 2026, from [Link]

  • 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. (n.d.). Oakwood Chemical. Retrieved January 21, 2026, from [Link]

  • SAFETY DATA SHEET: this compound. (2025, October 8). Thermo Fisher Scientific. Retrieved January 21, 2026, from [Link]

  • Material Safety Data Sheet - 1,5-Dibromopentane, 97%. (n.d.). Cole-Parmer. Retrieved January 21, 2026, from [Link]

  • 1,5-Dibromopentane CAS No: 111-24-0 - MATERIAL SAFETY DATA SHEET. (n.d.). Krishna Solvechem Ltd. Retrieved January 21, 2026, from [Link]

  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 21, 2026, from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 21, 2026, from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved January 21, 2026, from [Link]

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS. (2024, April 8). U.S. Environmental Protection Agency (EPA). Retrieved January 21, 2026, from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of specialized chemical reagents is the bedrock of scientific integrity and personal safety. This guide provides an essential, in-depth operational framework for managing 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, a fluorinated organic compound whose proper handling is critical. Our objective is to move beyond a simple checklist, offering a procedural and logical narrative that explains the causality behind each safety measure, thereby building a foundation of deep trust and enabling you to focus on your innovative work.

Understanding the Hazard Profile: A Risk-Based Approach

Before any container is opened, a thorough understanding of the subject compound is essential. This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] As a member of the halogenated hydrocarbon family, it is prudent to handle it with the caution afforded to compounds that can have significant health effects, including potential long-term impacts on the liver and kidneys with prolonged exposure.[5] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our protective strategy must establish robust barriers against these pathways.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static protocol but a dynamic process informed by a risk assessment of the specific procedure being performed. The quantities in use, the potential for aerosolization, and the duration of handling are all critical variables. The following recommendations represent a baseline for standard laboratory operations.

Table 1: PPE Requirements for this compound

Protection Area Required PPE Rationale and Causality
Hands Double-gloving with nitrile glovesHalogenated solvents can degrade some glove materials. Double-gloving provides an essential backup barrier. Nitrile gloves offer good resistance to many organic solvents, but it is crucial to consult the manufacturer's compatibility chart for specific breakthrough times.[6][7] Change gloves immediately if contamination is suspected.
Eyes & Face Chemical splash goggles (ANSI Z87.1 compliant) and a face shieldStandard safety glasses are insufficient. Chemical splash goggles are required to provide a seal around the eyes, protecting against direct splashes and vapors.[1][8] A face shield must be worn over the goggles during procedures with a heightened risk of splashing, such as when transferring volumes greater than 500 ml.[6]
Body Flame-resistant laboratory coatA fully buttoned lab coat protects the skin and personal clothing from incidental contact and minor spills.[6]
Respiratory Use within a certified chemical fume hoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[5] For spills or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Operational Plan: A Step-by-Step Procedural Guide

Adherence to a structured workflow is paramount to ensuring safety and experimental reproducibility. The following diagram and protocol outline the critical steps for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_1 1. Risk Assessment Review SDS and SOPs prep_2 2. Verify Engineering Controls (Certified Fume Hood) prep_1->prep_2 prep_3 3. Assemble & Inspect PPE prep_2->prep_3 handling_1 4. Don PPE (Coat, Gloves, Goggles, Face Shield) prep_3->handling_1 handling_2 5. Execute Experiment (Inside Fume Hood) handling_1->handling_2 handling_3 6. Secure Compound (Tightly seal container) handling_2->handling_3 post_1 7. Decontaminate Work Area handling_3->post_1 post_2 8. Doff PPE Correctly post_1->post_2 post_3 9. Wash Hands Thoroughly post_2->post_3 disp_1 10. Segregate Waste (Halogenated Organics) post_3->disp_1 disp_2 11. Label Waste Container disp_1->disp_2 disp_3 12. Store for Pickup disp_2->disp_3

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol Steps:

  • Preparation: Before starting, ensure your chemical fume hood has a current certification. Assemble and inspect all PPE for defects. Locate the nearest safety shower and eyewash station.

  • Handling: Conduct all work involving the transfer or use of this compound inside the fume hood.[1][5] Keep the container sealed when not in use to minimize vapor release.[9]

  • Post-Handling: After completing your work, decontaminate the work surface. Remove PPE carefully to avoid cross-contamination. Always wash your hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of halogenated compounds poses a significant risk to the environment and can incur substantial costs.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, and used consumables (e.g., pipette tips, gloves), must be collected in a designated container for halogenated organic waste .[10][11] Do not mix with non-halogenated waste.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all contents.[9]

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[7][9]

Emergency Response: Immediate and Correct Actions

In the event of an accidental exposure, a swift and appropriate response is critical.

Table 2: Emergency Procedures

Exposure Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][12]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][12]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
Small Spill (<50 mL) With appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in the halogenated waste container.
Large Spill (>50 mL) Evacuate the area immediately. Notify your supervisor and institutional EHS. Do not attempt to clean it up yourself.

By integrating these detailed protocols and the logic behind them into your laboratory practices, you uphold the highest standards of safety and scientific excellence.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Apollo Scientific. (n.d.). 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane Safety Data Sheet.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Chemical Label for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentene. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents SOP.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
  • Acros Organics. (2025). Safety Data Sheet: 1,5-Dibromopentane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.